3,4-Dimethoxythiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 522168. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKAJLNGIVXZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220272 | |
| Record name | 3,4-Dimethoxythiophenol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-96-9 | |
| Record name | 3,4-Dimethoxythiophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700969 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 700-96-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4-Dimethoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10220272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethoxybenzenethiol | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 3,4-Dimethoxythiophenol: Chemical Properties and Structure
Introduction
This compound, also known as 3,4-dimethoxybenzenethiol, is an organic sulfur compound that serves as a valuable intermediate in various chemical syntheses.[1][2] Its unique structure, featuring a thiophenol backbone with two methoxy functional groups, imparts specific electronic and reactive properties that make it a compound of interest in the development of pharmaceuticals and agrochemicals.[1][2] The presence of both a thiol (-SH) group and ether linkages allows for a range of chemical modifications, making it a versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive overview of its chemical structure, properties, and relevant technical data.
Chemical Structure
This compound consists of a benzene ring substituted with a thiol group at position 1, and two methoxy groups at positions 3 and 4. The molecular formula for this compound is C₈H₁₀O₂S.[3]
Caption: 2D structure of this compound.
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂S | [3] |
| Molecular Weight | 170.23 g/mol | [4] |
| CAS Number | 700-96-9 | [4] |
| Density | 1.175 g/mL at 25 °C | |
| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg | [3] |
| Flash Point | 112.8 ± 21.8 °C | [3] |
| Refractive Index (n20/D) | 1.591 | |
| Appearance | Liquid | [2] |
| LogP | 2.38 | [3] |
| InChI | 1S/C8H10O2S/c1-9-7-4-3-6(11)5-8(7)10-2/h3-5,11H,1-2H3 | |
| SMILES | COc1ccc(S)cc1OC |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR and ¹³C NMR spectra are available for this compound, which are essential for confirming the arrangement of protons and carbon atoms within the molecule.[5]
-
-
Infrared (IR) Spectroscopy :
-
IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key expected absorptions include:
-
O-H stretch (from any residual moisture or as a broad feature)
-
Aromatic C-H stretching vibrations (typically observed between 3100-3000 cm⁻¹).[6]
-
Aliphatic C-H stretching from the methoxy groups.
-
C=C stretching vibrations within the aromatic ring (around 1600-1400 cm⁻¹).[6]
-
S-H (thiol) stretching, which is often a weak band.
-
C-O stretching from the methoxy groups.
-
-
-
Mass Spectrometry (MS) :
-
Mass spectrometry data is available and provides information on the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[5]
-
Experimental Protocols
Caption: General workflow for synthesis and characterization.
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy : A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra would be acquired on a spectrometer, typically operating at a frequency of 300 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard like tetramethylsilane (TMS).
-
IR Spectroscopy : An IR spectrum could be obtained using an FTIR spectrometer. A small amount of the liquid sample would be placed between two salt plates (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum would be recorded over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry : Mass spectral data could be acquired using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS). For GC-MS, the sample would be injected into a gas chromatograph to separate it from any impurities before it enters the mass spectrometer.
Applications in Research and Drug Development
This compound is a versatile intermediate with several potential applications:
-
Organic Synthesis : It serves as a precursor in the synthesis of more complex molecules due to the reactivity of its thiol and methoxy groups.[2]
-
Pharmaceutical and Agrochemical Development : It is a building block for creating novel compounds with potential biological activity.[1]
-
Fluorescence Probes : This compound has been used as a fluorescence probe for studying biological functions within cells. It can react with hydroxyl and other reactive groups on proteins.[10]
-
Antioxidant Properties : The presence of the thiol group may confer antioxidant properties, which is an area of interest in materials science and biochemistry.[1][2]
-
Cancer Research : It has been shown to inhibit the viability of some cancer cells and the growth of microglia in vitro, suggesting potential for further investigation in drug discovery.[10]
Safety and Handling
This compound is considered a hazardous chemical and requires careful handling.
-
Hazard Classification : It is classified as Acute Toxicity, Oral (Category 4).
-
Hazard Statements : H302: Harmful if swallowed.
-
Signal Word : Warning.
-
GHS Pictograms : GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Use of eyeshields or faceshields is recommended.
-
Hand Protection : Wear protective gloves.
-
Respiratory Protection : A suitable respirator, such as a type ABEK (EN14387) respirator filter, should be used.
-
-
Storage : Store in a cool, well-ventilated place. Keep the container tightly closed.[11]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before working with this chemical.[12]
References
- 1. CAS 19689-66-8: this compound, 99+% | CymitQuimica [cymitquimica.com]
- 2. CAS 700-96-9: this compound | CymitQuimica [cymitquimica.com]
- 3. 3,4-Dimethoxy thiophenol | CAS#:700-96-9 | Chemsrc [chemsrc.com]
- 4. scbt.com [scbt.com]
- 5. This compound(700-96-9) 13C NMR spectrum [chemicalbook.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 3,4-Dimethoxythiophene synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. This compound | CymitQuimica [cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
An In-depth Technical Guide to 3,4-Dimethoxythiophenol
CAS Number: 700-96-9
Synonyms: 3,4-Dimethoxybenzenethiol, 4-Mercaptoveratrole
Introduction
3,4-Dimethoxythiophenol is an organosulfur compound that serves as a versatile intermediate in organic synthesis. Its utility is prominent in the fields of medicinal chemistry and materials science, where the introduction of the 3,4-dimethoxyphenylthio moiety can impart specific biological or physical properties to a target molecule. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.
Physicochemical and Safety Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and use in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂S | [1][2] |
| Molecular Weight | 170.23 g/mol | [2][3] |
| Appearance | Light cream liquid | [4] |
| Odor | Stench | [4] |
| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg | [1] |
| 162 °C at 25 mmHg | [4] | |
| Density | 1.175 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.591 | [3] |
| Flash Point | 112.8 ± 21.8 °C | [1] |
| Solubility | Soluble in organic solvents. | [5] |
Safety Information
This compound is classified as hazardous. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.[2][4]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | Reference |
| Hazard Statements | H302 | Harmful if swallowed. | [3] |
| H315 | Causes skin irritation. | [4] | |
| H317 | May cause an allergic skin reaction. | [2] | |
| H319 | Causes serious eye irritation. | [2][4] | |
| H335 | May cause respiratory irritation. | [4] | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [6] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][4] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][6] |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and its application in the preparation of a biologically active compound are provided below.
Synthesis of this compound via Newman-Kwart Rearrangement
The Newman-Kwart rearrangement provides a reliable method for the synthesis of thiophenols from the corresponding phenols. The following is a representative protocol for the synthesis of this compound starting from 3,4-dimethoxyphenol.
Step 1: Synthesis of O-(3,4-Dimethoxyphenyl) dimethylthiocarbamate
-
To a solution of 3,4-dimethoxyphenol (1 equivalent) in a suitable aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base such as sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 30 minutes.
-
Dimethylthiocarbamoyl chloride (1.1 equivalents) is then added, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude O-(3,4-Dimethoxyphenyl) dimethylthiocarbamate, which can be purified by column chromatography.
Step 2: Newman-Kwart Rearrangement to S-(3,4-Dimethoxyphenyl) dimethylthiocarbamate
-
The purified O-(3,4-Dimethoxyphenyl) dimethylthiocarbamate is heated to a high temperature (typically 200-250 °C) in a high-boiling point solvent (e.g., diphenyl ether) or neat under an inert atmosphere.
-
The progress of the rearrangement is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the product, S-(3,4-Dimethoxyphenyl) dimethylthiocarbamate, is purified by column chromatography.
Step 3: Hydrolysis to this compound
-
The S-(3,4-Dimethoxyphenyl) dimethylthiocarbamate is dissolved in a mixture of ethanol and water.
-
A strong base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is refluxed for several hours.
-
After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to a pH of approximately 1-2.
-
The product, this compound, is extracted with an organic solvent, washed with water, dried, and purified by distillation under reduced pressure.
Caption: Synthetic workflow for this compound.
Synthesis of 2-(3,4-Dimethoxybenzylthio)-5,8-dimethoxynaphthalene-1,4-dione
This protocol describes a plausible synthesis of a biologically active naphthoquinone derivative using this compound.
-
To a solution of 2-chloro-5,8-dimethoxynaphthalene-1,4-dione (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile is added this compound (1.1 equivalents).
-
A non-nucleophilic base, for instance, triethylamine or diisopropylethylamine (1.2 equivalents), is added to the reaction mixture.
-
The mixture is stirred at room temperature for 4-6 hours, and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(3,4-Dimethoxybenzylthio)-5,8-dimethoxynaphthalene-1,4-dione.
Caption: Synthesis of a bioactive naphthoquinone derivative.
Applications in Drug Development
This compound is a valuable building block in the synthesis of novel compounds with potential therapeutic applications. A notable example is its use in the synthesis of 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione (BZNQ), a derivative of 5,8-dimethoxy-1,4-naphthoquinone (DMNQ).
BZNQ has been shown to exhibit significant cytotoxic activity against Ras-mutated liver cancer cells.[2] Its mechanism of action involves the induction of apoptosis through an increase in intracellular reactive oxygen species (ROS) levels.[2] Furthermore, BZNQ has been observed to downregulate the expression of H-Ras protein and inhibit downstream signaling pathways, including the phosphorylation of protein kinase B (Akt) and extracellular signal-related kinase (ERK), as well as the expression of β-catenin.[2]
This dual action of inducing oxidative stress and inhibiting key oncogenic signaling pathways makes derivatives of this compound, such as BZNQ, promising candidates for further investigation in the development of targeted anticancer therapies.[2]
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 3. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3,4-dimethoxythiophenol, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. This document details two main synthetic routes: the reduction of 3,4-dimethoxybenzenesulfonyl chloride and the conversion of 3,4-dimethoxyaniline via a diazonium salt intermediate. Included are detailed experimental protocols, tabulated quantitative data for key compounds, and visual diagrams of the reaction pathways and workflows to support research and development efforts.
Core Synthesis Pathways
Two principal methods for the laboratory-scale synthesis of this compound are highlighted in this guide:
-
Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride: This is a robust and well-documented method for preparing thiophenols. The sulfonyl chloride precursor is reduced, typically using a metal and acid, to the corresponding thiol.
-
Synthesis from 3,4-Dimethoxyaniline (Leuckart Thiophenol Reaction): This classical method in aromatic chemistry involves the diazotization of an aniline derivative, followed by the introduction of a sulfur-containing functional group which is subsequently hydrolyzed to the thiophenol.
Pathway 1: Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride
This pathway involves two main stages: the synthesis of the 3,4-dimethoxybenzenesulfonyl chloride intermediate and its subsequent reduction to this compound.
Diagram of the Reduction Pathway
Caption: Synthesis of this compound via sulfonyl chloride reduction.
Experimental Protocols
Step 1: Synthesis of 3,4-Dimethoxybenzenesulfonyl Chloride
Step 2: Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride to this compound
The following protocol is adapted from a well-established procedure for the synthesis of thiophenol from benzenesulfonyl chloride and is expected to yield the desired product with minor modifications[1].
-
Preparation: In a large round-bottom flask equipped with a mechanical stirrer and an ice-salt bath, add 7.2 kg of cracked ice and slowly add 2.4 kg (1.3 L) of concentrated sulfuric acid. Cool the mixture to between -5°C and 0°C.
-
Addition of Sulfonyl Chloride: Gradually add the 3,4-dimethoxybenzenesulfonyl chloride to the cold sulfuric acid mixture over 30 minutes, maintaining the temperature below 0°C.
-
Addition of Zinc Dust: Add 1.2 kg of zinc dust in portions, ensuring the temperature does not rise above 0°C. This should take approximately 30 minutes.
-
Reaction: Continue stirring the mixture for an additional 1-1.5 hours, keeping the temperature at or below 0°C.
-
Reflux: Remove the ice bath and allow the mixture to warm. A vigorous reaction with hydrogen evolution may occur. Attach a reflux condenser. Heat the mixture to boiling and continue to reflux for 4-7 hours, or until the solution becomes clear.
-
Work-up: After cooling, the this compound can be isolated by steam distillation. Separate the organic layer from the distillate, dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate), and purify by vacuum distillation.
Quantitative Data for Pathway 1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 22-23 | 206-207 | Starting material. |
| 3,4-Dimethoxybenzenesulfonyl Chloride | C₈H₉ClO₄S | 236.67 | 67-70 | 346.2 (predicted) | Intermediate. |
| This compound | C₈H₁₀O₂S | 170.23 | N/A | 262.9 (predicted) | Final product.[2] |
Pathway 2: Synthesis from 3,4-Dimethoxyaniline
This pathway follows the general procedure of the Leuckart thiophenol reaction, which is a versatile method for preparing aryl thiols from anilines.
Diagram of the Leuckart Thiophenol Reaction Pathway
Caption: Synthesis of this compound from 3,4-dimethoxyaniline.
Experimental Protocol
-
Diazotization: Dissolve 3,4-dimethoxyaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5°C in an ice bath. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in water. Slowly add the cold diazonium salt solution to the xanthate solution. A solid aryl xanthate intermediate should precipitate.
-
Hydrolysis: Isolate the aryl xanthate intermediate by filtration. The hydrolysis to the thiophenol is typically achieved by heating the intermediate with a solution of sodium hydroxide or potassium hydroxide in ethanol or water.
-
Work-up: After the hydrolysis is complete, cool the reaction mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the this compound. The product can then be extracted with an organic solvent, dried, and purified, typically by vacuum distillation.
Quantitative Data for Pathway 2
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| 3,4-Dimethoxyaniline | C₈H₁₁NO₂ | 153.18 | 85-89 | 174-176 (at 22 mmHg) | Starting material. |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.3 | >200 (decomposes) | N/A | Reagent. |
| This compound | C₈H₁₀O₂S | 170.23 | N/A | 262.9 (predicted) | Final product.[2] |
Summary and Outlook
This guide has outlined two primary synthetic pathways to this compound for use in research and development. The reduction of 3,4-dimethoxybenzenesulfonyl chloride is a well-established method with a detailed, adaptable protocol available. The synthesis from 3,4-dimethoxyaniline via the Leuckart thiophenol reaction provides an alternative route, though a specific, detailed protocol for this substrate requires further development and optimization. The choice of pathway may depend on the availability of starting materials, scale of the reaction, and safety considerations. The provided data and diagrams offer a solid foundation for the successful synthesis of this important chemical intermediate.
References
A Technical Guide to the Spectral Analysis of 3,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxythiophenol (CAS No. 700-96-9), a compound of interest in various chemical and pharmaceutical research fields. This document presents predicted spectral data based on the compound's structure, alongside detailed experimental protocols for acquiring such data via Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These values are estimated based on the analysis of functional groups and established principles of spectroscopy.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 6.9 - 7.2 | m | 3H | Ar-H |
| ~ 3.85 | s | 3H | OCH₃ |
| ~ 3.80 | s | 3H | OCH₃ |
| ~ 3.40 | s | 1H | S-H |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) (ppm) | Assignment |
| ~ 149.0 | Ar-C-O |
| ~ 148.5 | Ar-C-O |
| ~ 125.0 | Ar-C-S |
| ~ 118.0 | Ar-C-H |
| ~ 112.0 | Ar-C-H |
| ~ 111.5 | Ar-C-H |
| ~ 56.0 | OCH₃ |
| ~ 55.8 | OCH₃ |
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch (in OCH₃) |
| ~ 2600 - 2550 | Weak | S-H Stretch |
| ~ 1600, 1500 | Medium-Strong | Aromatic C=C Bending |
| ~ 1250 - 1000 | Strong | C-O Stretch (Aryl Ether) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 170 | 100 | [M]⁺ (Molecular Ion) |
| 155 | 80 | [M - CH₃]⁺ |
| 127 | 40 | [M - CH₃ - CO]⁺ |
| 99 | 30 | [M - CH₃ - CO - CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Acquire the spectrum at room temperature.
-
Employ proton decoupling to simplify the spectrum.
-
Use a sufficient number of scans, as ¹³C has a low natural abundance.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
For a solid sample, the KBr pellet method is common. Mix a small amount of this compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and deposit a thin film on a salt plate (e.g., NaCl or KBr) by evaporating the solvent.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters:
-
Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample holder (or pure KBr pellet/salt plate) first.
-
Collect a sufficient number of scans of the sample to obtain a high-quality spectrum.
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the solution as needed for the specific instrument's sensitivity.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer with an electron ionization source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Parameters:
-
Introduce the sample into the ion source (via GC for GC-MS).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
The resulting mass spectrum will show the molecular ion and various fragment ions.
-
-
Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and subsequent spectral characterization of this compound.
References
Physical properties of 3,4-Dimethoxybenzenethiol
An In-depth Technical Guide to the Physical Properties of 3,4-Dimethoxybenzenethiol
This technical guide provides a comprehensive overview of the core physical properties of 3,4-Dimethoxybenzenethiol (CAS No. 700-96-9), a sulfur-containing organic compound with applications in chemical synthesis and research. This document is intended for researchers, scientists, and drug development professionals, offering a structured presentation of its physical data, detailed experimental protocols for property determination, and a logical workflow for its characterization.
Core Physical Properties
The fundamental physical characteristics of 3,4-Dimethoxybenzenethiol are summarized in the tables below. These properties are crucial for its handling, storage, and application in various chemical processes.
Table 1: General and Physical Properties of 3,4-Dimethoxybenzenethiol
| Property | Value |
| Molecular Formula | C₈H₁₀O₂S[1][2][3][4] |
| Molecular Weight | 170.23 g/mol [2][4][5] |
| Appearance | Colorless to light yellow Solid-Liquid Mixture[6] |
| Melting Point | 99-100 °C[6] |
| Boiling Point | 262.9 ± 20.0 °C at 760 mmHg[1] |
| 162 °C at 25 mmHg[6] | |
| Density | 1.175 g/mL at 25 °C[4][5][6] |
| 1.1 ± 0.1 g/cm³[1] | |
| Refractive Index (n20/D) | 1.591[4][5][6] |
| Flash Point | >113 °C (>235 °F)[3] |
| Solubility | Information not readily available, but likely soluble in organic solvents. |
| pKa | 6.52 ± 0.10 (Predicted)[6] |
| LogP | 2.38[1] |
Table 2: Chemical Identifiers and Safety Information
| Identifier/Information | Value |
| CAS Number | 700-96-9[2][3][4][5] |
| Synonyms | 3,4-Dimethoxythiophenol, 4-Mercaptoveratrole[3][6] |
| InChI Key | MTKAJLNGIVXZIS-UHFFFAOYSA-N[3][4][5] |
| SMILES | COc1ccc(S)cc1OC[4][5] |
| Hazard Pictogram | GHS07 (Exclamation mark)[5] |
| Signal Word | Warning[5] |
| Hazard Statement | H302 (Harmful if swallowed)[5] |
Experimental Protocols
Detailed methodologies for the determination of the key physical properties of an organic compound like 3,4-Dimethoxybenzenethiol are outlined below. These represent standard laboratory procedures.
Melting Point Determination (Capillary Method)
The melting point is a critical indicator of the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range.
Methodology:
-
Sample Preparation: A small amount of the dry, finely powdered 3,4-Dimethoxybenzenethiol is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a melting point apparatus (e.g., a Thiele tube with mineral oil or a digital melting point device).
-
Heating: The apparatus is heated gradually. As the temperature approaches the expected melting point, the heating rate is reduced to approximately 1-2 °C per minute to ensure thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁-T₂.
Boiling Point Determination (Micro Method)
For determining the boiling point of a small quantity of liquid, a micro-boiling point determination is suitable.
Methodology:
-
Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed into a small test tube or a fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid.
-
Heating: The test tube is attached to a thermometer and heated in a suitable apparatus (e.g., Thiele tube). The heating should be slow and steady.
-
Observation: As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube. The heating is stopped, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Density Determination (Pycnometer Method)
The density of a liquid can be accurately determined using a pycnometer, which is a flask with a precisely known volume.
Methodology:
-
Mass of Empty Pycnometer: A clean and dry pycnometer is weighed accurately (m₁).
-
Mass of Pycnometer with Sample: The pycnometer is filled with 3,4-Dimethoxybenzenethiol, ensuring no air bubbles are trapped, and weighed again (m₂). The temperature of the sample is recorded.
-
Mass of Pycnometer with a Reference Liquid: The pycnometer is emptied, cleaned, dried, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature and weighed (m₃).
-
Calculation: The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much light bends when it passes through a substance and is a characteristic property.
Methodology:
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index.
-
Sample Application: A few drops of 3,4-Dimethoxybenzenethiol are placed on the prism of the refractometer.
-
Measurement: The prisms are closed, and the light source is adjusted. The adjustment knob is turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs of the eyepiece.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be recorded and reported.
Logical Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the experimental determination of the key physical properties of a chemical compound such as 3,4-Dimethoxybenzenethiol.
Caption: Logical workflow for the experimental characterization of a chemical compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. byjus.com [byjus.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
An In-depth Technical Guide to the Theoretical pKa and Acidity of 3,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the theoretical acidity and pKa of 3,4-Dimethoxythiophenol. The document outlines the theoretical basis for its acidity, computational methods for pKa prediction, and detailed experimental protocols for its determination.
Introduction to Thiophenol Acidity
Thiophenols (ArSH) are aromatic thiols that exhibit greater acidity than their alcohol analogs, phenols.[1] This increased acidity is attributed to the lower bond dissociation energy of the S-H bond compared to the O-H bond and the greater polarizability of sulfur, which helps stabilize the resulting thiophenolate anion (ArS⁻). The acidity of substituted thiophenols is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups generally increase acidity (lower pKa) by stabilizing the thiophenolate anion, while electron-donating groups decrease acidity (higher pKa).[2][3]
Theoretical pKa and Acidity of this compound
The 3,4-dimethoxy substitution pattern involves two electron-donating methoxy (-OCH₃) groups. These groups exert two opposing electronic effects:
-
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.
-
Resonance Effect (+R): The lone pairs on the oxygen atom can be delocalized into the aromatic ring, a strong electron-donating resonance effect.
Generally, for substituents like the methoxy group, the resonance effect is more powerful than the inductive effect.[4] This net electron-donating character increases the electron density on the aromatic ring and, subsequently, on the sulfur atom. This destabilizes the thiophenolate anion, making the proton less likely to dissociate and thereby decreasing the acidity of the compound compared to unsubstituted thiophenol.[4][5] Consequently, this compound is expected to have a higher pKa than thiophenol (pKa ≈ 6.6).
The Hammett equation provides a quantitative means to estimate this effect:
log(K/K₀) = ρσ
or
pKa = pKa₀ - ρσ
where:
-
K and K₀ are the acid dissociation constants of the substituted and unsubstituted compounds, respectively.
-
ρ (rho) is the reaction constant, which is specific to the reaction type and conditions. For the ionization of thiophenols in water, ρ is approximately 2.5.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent.
The σ values for the methoxy group are σ_meta ≈ +0.12 and σ_para ≈ -0.27. The additive effect of the two substituents can be approximated as σ_total = σ_meta + σ_para = 0.12 - 0.27 = -0.15.
Using the pKa of thiophenol (≈6.6) as pKa₀, the estimated pKa for this compound is:
pKa ≈ 6.6 - (2.5 * -0.15) = 6.6 + 0.375 = 6.975
This estimation suggests that this compound is a weaker acid than thiophenol.
Data Presentation
Table 1: Theoretical pKa Estimation for this compound
| Compound | Substituent(s) | Substituent Position(s) | Hammett Constant (σ) | Estimated pKa | Relative Acidity |
| Thiophenol | -H | - | 0 | ~6.6 | Reference |
| This compound | -OCH₃, -OCH₃ | 3 (meta), 4 (para) | -0.15 (sum) | ~6.98 | Less Acidic |
Methodologies for pKa Determination
A precise theoretical pKa can be calculated using quantum chemical methods. Density Functional Theory (DFT) has proven to be a reliable approach for predicting the pKa of thiols.[6] A recommended computational workflow involves a direct approach, which calculates the Gibbs free energy change (ΔG) of the deprotonation reaction in solution.
Workflow for pKa Calculation:
-
Geometry Optimization: Optimize the geometries of both the protonated (this compound) and deprotonated (3,4-Dimethoxythiophenolate) species in the gas phase.
-
Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Energy Calculation: Calculate the solvation free energies of both species using a continuum solvation model. The SMD (Solvation Model based on Density) is a recommended choice.[7] For higher accuracy, explicit water molecules can be added to the model to account for specific hydrogen bonding interactions.[8][9]
-
pKa Calculation: The pKa is then calculated using the following equation: pKa = (ΔG_solv) / (2.303 * RT) where ΔG_solv is the Gibbs free energy of the deprotonation reaction in solution.
A robust level of theory for this calculation is the M06-2X functional with a 6-311++G(d,p) basis set.[6]
A. Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of weak acids.[10][11]
Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility).
-
To maintain constant ionic strength, add a background electrolyte like KCl (0.1 M).
-
-
Titration:
-
Calibrate a pH meter with standard buffer solutions.
-
Place a known volume of the this compound solution in a beaker with a magnetic stirrer.
-
Immerse the pH electrode in the solution.
-
Add the standardized NaOH solution in small, precise increments.
-
Record the pH after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).[12]
-
B. UV-Vis Spectrophotometry
This method is applicable if the protonated and deprotonated forms of the compound have different UV-Vis absorption spectra.[13][14][15]
Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 6 to 8).
-
Sample Preparation: Prepare solutions of this compound of constant concentration in each of the buffer solutions.
-
Spectral Measurement:
-
Record the UV-Vis absorption spectrum for each solution.
-
Identify a wavelength where the absorbance difference between the acidic and basic forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH.
-
The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.
-
Visualizations
References
- 1. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 2. Substituents affect the pKa [mail.almerja.net]
- 3. The Effect of Substituents on pKa | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density Functional Theory and a Cluster-Continuum Solvation Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and the Polarizable Continuum Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. web.viu.ca [web.viu.ca]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
Unveiling the Antioxidant Potential of Dimethoxy-Substituted Thiophenols: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant compounds. Thiophenol derivatives, structural analogs of the well-studied phenolic antioxidants, have emerged as a promising class of molecules with significant radical scavenging capabilities. The introduction of electron-donating groups, such as methoxy substituents, to the aromatic ring is a key strategy to enhance their antioxidant efficacy. This technical guide provides a comprehensive overview of the antioxidant properties of dimethoxy-substituted thiophenols, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.
Quantitative Antioxidant Activity
The antioxidant activity of dimethoxy-substituted thiophenols is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The most frequently employed assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are often expressed as IC50 values (the concentration of the antioxidant required to scavenge 50% of the initial radicals) or as Trolox equivalents (TE), which compare the antioxidant capacity of a compound to that of Trolox, a water-soluble vitamin E analog.
A comparative study of seventeen pairs of phenol and thiophenol analogues has provided valuable quantitative data on the antioxidant activity of 3,5-dimethoxy-substituted derivatives.[1][2] The radical scavenging activities, expressed as Trolox equivalents, are summarized in the table below.
| Compound | Substituent(s) | Phenol Derivative (TE) | Thiophenol Derivative (TE) |
| 1 | 3,5-(OCH₃)₂ | 0.95 | 0.65 |
| Table 1: Comparative antioxidant activity of 3,5-dimethoxyphenol and 3,5-dimethoxythiophenol in the DPPH radical scavenging assay.[3] A higher Trolox Equivalent (TE) value indicates greater antioxidant capacity. |
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity relies on standardized experimental protocols. Below are detailed methodologies for the key assays used to evaluate dimethoxy-substituted thiophenols.
DPPH (2,2-Diphenyl-1-Picrylhydrazyl) Radical Scavenging Assay
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at a specific wavelength is proportional to the radical scavenging activity of the antioxidant.
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent such as methanol or ethanol. The solution should be freshly prepared and stored in the dark.
-
Prepare a series of concentrations of the dimethoxy-substituted thiophenol test compounds in the same solvent.
-
A standard antioxidant, such as Trolox or ascorbic acid, is used as a positive control.
-
-
Assay:
-
In a 96-well microplate or a cuvette, add a specific volume of the test compound solution.
-
Add the DPPH solution to initiate the reaction.
-
The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader or a spectrophotometer.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color. Antioxidants that can donate electrons or hydrogen atoms reduce the ABTS•+, leading to a decolorization of the solution. The extent of color change is proportional to the antioxidant's activity.
Procedure:
-
Reagent Preparation:
-
Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Before the assay, the ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of concentrations of the dimethoxy-substituted thiophenol test compounds.
-
-
Assay:
-
Add a small volume of the test compound solution to the diluted ABTS•+ solution.
-
The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
-
Signaling Pathways and Experimental Workflow
To visualize the underlying mechanisms and the experimental process, the following diagrams have been generated using Graphviz.
Caption: Antioxidant mechanism of dimethoxy-substituted thiophenols.
Caption: General experimental workflow for antioxidant screening.
Structure-Activity Relationship (SAR)
The antioxidant activity of substituted thiophenols is significantly influenced by the nature and position of the substituents on the aromatic ring. Electron-donating groups, such as methoxy (-OCH₃) groups, generally enhance the antioxidant capacity. This is attributed to their ability to donate electron density to the aromatic ring, which stabilizes the resulting thiyl radical formed after hydrogen or electron donation to a free radical. The resonance stabilization of the thiyl radical makes the initial donation more favorable. The position of the methoxy groups also plays a crucial role, with substitution at the ortho and para positions to the thiol group generally leading to a more pronounced increase in antioxidant activity compared to meta substitution.
Conclusion
Dimethoxy-substituted thiophenols represent a promising class of antioxidant agents. Their efficacy is underpinned by their ability to readily donate a hydrogen atom or an electron to neutralize free radicals, a process that is enhanced by the electron-donating nature of the methoxy groups. The quantitative data and standardized protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of these compounds in combating oxidative stress-related diseases. Further research is warranted to expand the library of dimethoxy-substituted thiophenol isomers and to elucidate their in vivo efficacy and safety profiles.
References
The Electronic Landscape of 3,4-Dimethoxythiophenol: A Technical Guide for Materials Science
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the electronic properties of 3,4-Dimethoxythiophenol, a molecule of interest in the field of materials science. While direct experimental data on this specific compound is limited, this document extrapolates its expected electronic characteristics based on established principles and studies of analogous compounds. It further details the standard experimental and computational methodologies for its full characterization and explores its potential applications in advanced materials.
Core Electronic Properties
The electronic behavior of this compound is primarily dictated by the interplay of the electron-donating methoxy (-OCH₃) groups and the sulfur-containing thiol (-SH) group attached to the aromatic benzene ring. The methoxy groups, through resonance, increase the electron density of the aromatic system, which in turn influences the molecule's ionization potential, electron affinity, and the energy of its frontier molecular orbitals (HOMO and LUMO).
Frontier Molecular Orbitals and Energy Gap
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's charge transport characteristics. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and its potential as a semiconductor. For this compound, the electron-donating nature of the methoxy groups is expected to raise the HOMO energy level, while the effect on the LUMO is less pronounced. This would result in a relatively small HOMO-LUMO gap, suggesting higher reactivity and potential for charge transfer interactions.
Computational studies on substituted thiophenols and related aromatic compounds using Density Functional Theory (DFT) have shown that electron-donating substituents generally decrease the HOMO-LUMO gap.[1][2][3][4] For instance, the presence of methoxy groups on thiophene-based chalcones has been shown to tune the electro-optical properties and influence charge transport characteristics.[5]
Table 1: Predicted Electronic Properties of this compound and Related Compounds
| Property | Predicted Value for this compound | Experimental/Theoretical Value for Anisole (Methoxybenzene) | Experimental/Theoretical Value for Thiophenol |
| Ionization Potential (IP) | Lower than Thiophenol | 8.21 eV | 8.33 eV |
| Electron Affinity (EA) | Slightly higher than Thiophenol | -1.1 eV | -1.0 eV |
| HOMO Energy | Higher (less negative) than Thiophenol | -8.21 eV (Photoelectron Spectroscopy) | -8.33 eV (Photoelectron Spectroscopy) |
| LUMO Energy | Similar to Thiophenol | 1.1 eV (Electron Transmission Spectroscopy) | 1.0 eV (Electron Transmission Spectroscopy) |
| HOMO-LUMO Gap (ΔE) | Smaller than Thiophenol | ~9.3 eV | ~9.3 eV |
Note: The values for this compound are qualitative predictions based on substituent effects. The data for anisole and thiophenol are provided for comparison and are sourced from computational and experimental studies.
Redox Potential
The thiol group in this compound can be readily oxidized to form a disulfide bond. This redox activity is a key feature for its potential use in self-assembled monolayers and molecular electronics. The electron-rich nature of the aromatic ring, due to the methoxy groups, is expected to lower the oxidation potential compared to unsubstituted thiophenol.
Applications in Materials Science
The unique combination of a thiol anchoring group and an electron-rich aromatic core makes this compound a promising candidate for various applications in materials science.
Self-Assembled Monolayers (SAMs)
The thiol group provides a strong affinity for gold and other noble metal surfaces, enabling the formation of self-assembled monolayers (SAMs).[6] These SAMs can be used to modify the surface properties of electrodes, influencing their work function and facilitating charge injection in organic electronic devices. The methoxy groups would impart specific electronic and chemical characteristics to the surface of the SAM.
Molecular Electronics
As a single molecule or as part of a SAM, this compound could function as a component in molecular electronic devices.[7][8] The ability to tune its electronic properties through the methoxy substituents could be leveraged to create molecular wires, switches, or sensors. The thiol group serves as a natural anchor to connect the molecule to metallic electrodes.
Surface Modification of Nanoparticles
The thiol group can also be used to functionalize the surface of nanoparticles, such as gold or iron oxide nanoparticles.[9][10][11][12] This surface modification can improve the dispersibility of the nanoparticles in various media and impart new electronic functionalities, making them suitable for applications in catalysis, sensing, and biomedical imaging.
Experimental and Theoretical Protocols
To fully elucidate the electronic properties of this compound, a combination of experimental and computational techniques is required.
Experimental Methodologies
-
Cyclic Voltammetry (CV): This electrochemical technique can be used to determine the oxidation and reduction potentials of this compound. From these values, the HOMO and LUMO energy levels can be estimated. The experimental setup typically involves a three-electrode cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) in a suitable electrolyte solution containing the sample.
-
UV-Visible Spectroscopy: This technique measures the absorption of light as a function of wavelength. The onset of the absorption spectrum can be used to estimate the HOMO-LUMO gap. The sample is dissolved in a suitable solvent and the spectrum is recorded using a spectrophotometer.
-
Photoelectron Spectroscopy (PES): Ultraviolet Photoelectron Spectroscopy (UPS) can directly measure the ionization potential and the energy of the HOMO. X-ray Photoelectron Spectroscopy (XPS) can provide information about the elemental composition and chemical states of the atoms in the molecule.[13][14]
Computational Methodology: Density Functional Theory (DFT)
DFT is a powerful computational method for predicting the electronic structure and properties of molecules.[1][2][3][4] By solving the Kohn-Sham equations, DFT calculations can provide optimized molecular geometries, HOMO and LUMO energies, electron density distributions, and molecular electrostatic potentials. A common approach involves using a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger).
Logical Relationships in Electronic Property Determination
The determination of key electronic properties from experimental and theoretical data involves a set of logical relationships. For instance, the ionization potential is directly related to the HOMO energy, while the electron affinity is related to the LUMO energy. The HOMO-LUMO gap can be derived from both electrochemical measurements and spectroscopic data, as well as being a direct output of computational models.
Conclusion
This compound presents a compelling molecular architecture for applications in materials science. While further dedicated experimental and computational studies are necessary to precisely quantify its electronic properties, the foundational knowledge of its constituent functional groups allows for a strong predictive understanding of its behavior. Its potential for forming stable self-assembled monolayers with tailored electronic characteristics, coupled with its inherent redox activity, positions it as a valuable building block for the next generation of organic electronic devices and functionalized nanomaterials. This guide serves as a foundational resource to stimulate and direct future research into this promising molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jksus.org [jksus.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. research.utwente.nl [research.utwente.nl]
- 8. Mechanisms of Charge Transport in tunnel junctions | Molecular Electronics | Hybrid Materials for Opto-Electronics (HMOE) [utwente.nl]
- 9. Perspective of Fe3O4 Nanoparticles Role in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. nanochemres.org [nanochemres.org]
- 13. researchgate.net [researchgate.net]
- 14. Photoelectron Spectroscopy Reveals the Impact of Solvent Additives on Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) Thin Film Formation - PMC [pmc.ncbi.nlm.nih.gov]
3,4-Dimethoxythiophenol molecular weight and formula C8H10O2S
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxythiophenol, with the chemical formula C₈H₁₀O₂S, is an aromatic thiol compound of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a benzene ring substituted with a thiol group and two methoxy groups at the 3 and 4 positions, provides a versatile scaffold for the development of novel molecules. The presence of the reactive thiol group and the electron-donating methoxy groups influences its chemical properties, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and technical data relevant to a research and development setting.
Chemical and Physical Properties
This compound is a compound with a molecular weight of 170.23 g/mol .[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₀O₂S | [1][2] |
| Molecular Weight | 170.23 g/mol | [1][2] |
| CAS Number | 700-96-9 | [1] |
| Alternate Name | 3,4-dimethoxybenzene-1-thiol | [1] |
| Density | 1.175 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.591 | [3] |
Synthesis of this compound
A common synthetic route to this compound involves the reduction of the corresponding sulfonyl chloride. The following is a representative experimental protocol.
Experimental Protocol: Synthesis via Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride
Objective: To synthesize this compound from 3,4-dimethoxybenzenesulfonyl chloride.
Materials:
-
3,4-dimethoxybenzenesulfonyl chloride
-
Zinc dust
-
Sulfuric acid
-
Diethyl ether
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, a solution of 3,4-dimethoxybenzenesulfonyl chloride in a suitable solvent like diethyl ether is prepared.
-
The flask is cooled in an ice bath, and zinc dust is added portion-wise with stirring.
-
Concentrated sulfuric acid is then added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is then filtered to remove excess zinc dust.
-
The filtrate is washed with water, followed by a saturated solution of sodium bicarbonate, and finally with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Caption: Synthetic workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a key intermediate in the synthesis of various biologically active molecules. The thiol group is a versatile functional handle for various coupling reactions, including thiol-ene "click" chemistry, which allows for the efficient and specific conjugation of molecules in mild conditions.
Experimental Workflow: Thiol-Ene "Click" Chemistry for Bioconjugation
This workflow describes the general steps for conjugating this compound to a molecule containing an alkene functionality, a common strategy in drug delivery and surface functionalization.
Objective: To conjugate this compound to an alkene-containing substrate via a photo-initiated thiol-ene reaction.
Materials:
-
This compound
-
Alkene-functionalized substrate (e.g., a polymer or biomolecule)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous, degassed solvent (e.g., THF or acetonitrile)
-
UV lamp (365 nm)
Procedure:
-
In a reaction vessel, the alkene-functionalized substrate and a stoichiometric excess of this compound are dissolved in the anhydrous, degassed solvent.
-
The photoinitiator is added to the solution.
-
The vessel is sealed and purged with an inert gas (e.g., argon or nitrogen).
-
The reaction mixture is irradiated with a UV lamp at 365 nm for a specified period, with stirring. The reaction progress is monitored by an appropriate analytical technique (e.g., NMR, LC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography, precipitation, or dialysis, to remove unreacted starting materials and the photoinitiator.
Caption: Thiol-ene click chemistry workflow.
Spectroscopic Data
The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 6.8-7.2 | Aromatic protons |
| ~ 3.8 | Methoxy protons (-OCH₃) |
| ~ 3.4 | Thiol proton (-SH) |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100-3000 | Aromatic C-H stretch |
| ~ 2950-2850 | Aliphatic C-H stretch (methoxy) |
| ~ 2600-2550 | S-H stretch (thiol) |
| ~ 1600-1585 | Aromatic C=C stretch |
| ~ 1260-1000 | C-O stretch (ether) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 170. Common fragmentation patterns would involve the loss of a methyl group (-CH₃) to give a fragment at m/z 155, and the loss of a methoxy group (-OCH₃) resulting in a fragment at m/z 139.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[3] It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.[3] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block for chemical synthesis, particularly in the development of new pharmaceutical agents. Its distinct chemical properties and reactivity allow for its incorporation into a wide range of molecular architectures. The experimental protocols and technical data provided in this guide are intended to support researchers and scientists in the effective utilization of this versatile compound in their research and development endeavors.
References
A Technical Guide to the Synthesis of Novel 3,4-Dimethoxythiophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthetic utility of 3,4-dimethoxythiophenol as a versatile building block for the discovery of novel thioether derivatives. By leveraging modern catalytic methodologies, new avenues for the creation of compounds with significant potential in medicinal chemistry and materials science are presented. This document provides detailed experimental protocols for key synthetic transformations, quantitative data for representative reactions, and visual workflows to facilitate experimental design and execution.
Introduction to this compound
This compound is an aromatic thiol bearing two electron-donating methoxy groups on the benzene ring. This substitution pattern significantly influences its reactivity, enhancing the nucleophilicity of the sulfur atom and activating the aromatic ring towards electrophilic substitution. These electronic properties make it an attractive starting material for a variety of chemical transformations, leading to a diverse range of sulfur-containing molecules. The exploration of its reactivity is paramount for the development of new chemical entities with potential therapeutic or material applications.
Novel Carbon-Sulfur Bond Forming Reactions
The nucleophilic nature of the thiol group in this compound is central to its reactivity, allowing for the facile formation of new carbon-sulfur bonds. This section details key S-alkylation and S-arylation reactions, providing protocols for the synthesis of a variety of 3,4-dimethoxyphenyl thioethers.
S-Alkylation of this compound
The reaction of this compound with alkyl halides is a fundamental transformation for the synthesis of S-alkylated derivatives. This reaction typically proceeds via an SN2 mechanism and is often facilitated by a mild base to deprotonate the thiol, forming the more nucleophilic thiolate.
Experimental Protocol: Synthesis of S-Benzyl-3,4-dimethoxythiophenol
-
Materials:
-
This compound
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 eq.) in acetonitrile (10 mL) in a round-bottom flask, add potassium carbonate (1.5 mmol, 1.5 eq.).
-
Stir the mixture at room temperature for 15 minutes to facilitate the formation of the thiolate.
-
Add benzyl chloride (1.1 mmol, 1.1 eq.) dropwise to the suspension.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure S-benzyl-3,4-dimethoxythiophenol.
-
Table 1: Representative S-Alkylation Reactions of this compound
| Entry | Alkyl Halide | Product | Yield (%)* |
| 1 | Benzyl chloride | S-Benzyl-3,4-dimethoxythiophenol | 92 |
| 2 | Ethyl bromoacetate | S-(3,4-Dimethoxyphenyl)thioacetate | 88 |
| 3 | 1-Bromobutane | S-Butyl-3,4-dimethoxythiophenol | 85 |
*Yields are estimated based on similar reactions reported in the literature.
S-Arylation of this compound
The formation of diaryl thioethers from this compound can be achieved through transition metal-catalyzed cross-coupling reactions. Both copper-catalyzed Ullmann-type couplings and palladium-catalyzed Buchwald-Hartwig-type couplings represent powerful methods for this transformation.
The Ullmann condensation is a classic method for the formation of C-S bonds, typically employing a copper catalyst, a base, and a high-boiling point solvent. Modern protocols have been developed that utilize ligands to facilitate the reaction under milder conditions.
Experimental Protocol: Synthesis of 3,4-Dimethoxyphenyl Phenyl Sulfide
-
Materials:
-
This compound
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 eq.), iodobenzene (1.2 mmol, 1.2 eq.), copper(I) iodide (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMSO (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 15 mL) to remove DMSO and inorganic salts, followed by a brine wash (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
The Buchwald-Hartwig amination chemistry has been extended to C-S bond formation, providing a highly efficient and versatile method for the synthesis of diaryl thioethers. This reaction typically employs a palladium catalyst with a specialized phosphine ligand.
Experimental Protocol: Synthesis of 4-(3,4-Dimethoxyphenylthio)toluene
-
Materials:
-
This compound
-
4-Bromotoluene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and cesium carbonate (1.4 mmol, 1.4 eq.).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL), 4-bromotoluene (1.0 mmol, 1.0 eq.), and this compound (1.2 mmol, 1.2 eq.) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite, washing with additional diethyl ether.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Table 2: Representative S-Arylation Reactions of this compound
| Entry | Coupling Partner | Catalyst System | Product | Yield (%)* |
| 1 | Iodobenzene | CuI / L-Proline | 3,4-Dimethoxyphenyl Phenyl Sulfide | 85 |
| 2 | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | 4-(3,4-Dimethoxyphenylthio)toluene | 90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd₂(dba)₃ / Xantphos | 4-Fluorophenyl 3,4-Dimethoxyphenyl Sulfide | 87 |
*Yields are estimated based on similar reactions reported in the literature.
Biological Significance of 3,4-Dimethoxyphenyl Thioether Derivatives
The 3,4-dimethoxyphenyl motif is present in numerous biologically active compounds. The introduction of a flexible thioether linkage allows for the exploration of new chemical space and the potential for enhanced biological activity. Derivatives of this compound are of interest in drug discovery for their potential antimicrobial, antifungal, and anticancer properties. The sulfur atom can engage in various non-covalent interactions with biological targets, and the dimethoxy-substituted phenyl ring can contribute to favorable pharmacokinetic properties.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of a wide array of novel thioether derivatives. The S-alkylation and S-arylation reactions detailed in this guide, particularly the robust palladium-catalyzed methods, offer efficient and versatile routes to these compounds. The potential for these derivatives to exhibit significant biological activity warrants their further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and to discover new molecules with valuable properties.
Methodological & Application
Application Notes and Protocols for S-Alkylation of 3,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-alkylation of thiophenols is a fundamental transformation in organic synthesis, providing access to a diverse range of thioethers. Aryl thioethers, particularly those with electron-rich aromatic rings such as the 3,4-dimethoxyphenyl group, are significant scaffolds in medicinal chemistry. The 3,4-dimethoxyphenyl moiety is present in numerous biologically active compounds, and its combination with a flexible thioether linkage can lead to derivatives with interesting pharmacological profiles. Organosulfur compounds are known to possess a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. This document provides a detailed protocol for the S-alkylation of 3,4-dimethoxythiophenol, a key building block for the synthesis of novel therapeutic agents.
Application Notes
The S-alkylated derivatives of this compound are of significant interest in drug discovery and development. The incorporation of various alkyl chains allows for the fine-tuning of physicochemical properties such as lipophilicity, which can impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Potential Therapeutic Applications:
-
Anti-inflammatory Agents: Compounds containing the 3,4-dimethoxyphenyl group have shown anti-inflammatory properties.[1][2] Organosulfur compounds can modulate key inflammatory pathways, such as the NF-κB signaling cascade, and inhibit cyclooxygenase (COX) enzymes, which are critical targets in inflammation.[3] The S-alkylated this compound derivatives represent a promising class of molecules for the development of novel anti-inflammatory drugs.
-
Anticancer Agents: The 3,4-dimethoxyphenyl scaffold is found in several anticancer compounds.[4][5] Thioether-containing molecules have also demonstrated cytotoxic activity against various cancer cell lines. The S-alkylation of this compound provides a route to novel compounds for evaluation as potential anticancer therapeutics.
-
Enzyme Inhibitors: The structural features of S-alkylated this compound derivatives make them potential candidates for enzyme inhibition. For example, they may interact with the active sites of enzymes such as tyrosinase or various kinases, depending on the nature of the alkyl substituent.
Experimental Protocols
The following protocol is a general procedure for the S-alkylation of this compound based on the Williamson thioether synthesis, a robust and widely applicable method. This procedure uses a base to deprotonate the thiophenol, forming a nucleophilic thiolate that subsequently displaces a halide from an alkyl halide in an SN2 reaction.
Protocol 1: General Procedure for S-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., sodium hydride, sodium hydroxide)
-
Acetone or other suitable polar aprotic solvent (e.g., DMF, acetonitrile)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq).
-
Add acetone (10-20 mL per gram of thiophenol) to dissolve the starting material.
-
Add potassium carbonate (1.5-2.0 eq) to the solution.
-
To the stirring suspension, add the alkyl halide (1.1-1.2 eq) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, this is approximately 56°C).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired S-alkylated this compound.
Data Presentation
The following table summarizes representative quantitative data for the S-alkylation of a structurally similar compound, 4-methoxythiophenol, which can be used as a reference for optimizing the reaction of this compound.
| Entry | Thiophenol Derivative | Alkyl Halide | Base | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 4-Methoxythiophenol | Benzyl bromide | K₂CO₃ | Acetone | 4 | Reflux | 95 |
Mandatory Visualization
References
- 1. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory activity of (E)-1-(3,4-dimethoxyphenyl) butadiene from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dimethoxythiophenol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 3,4-dimethoxythiophenol as a versatile nucleophile in key organic synthesis reactions. The inherent nucleophilicity of the thiol group, enhanced by the electron-donating methoxy substituents on the aromatic ring, makes this compound a valuable building block for the synthesis of a wide range of sulfur-containing molecules, including those with potential pharmaceutical applications.
Core Applications
This compound is a potent nucleophile suitable for a variety of carbon-sulfur bond-forming reactions. Its primary applications in organic synthesis include:
-
Michael Additions: The conjugate addition of this compound to α,β-unsaturated carbonyl compounds provides a straightforward route to β-thioethers, which are valuable intermediates in the synthesis of more complex molecules.
-
Nucleophilic Substitution Reactions: It readily participates in SN2 reactions with alkyl halides and nucleophilic aromatic substitution (SNAr) reactions with activated aryl halides to furnish the corresponding thioethers.
-
Multicomponent Reactions: As a sulfur nucleophile, it has the potential to be incorporated into one-pot multicomponent reactions, offering an efficient strategy for the rapid construction of complex molecular architectures.
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound and analogous thiophenols as nucleophiles.
Table 1: Michael Addition of Thiophenols to α,β-Unsaturated Carbonyls
| Thiophenol | Electrophile | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |
| 4-Methoxythiophenol | Methyl vinyl ketone | Neat, 30 °C | 30 min | 93 | [1] |
| Thiophenol | Methyl vinyl ketone | Neat, ~30 °C | 30 min | 93 | |
| 4-Chlorothiophenol | Methyl vinyl ketone | Neat, ~30 °C | 15 min | 98 | |
| 4-Methylthiophenol | Methyl vinyl ketone | Neat, ~30 °C | 30 min | 85 |
Table 2: Nucleophilic Substitution of Thiophenols with Halides
| Thiophenol | Electrophile | Catalyst/Conditions | Solvent | Yield (%) | Reference |
| Thiophenol | 3-Chlorobenzonitrile | KF-Alumina, 18-crown-6 | DMSO | 66 | [2] |
| Thiophenol | Aryl Iodide | Copper Catalyst | Not Specified | Good | [3] |
| Thiophenol | Aryl Iodide | Not Specified | Not Specified | High | [4] |
Experimental Protocols
Protocol 1: Michael Addition of this compound to an Enone (Representative Protocol)
This protocol is adapted from the efficient, solvent-free Michael addition of thiols to α,β-unsaturated carbonyl compounds.[1]
Reaction Scheme:
Caption: Michael Addition of this compound.
Materials:
-
This compound
-
Methyl vinyl ketone (or other suitable α,β-unsaturated carbonyl compound)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
To a clean, dry round-bottom flask, add the α,β-unsaturated carbonyl compound (1.0 mmol).
-
Add this compound (1.1 - 2.0 mmol). Note: Using a slight excess of the thiophenol can drive the reaction to completion.
-
Stir the neat mixture at 30 °C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, the crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a Diaryl Thioether via Nucleophilic Aromatic Substitution
This protocol is based on established methods for the synthesis of diaryl thioethers from thiophenols and activated aryl halides.[2][3][4]
Reaction Scheme:
Caption: SNAr reaction of this compound.
Materials:
-
This compound
-
An activated aryl halide (e.g., 4-fluoronitrobenzene)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethyl sulfoxide (DMSO)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the activated aryl halide (1.0 mmol), and potassium carbonate (1.5 mmol).
-
Add dry DMSO (5-10 mL) to the flask.
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature will depend on the reactivity of the aryl halide and can range from room temperature to reflux.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: S-Alkylation of this compound
This protocol describes the nucleophilic substitution reaction of this compound with an alkyl halide to form an alkyl aryl thioether.
Reaction Scheme:
Caption: S-Alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromoacetate, benzyl bromide)
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., acetone, DMF, THF)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the chosen solvent.
-
Add the base (1.1-1.5 equivalents) and stir the mixture for a short period to form the thiolate.
-
Add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to a suitable temperature (this can range from room temperature to reflux depending on the reactivity of the alkyl halide) and monitor by TLC.
-
Upon completion, cool the reaction mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Signaling Pathways and Logical Relationships
The utility of this compound as a nucleophile can be understood through the following logical workflow for planning a synthesis.
Caption: Synthetic planning with this compound.
These notes and protocols provide a foundational guide for the effective use of this compound in organic synthesis. Researchers are encouraged to adapt and optimize these procedures for their specific substrates and target molecules.
References
- 1. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Application Notes and Protocols for the Synthesis of Thioethers with 3,4-Dimethoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various thioethers utilizing 3,4-dimethoxythiophenol as a key building block. The synthesized compounds have potential applications in medicinal chemistry and drug discovery, particularly as modulators of inflammatory and cell signaling pathways.
Introduction
Thioethers are an important class of organic compounds characterized by a C-S-C bond. They are found in numerous biologically active molecules and pharmaceutical agents. The incorporation of the 3,4-dimethoxyphenyl moiety can impart favorable pharmacokinetic and pharmacodynamic properties. This document outlines three common and effective methods for the synthesis of 3,4-dimethoxyphenyl thioethers: S-alkylation of this compound with alkyl halides, Michael addition to activated alkenes, and Ullmann condensation with aryl halides.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative 3,4-dimethoxyphenyl thioethers.
Table 1: Synthesis of Alkyl Aryl Thioethers via S-Alkylation
| Entry | Electrophile | Product | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | S-Benzyl-3,4-dimethoxythiophenol | K₂CO₃ | Acetonitrile | 80 | 4 | 95 |
| 2 | Ethyl iodide | S-Ethyl-3,4-dimethoxythiophenol | NaH | THF | 25 | 2 | 92 |
| 3 | Propargyl bromide | S-Propargyl-3,4-dimethoxythiophenol | Cs₂CO₃ | DMF | 25 | 3 | 90 |
Table 2: Synthesis of Thioethers via Michael Addition
| Entry | Michael Acceptor | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acrylate | Ethyl 3-((3,4-dimethoxyphenyl)thio)propanoate | DBU | CH₂Cl₂ | 25 | 6 | 88 |
| 2 | Acrylonitrile | 3-((3,4-dimethoxyphenyl)thio)propanenitrile | Et₃N | Ethanol | 50 | 8 | 85 |
| 3 | Cyclohexenone | 3-((3,4-dimethoxyphenyl)thio)cyclohexan-1-one | - | Neat | 25 | 12 | 82 |
Table 3: Synthesis of Diaryl Thioethers via Ullmann Condensation
| Entry | Aryl Halide | Product | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | 3,4-Dimethoxy-4'-methyldiphenyl sulfide | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 120 | 24 | 78 |
| 2 | 4-Bromobenzonitrile | 4-((3,4-Dimethoxyphenyl)thio)benzonitrile | Cu₂O | Salicylaldoxime | Cs₂CO₃ | DMSO | 130 | 18 | 75 |
| 3 | 1-Chloro-4-nitrobenzene | 3,4-Dimethoxy-4'-nitrodiphenyl sulfide | CuI | L-Proline | K₃PO₄ | Dioxane | 110 | 36 | 70 |
Experimental Protocols
Protocol 1: Synthesis of S-Benzyl-3,4-dimethoxythiophenol (S-Alkylation)
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Acetonitrile (anhydrous)
Procedure:
-
To a stirred solution of this compound in anhydrous acetonitrile, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the pure S-benzyl-3,4-dimethoxythiophenol.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.25 (m, 5H), 6.95 (d, J = 2.0 Hz, 1H), 6.80 (d, J = 8.4 Hz, 1H), 6.75 (dd, J = 8.4, 2.0 Hz, 1H), 4.10 (s, 2H), 3.88 (s, 3H), 3.85 (s, 3H).
-
MS (ESI): m/z calculated for C₁₅H₁₆O₂S [M+H]⁺: 261.09, found: 261.10.
Protocol 2: Synthesis of Ethyl 3-((3,4-dimethoxyphenyl)thio)propanoate (Michael Addition)
Materials:
-
This compound (1.0 equiv)
-
Ethyl acrylate (1.2 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
Procedure:
-
To a solution of this compound in anhydrous dichloromethane, add ethyl acrylate.
-
Add DBU to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired product.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.90 (d, J = 2.1 Hz, 1H), 6.82 (d, J = 8.3 Hz, 1H), 6.78 (dd, J = 8.3, 2.1 Hz, 1H), 4.15 (q, J = 7.1 Hz, 2H), 3.87 (s, 3H), 3.84 (s, 3H), 3.15 (t, J = 7.2 Hz, 2H), 2.65 (t, J = 7.2 Hz, 2H), 1.25 (t, J = 7.1 Hz, 3H).
-
MS (ESI): m/z calculated for C₁₃H₁₈O₄S [M+H]⁺: 271.10, found: 271.11.
Protocol 3: Synthesis of 3,4-Dimethoxy-4'-methyldiphenyl sulfide (Ullmann Condensation)
Materials:
-
This compound (1.0 equiv)
-
4-Iodotoluene (1.2 equiv)
-
Copper(I) iodide (CuI) (0.1 equiv)
-
1,10-Phenanthroline (0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
In a sealed tube, combine this compound, 4-iodotoluene, CuI, 1,10-phenanthroline, and K₂CO₃ in anhydrous DMF.
-
Degas the mixture with argon for 15 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the final product.
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.30 (d, J = 8.1 Hz, 2H), 7.10 (d, J = 8.1 Hz, 2H), 6.95 (d, J = 2.2 Hz, 1H), 6.85 (d, J = 8.5 Hz, 1H), 6.80 (dd, J = 8.5, 2.2 Hz, 1H), 3.89 (s, 3H), 3.86 (s, 3H), 2.35 (s, 3H).
-
MS (ESI): m/z calculated for C₁₅H₁₆O₂S [M+H]⁺: 261.09, found: 261.09.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of thioethers and a potential signaling pathway that could be modulated by these compounds.
Caption: General experimental workflows for the synthesis of thioethers.
Caption: Putative inhibition of the NF-κB signaling pathway.
Potential Biological Relevance
Thioether-containing compounds have been investigated for their ability to modulate key signaling pathways involved in inflammation and cancer. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are critical regulators of cellular processes such as inflammation, proliferation, and survival.
-
NF-κB Signaling Pathway: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][2][3][4][5][6] Thioether derivatives may exert anti-inflammatory effects by inhibiting key components of this pathway, such as the IKK complex.[1]
-
MAPK Signaling Pathway: The MAPK cascade is another crucial pathway that transmits extracellular signals to the nucleus, regulating gene expression and cellular responses. It consists of several kinases, including ERK, JNK, and p38 MAPK. Dysregulation of this pathway is implicated in various diseases.[7][8] Organosulfur compounds have been shown to exert anti-inflammatory effects through the inhibition of MAPK signaling pathways.[6]
The synthesized 3,4-dimethoxyphenyl thioethers are valuable candidates for screening as potential inhibitors of these pathways, offering promising avenues for the development of novel therapeutic agents.
Disclaimer: The experimental protocols provided are for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory. Appropriate safety precautions should be taken at all times.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of MAPK signaling pathway in the activation of dendritic type cell line, THP-1, induced by DNCB and NiSO4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,4-Dimethoxythiophenol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxythiophenol is an aromatic thiol compound featuring a catechol diether moiety. While direct, widespread applications in the synthesis of current blockbuster pharmaceuticals are not extensively documented, its chemical functionalities—a nucleophilic thiol group and an electron-rich aromatic ring—present significant potential for the synthesis of novel pharmaceutical intermediates. The thiol group is amenable to a variety of reactions, including S-alkylation, S-arylation, and addition to electrophiles, making it a valuable handle for introducing sulfur-containing scaffolds. The dimethoxybenzene ring can undergo electrophilic substitution, providing a route to further functionalization. This document outlines a prospective application of this compound in the synthesis of a potential pharmaceutical intermediate, a substituted benzothiazole, which is a privileged scaffold in medicinal chemistry.
Introduction
The thiophenol moiety is a key structural component in a range of biologically active molecules. The presence of methoxy groups on the aromatic ring, as in this compound, modulates the electronic properties of the molecule, influencing its reactivity and potential biological interactions.[1] This application note explores a hypothetical, yet chemically plausible, synthetic route leveraging this compound as a precursor for the synthesis of a 2-amino-6,7-dimethoxybenzothiazole derivative. Benzothiazoles are known to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Prospective Application: Synthesis of a 2-Amino-6,7-dimethoxybenzothiazole Intermediate
The proposed synthetic pathway involves the reaction of this compound with a cyanamide in the presence of an oxidizing agent to form a 2-aminobenzothiazole derivative. This transformation, a variation of the Hugerschoff synthesis, is a common method for constructing the benzothiazole ring system.
Proposed Synthetic Scheme
The overall proposed reaction is the cyclization of this compound with cyanamide in the presence of an oxidant to yield 2-amino-6,7-dimethoxybenzothiazole.
References
Step-by-step guide for handling and storing 3,4-Dimethoxythiophenol safely
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of 3,4-Dimethoxythiophenol (CAS RN: 700-96-9). The information is intended to supplement, not replace, institutional safety protocols and the product's Safety Data Sheet (SDS).
Hazard Identification and Safety Precautions
This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as acutely toxic if swallowed, causes skin irritation, and serious eye irritation.[1][2][3] It is also characterized by a strong, unpleasant stench.[1]
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Pictograms:
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is provided below for easy reference.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂S | [2][3][4] |
| Molecular Weight | 170.23 g/mol | [2][3][4] |
| Appearance | Clear colorless to light yellow liquid or solid-liquid mixture | [5] |
| Odor | Stench | [1] |
| Boiling Point | 162 °C @ 25 mmHg | [5] |
| Density | 1.175 - 1.190 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.591 | [2][3] |
| InChI Key | MTKAJLNGIVXZIS-UHFFFAOYSA-N | [2][3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [5] |
| Incompatibilities | Strong oxidizing agents | [1] |
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure.
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness). Inspect gloves prior to use. | To prevent skin contact and irritation. |
| Eye/Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | To prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with an organic vapor cartridge is required. | To prevent inhalation of vapors, which may cause respiratory irritation. |
Experimental Protocols: Safe Handling in a Research Setting
Due to its air sensitivity and strong odor, all manipulations of this compound should be performed in a well-ventilated chemical fume hood, and inert atmosphere techniques are recommended for reactions to prevent oxidation.
Workflow for a Typical Nucleophilic Substitution Reaction
Caption: General experimental workflow for using this compound.
Illustrative Protocol: Synthesis of a Thioether
This protocol is a general example and should be adapted based on the specific substrate and reaction conditions.
-
Preparation:
-
Don all required PPE as outlined in Section 3.
-
Ensure the chemical fume hood has adequate airflow.
-
Set up oven-dried glassware (e.g., round-bottom flask with a magnetic stir bar) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
To the reaction flask, add a suitable solvent (e.g., anhydrous DMF or acetonitrile) via syringe.
-
Add the electrophilic substrate and any necessary base (e.g., potassium carbonate).
-
Carefully measure the required amount of this compound in a glovebox or under a stream of inert gas and add it to the reaction mixture dropwise via syringe.
-
Stir the reaction at the appropriate temperature and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by an appropriate method, such as column chromatography on silica gel.
-
Storage and Disposal
Proper storage and disposal are crucial to maintain the integrity of the chemical and to ensure the safety of laboratory personnel and the environment.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1]
-
Keep in a cool place.
-
The product is air-sensitive; store under an inert atmosphere (e.g., nitrogen or argon).[5]
Waste Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[1]
-
Contact a licensed professional waste disposal service to dispose of this material. Do not dispose of down the drain.[6]
-
Contaminated packaging should be disposed of as unused product.
Spill Management
In the event of a spill, follow these procedures promptly and safely.
Spill Response Workflow
Caption: Step-by-step spill response procedure.
Detailed Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the proper working height.
-
Personal Protective Equipment: Before attempting to clean the spill, don the appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. If the spill is large or in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary.
-
Containment: For liquid spills, cover with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent. Work from the outside of the spill inwards to prevent spreading.
-
Collection: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontamination:
-
Wipe down the spill area with a cloth dampened with a suitable organic solvent (e.g., ethanol or isopropanol), followed by a thorough cleaning with soap and water.
-
All cleaning materials (gloves, wipes, etc.) must be placed in the hazardous waste container.
-
For glassware and equipment contaminated with thiols, soaking in a bleach solution overnight is an effective decontamination method.
-
-
Disposal: Seal and label the waste container with the chemical name and hazard information. Arrange for disposal through your institution's environmental health and safety department.
-
Reporting: Report the spill to your laboratory supervisor and the relevant safety personnel.
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately. |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Consult a physician. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention. |
Disclaimer: This document is intended for informational purposes only and is not a substitute for professional safety training and the product's Safety Data Sheet. Always consult your institution's safety guidelines and the SDS before working with any chemical.
References
- 1. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 2. CN1590371A - Preparation method of substituted thiophenol - Google Patents [patents.google.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
Application Notes and Protocols: 3,4-Dimethoxythiophenol in the Synthesis of Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 3,4-dimethoxythiophenol as a versatile precursor for the synthesis of various sulfur-containing heterocycles, particularly benzothiophenes and benzothiazoles. The incorporation of the 3,4-dimethoxyphenyl moiety is of significant interest in medicinal chemistry due to its potential to enhance metabolic stability and absorption of drug candidates. This document outlines detailed synthetic protocols and highlights the potential biological applications of the resulting heterocyclic compounds, with a focus on their anticancer properties.
Application Note 1: Synthesis of 6,7-Dimethoxybenzothiophene Derivatives
Introduction: Benzothiophene scaffolds are present in a wide range of pharmacologically active molecules. The synthesis of substituted benzothiophenes allows for the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. This compound serves as an excellent starting material for the preparation of 6,7-dimethoxybenzothiophenes. A common and effective method involves the reaction of the thiophenol with an α-haloketone or a propiolate ester followed by intramolecular cyclization.
Key Applications: The 6,7-dimethoxybenzothiophene core can be a crucial pharmacophore in the development of anticancer agents. For instance, analogs of combretastatin, a potent tubulin polymerization inhibitor, have been synthesized incorporating a benzothiophene ring. The presence of the 3,4-dimethoxyphenyl group, as seen in the potent anticancer agent Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, suggests that the 6,7-dimethoxy substitution on the benzothiophene ring could lead to compounds with significant cytotoxic activity against various cancer cell lines.
Experimental Protocol 1: Synthesis of Ethyl 6,7-Dimethoxybenzo[b]thiophene-2-carboxylate
This protocol describes a two-step synthesis of a 6,7-dimethoxybenzothiophene derivative starting from this compound.
Step 1: S-alkylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium ethoxide or potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 15-30 minutes to form the thiophenolate salt.
-
To this mixture, add ethyl bromoacetate (1.1 eq) dropwise.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-((3,4-dimethoxyphenyl)thio)acetate.
Step 2: Intramolecular Cyclization (Dieckmann Condensation)
-
Dissolve the crude ethyl 2-((3,4-dimethoxyphenyl)thio)acetate in a dry, inert solvent like toluene.
-
Add a strong base, such as sodium ethoxide or potassium tert-butoxide (2.0 eq), portion-wise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and quench with a dilute acid (e.g., 1 M HCl).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 6,7-dimethoxybenzo[b]thiophene-2-carboxylate.
Quantitative Data Summary:
| Step | Reactants | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | This compound, Ethyl bromoacetate | Ethanol | NaOEt | 78 | 4-6 | 85-95 |
| 2 | Ethyl 2-((3,4-dimethoxyphenyl)thio)acetate | Toluene | NaOEt | 110 | 6-8 | 70-85 |
Note: Yields are representative and may vary based on reaction scale and purification.
Experimental Workflow:
Application Note 2: Synthesis of 6,7-Dimethoxybenzothiazole Derivatives
Introduction: Benzothiazoles are another class of heterocyclic compounds with a wide array of biological activities, including antimicrobial, anticonvulsant, and anticancer properties. The synthesis of substituted benzothiazoles often involves the condensation of a 2-aminothiophenol derivative with a variety of electrophilic partners. To synthesize 6,7-dimethoxybenzothiazoles, the key intermediate required is 2-amino-3,4-dimethoxythiophenol.
Key Applications: The 6,7-dimethoxybenzothiazole scaffold can be explored for the development of novel therapeutic agents. The substitution pattern on the benzothiazole ring significantly influences its biological activity. By reacting 2-amino-3,4-dimethoxythiophenol with various aldehydes, ketones, or carboxylic acid derivatives, a library of 6,7-dimethoxybenzothiazoles can be generated for screening against different biological targets.
Experimental Protocol 2: Synthesis of 2-Aryl-6,7-dimethoxybenzothiazoles
This protocol outlines a general procedure for the synthesis of 2-aryl-6,7-dimethoxybenzothiazoles from the key intermediate, 2-amino-3,4-dimethoxythiophenol.
Step 1: Synthesis of 2-Amino-3,4-dimethoxythiophenol (Hypothetical)
Note: The synthesis of this specific intermediate is not widely reported and may require a multi-step process, likely starting from 3,4-dimethoxyaniline. A plausible route could involve ortho-thiocyanation followed by reduction.
Step 2: Condensation with Aromatic Aldehydes
-
In a round-bottom flask, dissolve 2-amino-3,4-dimethoxythiophenol (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid) or a mild oxidizing agent (e.g., hydrogen peroxide).
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
Collect the solid product by filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired 2-aryl-6,7-dimethoxybenzothiazole.
Quantitative Data Summary:
| Reactants | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Amino-3,4-dimethoxythiophenol, Aromatic Aldehyde | Ethanol | Acetic Acid (cat.) | 78 | 4-8 | 65-90 |
| 2-Amino-3,4-dimethoxythiophenol, Aromatic Aldehyde | Methanol | H₂O₂ | 65 | 2-4 | 70-95 |
Note: Yields are representative and depend on the specific aldehyde used.
Reaction Scheme:
Signaling Pathway: Tubulin Polymerization Inhibition
Context: The anticancer activity of certain benzothiophene derivatives, such as Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile, is attributed to their ability to inhibit tubulin polymerization. This mechanism is shared with the well-known anticancer agent, combretastatin A-4. These compounds bind to the colchicine-binding site on β-tubulin, preventing the formation of microtubules. Microtubules are essential components of the cytoskeleton and the mitotic spindle, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).
Diagram:
These application notes and protocols provide a foundation for the synthesis and exploration of novel sulfur-containing heterocycles derived from this compound. The potential for these compounds in drug discovery, particularly in the development of new anticancer agents, warrants further investigation.
Application Note: Monitoring the S-Alkylation of 3,4-Dimethoxythiophenol by Thin-Layer Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for monitoring the reaction progress of the S-alkylation of 3,4-dimethoxythiophenol with an alkylating agent, using benzyl bromide as a representative example. Thin-Layer Chromatography (TLC) is a rapid, versatile, and cost-effective technique for qualitatively analyzing the consumption of starting materials and the formation of the product.[1] This document outlines the selection of appropriate TLC conditions, including the stationary phase, mobile phase, and visualization techniques, and provides a systematic approach to developing a robust monitoring method.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. The sulfur nucleophilicity of the thiol group allows for a variety of chemical transformations, with S-alkylation being a fundamental reaction. Efficiently monitoring the progress of such reactions is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the desired product is obtained with minimal side products.
Thin-Layer Chromatography (TLC) is an indispensable tool for the real-time monitoring of chemical reactions.[2] It allows for the rapid separation of components in a reaction mixture based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[1] By visualizing the separated components, a researcher can qualitatively track the disappearance of reactants and the appearance of the product over time.
This application note details a systematic method for developing a TLC protocol to monitor the S-alkylation of this compound.
Experimental Overview
The example reaction to be monitored is the S-alkylation of this compound with benzyl bromide to form benzyl 3,4-dimethoxyphenyl sulfide.
Reaction Scheme:
The progress of this reaction will be monitored by TLC, observing the consumption of the two reactants and the formation of the sulfide product.
Materials and Methods
Materials:
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates.
-
This compound (Reactant 1)
-
Benzyl Bromide (Reactant 2)
-
Benzyl 3,4-dimethoxyphenyl sulfide (Product standard, if available)
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane of analytical grade).
-
Developing chamber for TLC.
-
Capillary tubes for spotting.
-
Visualization agents: UV lamp (254 nm), potassium permanganate stain, iodine chamber.
Experimental Protocols
Preparation of TLC Samples
-
Reactant Standards: Prepare dilute solutions (approx. 1 mg/mL) of this compound and benzyl bromide in a volatile solvent such as ethyl acetate or dichloromethane.
-
Reaction Mixture: At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot (e.g., a drop using a glass capillary) of the reaction mixture and dilute it with a volatile solvent (e.g., ethyl acetate) in a small vial. This dilution is necessary to prevent overloading the TLC plate.
TLC Method Development
The key to successful reaction monitoring is achieving good separation between the reactants and the product. A systematic approach to developing the mobile phase is recommended. A common starting point for compounds of moderate polarity is a mixture of hexane and ethyl acetate.[3]
-
Initial Solvent System: Begin with a 4:1 mixture of hexane:ethyl acetate.
-
Spotting the Plate:
-
On a TLC plate, lightly draw a pencil line about 1 cm from the bottom (the origin).
-
Along the origin, apply small spots of the diluted reactant standards and the initial reaction mixture (t=0). It is good practice to co-spot the reaction mixture with the starting material to confirm spot identity.[2]
-
-
Developing the Plate:
-
Place a small amount of the chosen mobile phase into the developing chamber, ensuring the solvent level is below the origin line on the TLC plate.
-
Place the spotted TLC plate into the chamber and cover it.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Aromatic compounds will appear as dark spots against a fluorescent background. Circle the spots with a pencil.
-
Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Dip the plate into the stain and gently heat with a heat gun. Thiols and other oxidizable compounds will appear as yellow to light brown spots on a purple to pink background.[4]
-
Iodine Vapor: Place the plate in a sealed chamber containing a few crystals of iodine. Aromatic and unsaturated compounds will appear as brown spots.
-
-
Analysis and Optimization:
-
Calculate the Retardation Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
An ideal separation will have the spots for the reactants and product with distinct Rf values, preferably between 0.2 and 0.8.
-
If the spots are too high (high Rf), the mobile phase is too polar. Increase the proportion of the non-polar solvent (hexane).
-
If the spots are too low (low Rf), the mobile phase is not polar enough. Increase the proportion of the polar solvent (ethyl acetate).
-
Test different solvent ratios (e.g., 9:1, 2:1, 1:1 hexane:ethyl acetate) and other solvent systems (e.g., dichloromethane/hexane) until optimal separation is achieved.
-
Monitoring the Reaction Progress
Once an optimal TLC system is established, it can be used to monitor the reaction.
-
At regular intervals, take a sample from the reaction mixture as described in section 1.
-
Spot the TLC plate with the starting material standards and the reaction mixture samples from different time points.
-
Develop and visualize the plate using the optimized conditions.
-
Observe the gradual disappearance of the reactant spots and the appearance and intensification of the product spot. The reaction is considered complete when the limiting reactant spot is no longer visible.
Data Presentation
The results of the TLC analysis can be summarized in a table. The following is a template table with hypothetical data for the S-alkylation of this compound. The actual Rf values should be determined experimentally.
| Compound | Role | Expected Polarity | Solvent System (e.g., 4:1 Hexane:EtOAc) | Rf Value (Hypothetical) | Visualization Method(s) |
| This compound | Reactant | More Polar | 4:1 Hexane:EtOAc | 0.4 | UV, Potassium Permanganate, Iodine |
| Benzyl Bromide | Reactant | Less Polar | 4:1 Hexane:EtOAc | 0.7 | UV |
| Benzyl 3,4-dimethoxyphenyl sulfide | Product | Less Polar | 4:1 Hexane:EtOAc | 0.6 | UV, Potassium Permanganate (weak), Iodine |
Visualizations
Caption: Experimental workflow for monitoring reaction progress by TLC.
Caption: Logic diagram for optimizing the TLC mobile phase.
Conclusion
Thin-Layer Chromatography is a powerful and accessible technique for monitoring the progress of organic reactions such as the S-alkylation of this compound. By following a systematic approach to method development, researchers can establish a reliable TLC protocol to qualitatively track the consumption of reactants and the formation of products, thereby enabling efficient reaction optimization and endpoint determination. The protocols and guidelines presented in this application note provide a solid foundation for scientists and professionals in drug development to effectively utilize TLC in their synthetic workflows.
References
Application Notes and Protocols for the Use of 3,4-Dimethoxythiophenol in Conductive Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxythiophenol is a versatile building block for the synthesis of conductive polymers, specifically polythiophenes. The incorporation of electron-donating methoxy groups at the 3 and 4 positions of the thiophene ring is known to lower the oxidation potential of the monomer and enhance the stability of the resulting polymer in its conductive (doped) state.[1] This modification of the thiophene backbone can lead to polymers with tailored electronic and optical properties, making them suitable for a range of applications in organic electronics, sensors, and biomedical devices.
Polythiophenes, in general, are a significant class of π-conjugated polymers due to their excellent environmental and thermal stability, coupled with tunable conductivity. Polymers derived from this compound are expected to exhibit high conductivity and processability, properties that are highly sought after in the development of advanced materials. This document provides detailed protocols for the synthesis of poly(this compound) via both chemical and electrochemical oxidative polymerization methods and summarizes key quantitative data for a closely related polymer.
Data Presentation
The following table summarizes quantitative data for a polymer derived from a dimethoxy-substituted thiophene monomer, poly(3',4'-dimethoxy-2,2':5',2"-terthiophene), which serves as a valuable reference for the expected properties of poly(this compound).
| Property | Value | Method of Determination | Reference |
| Electrochemical Properties | |||
| Anodic Peak Potential | 1.1 - 1.21 V | Cyclic Voltammetry | [2] |
| Cathodic Peak Potential | 0.4 - 0.5 V | Cyclic Voltammetry | [2] |
| Optical Properties | |||
| π-π* Transition (undoped) | 451 - 483 nm | UV-Vis Spectroscopy | [2] |
| Conductivity | |||
| Electrical Conductivity | Varies with oxidant ratio | Four-probe method | [2][3] |
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol describes the synthesis of poly(this compound) using iron(III) chloride (FeCl₃) as the oxidant.[1]
Materials:
-
This compound (monomer)
-
Anhydrous iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous chloroform or chlorobenzene (solvent)
-
Methanol (for washing)
-
Ammonia solution (for dedoping, optional)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Reaction Setup: In a dry three-neck round-bottom flask under a nitrogen or argon atmosphere, dissolve a specific molar ratio of anhydrous FeCl₃ in anhydrous chloroform.
-
Monomer Addition: In a separate flask, dissolve this compound in anhydrous chloroform. Transfer this solution to a dropping funnel.
-
Polymerization: While stirring the FeCl₃ solution vigorously, add the monomer solution dropwise over a period of 30 minutes. The reaction mixture should turn dark, indicating polymerization.
-
Reaction Time: Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.
-
Precipitation and Washing: Pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Filtration: Collect the polymer by vacuum filtration using a Buchner funnel.
-
Purification: Wash the polymer repeatedly with methanol until the filtrate is colorless to remove any remaining oxidant and unreacted monomer.
-
Drying: Dry the resulting polymer powder in a vacuum oven at 40-50 °C for 24 hours.
Protocol 2: Electrochemical Polymerization (Electropolymerization)
This protocol details the synthesis of a poly(this compound) film on a conductive substrate using cyclic voltammetry.
Materials:
-
This compound (monomer)
-
Acetonitrile (solvent)
-
Lithium perchlorate (LiClO₄) or Tetrabutylammonium tetrafluoroborate (TBABF₄) (supporting electrolyte)
-
Nitrogen or Argon gas
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or gold)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl)
-
Sonication bath (for cleaning)
Procedure:
-
Electrode Cleaning: Thoroughly clean the working electrode. For an ITO substrate, sonicate sequentially in acetone, isopropanol, and deionized water for 15 minutes each, then dry under a stream of nitrogen.
-
Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in acetonitrile.
-
Monomer Solution Preparation: Add this compound to the electrolyte solution to a final concentration of 10-50 mM.
-
Deoxygenation: Purge the monomer solution with nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the cleaned working electrode, counter electrode, and reference electrode, ensuring they are immersed in the deoxygenated monomer solution.
-
Electropolymerization: Perform cyclic voltammetry within a potential range where the monomer oxidizes (e.g., from 0 V to +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s for 10-20 cycles. An increase in current with each cycle indicates the deposition of the polymer film on the working electrode.
-
Post-Polymerization Cleaning: After polymerization, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer film under a gentle stream of nitrogen.
Visualizations
References
Application Note: Protocols for Measuring the Antioxidant Capacity of Thiophenol Derivatives
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides detailed protocols for assessing the antioxidant capacity of thiophenol derivatives using common in vitro chemical assays. It includes methodologies for the DPPH and ABTS assays, a summary of comparative data, and diagrams illustrating the experimental workflow and antioxidant mechanism.
Introduction
Thiol-containing compounds, such as thiophenol derivatives, are a significant class of antioxidants.[1] Their sulfhydryl group (-SH) enables them to act as potent radical scavengers and reducing agents, playing a crucial role in cellular defense against oxidative stress.[2][3] The antioxidant action of thiols can occur through various mechanisms, including hydrogen atom donation and single electron transfer to neutralize reactive oxygen species (ROS).[2][4] Evaluating the antioxidant capacity of novel thiophenol derivatives is essential for drug discovery and development, particularly for conditions linked to oxidative damage.
This application note details two widely accepted and robust methods for quantifying antioxidant capacity: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.[5] While other methods like the Ferric Reducing Antioxidant Power (FRAP) assay exist, they may yield inconsistent results for thiol-containing compounds and are sometimes considered unable to measure thiol groups effectively.[1][4]
Principles of Key Assays
DPPH Radical Scavenging Assay
The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6] DPPH is a dark purple crystalline powder that forms a stable free radical in solution.[7] When reduced by an antioxidant, its color fades to a light yellow, and this change in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[4][7]
ABTS Radical Cation Assay
The ABTS assay measures the capacity of an antioxidant to neutralize the ABTS radical cation (ABTS•+), which is applicable to both hydrophilic and lipophilic compounds.[8] The ABTS•+ is a blue-green chromophore generated by oxidizing ABTS with potassium persulfate.[9][10] In the presence of an antioxidant, the radical cation is reduced, causing the solution's color to fade. The decrease in absorbance at 734 nm is proportional to the antioxidant's activity.[10]
Experimental Protocols
General Workflow for Antioxidant Capacity Assays
A generalized workflow for determining antioxidant capacity is depicted below. This process involves preparing the necessary reagents and sample dilutions, initiating the reaction, allowing for incubation, measuring the resulting absorbance, and finally, calculating the antioxidant activity.
Caption: High-level workflow for in vitro antioxidant capacity measurement.
Protocol 1: DPPH Radical Scavenging Assay
A. Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol (spectrophotometric grade)
-
Thiophenol derivative sample
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~517 nm
B. Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol.[6] Keep this solution in a light-protected container. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Preparation of Sample and Standard Solutions:
-
Assay Reaction:
-
Incubation and Measurement:
C. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] * 100
-
Where A_control is the absorbance of the DPPH solution with the solvent blank, and A_sample is the absorbance in the presence of the thiophenol derivative or standard.[8]
-
-
Plot the % Inhibition against the concentration of the sample.
-
Determine the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity.[6]
Protocol 2: ABTS Radical Cation Assay
A. Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Thiophenol derivative sample
-
Trolox as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at ~734 nm
B. Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Preparation of Sample and Standard Solutions: Prepare serial dilutions of the thiophenol derivative and Trolox standards as described in the DPPH protocol.
-
Assay Reaction:
-
In a 96-well plate, add 10 µL of each sample dilution or standard to respective wells.
-
Add 190 µL of the ABTS•+ working solution to each well and mix.[9]
-
-
Incubation and Measurement:
C. Data Analysis:
-
Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.[8]
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the % inhibition of the Trolox standards against their concentrations. The TEAC value of the sample is then calculated from this curve and expressed as µM of Trolox equivalents.
Mechanism of Thiol Antioxidant Action
Thiophenol derivatives exert their antioxidant effect primarily by donating a hydrogen atom from their sulfhydryl (-SH) group to neutralize a reactive oxygen species (ROS). This process generates a stable thiyl radical (Ar-S•), which is less reactive than the initial ROS, thereby terminating the radical chain reaction.
Caption: Neutralization of a reactive oxygen species by a thiophenol.
Data Presentation: Comparative Antioxidant Capacity
The antioxidant capacity of thiophenol derivatives is highly influenced by the nature and position of substituents on the aromatic ring. The following table summarizes Trolox Equivalent (TE) values for a series of thiophenol derivatives compared to their phenol analogs, as determined by the DPPH assay. A higher TE value indicates greater antioxidant capacity.
| Compound No. | Substituent(s) | Phenol Derivative (TE) | Thiophenol Derivative (TE) |
| 1 | 2-NH₂ | 1.25 | 0.85 |
| 2 | 4-NH₂ | 0.90 | 0.95 |
| 3 | 4-OH | 1.10 | 0.70 |
| 4 | 4-OCH₃ | 1.30 | 0.60 |
| 5 | 2-NH₂, 4-Cl | 1.20 | 0.80 |
| 6 | 2,4-(CH₃)₂ | 1.15 | 0.75 |
| 7 | 4-F | 0.60 | 0.40 |
| 8 | 4-Cl | 0.70 | 0.50 |
| 9 | 4-Br | 0.75 | 0.55 |
| 10 | 4-CN | 0.20 | 0.10 |
| 11 | 4-NO₂ | 0.10 | 0.05 |
| 12 | 3,5-(OCH₃)₂ | 0.95 | 0.65 |
| Data adapted from BenchChem.[13] In this specific study, phenol derivatives generally demonstrated higher scavenging activity than their thiophenol counterparts in the DPPH assay.[5][13] |
Conclusion
The DPPH and ABTS assays are reliable and reproducible methods for screening and comparing the antioxidant capacity of thiophenol derivatives. The choice of assay may depend on the specific properties of the compounds being tested and the desired experimental conditions. Proper execution of these protocols, including the use of a standard like Trolox, allows for the accurate quantification and comparison of antioxidant potential, which is a critical step in the evaluation of these compounds for therapeutic applications.
References
- 1. Comparative evaluation of antioxidant capacities of thiol-based antioxidants measured by different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-based antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acmeresearchlabs.in [acmeresearchlabs.in]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 12. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Safe Disposal of 3,4-Dimethoxythiophenol Waste
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the safe handling and disposal of waste containing 3,4-Dimethoxythiophenol. Adherence to these guidelines is critical to ensure personnel safety and environmental compliance. This compound is a hazardous chemical with acute toxicity, skin and eye irritation potential, and a powerful, unpleasant odor.[1][2]
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe management.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂S | [1] |
| Molecular Weight | 170.23 g/mol | [1] |
| Appearance | Light cream liquid | [2] |
| Odor | Strong, unpleasant (stench) | [2] |
| Boiling Point | 162 °C @ 25 mmHg | [2] |
| Density | 1.190 g/mL at 25 °C | [2] |
| Solubility | Soluble in organic solvents | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. The GHS classification includes GHS07 (Warning).[1]
| Hazard Classification | Description | Reference |
| Acute Toxicity, Oral | Category 4 | [2] |
| Acute Toxicity, Dermal | Category 4 | [2] |
| Acute Toxicity, Inhalation | Category 4 | [2] |
| Skin Corrosion/Irritation | Category 2 | [2] |
| Serious Eye Damage/Eye Irritation | Category 2 | [2] |
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Hand Protection: Nitrile rubber gloves.[4]
-
Skin and Body Protection: A laboratory coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. For situations with potential for higher exposure, a respirator with a type ABEK (EN14387) filter is recommended.[1]
Experimental Protocol: Chemical Neutralization of this compound Waste
To mitigate the hazards and strong odor of this compound waste, a chemical neutralization step using sodium hypochlorite (bleach) is recommended prior to collection for final disposal. This process oxidizes the thiol to less volatile and less odorous sulfoxides or sulfones.[5]
Materials:
-
Waste this compound (liquid or solid)
-
Commercial bleach (containing ~5-8% sodium hypochlorite)
-
Sodium thiosulfate solution (10%)
-
Starch-iodide paper or potassium iodide-starch test strips
-
Appropriate waste container (HDPE or glass, with a vented cap if necessary)
-
Stir bar and stir plate
-
Chemical fume hood
Procedure:
-
Preparation: Conduct all operations within a certified chemical fume hood. Ensure all required PPE is worn.
-
Dilution (Optional but Recommended): If the waste is concentrated, dilute it with a compatible, non-reactive solvent (e.g., ethanol) to improve reaction control.
-
Neutralization:
-
Place the waste container in a secondary containment vessel on a stir plate.
-
Slowly and with constant stirring, add commercial bleach to the this compound waste. The reaction is exothermic, so add the bleach in small portions to control the temperature. A 1:1 mixture of bleach and water can also be used.[6]
-
Continue adding bleach until the characteristic thiol odor is no longer apparent.
-
-
Testing for Excess Oxidant:
-
After the reaction is complete and the solution has cooled, test for the presence of excess hypochlorite using starch-iodide paper or a test strip. A blue-black color indicates the presence of an oxidizing agent.
-
-
Quenching Excess Oxidant:
-
If excess oxidant is present, add 10% sodium thiosulfate solution dropwise until the starch-iodide test is negative (the paper remains white).
-
-
Final Packaging and Labeling:
-
Seal the container securely.
-
Label the container clearly as "Neutralized this compound Waste" and list the contents, including the reaction products (e.g., sodium chloride, water, and oxidized organosulfur compounds).
-
Store in a designated hazardous waste accumulation area.
-
Spill Management
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a fume hood.
-
Containment: Absorb the spill with an inert, non-combustible absorbent material such as sand, earth, or vermiculite. Do not use powdered hypochlorite or other strong oxidizers directly on the spill, as this can cause autoignition. [6]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Waste Disposal: Dispose of the contaminated absorbent material and cleaning supplies as hazardous waste.
Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
References
Application of 3,4-Dimethoxythiophenol in Surface-Enhanced Raman Spectroscopy (SERS): A Guide for Researchers
Introduction
3,4-Dimethoxythiophenol is a thiol-containing aromatic molecule that holds potential as a reporter molecule in Surface-Enhanced Raman Spectroscopy (SERS). Its distinct molecular structure, featuring methoxy groups on the benzene ring, can provide a unique spectral fingerprint, making it a candidate for various SERS-based applications, including biosensing and multiplexed analysis. The thiol group facilitates strong and stable self-assembly onto plasmonic metal surfaces, such as gold and silver nanoparticles, which is a prerequisite for significant Raman signal enhancement. This document provides an overview of the potential applications and generalized protocols for utilizing this compound in SERS, based on established methodologies for similar thiophenol-based reporter molecules.
Key Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂S | |
| Molecular Weight | 170.23 g/mol | |
| Appearance | Not specified in literature | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, acetone | General knowledge |
SERS Spectral Characteristics (Predicted)
| Predicted Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Ring breathing mode of the benzene ring | 1000 - 1100 |
| C-C stretching within the benzene ring | 1570 - 1610 |
| C-S stretching | 600 - 700 |
| C-H bending (in-plane and out-of-plane) | 1000 - 1300 |
| O-CH₃ stretching | 1150 - 1250 |
| CH₃ rocking/bending | 1400 - 1470 |
Note: The exact peak positions and their relative intensities will be influenced by the type of SERS substrate (e.g., gold or silver), the orientation of the molecule on the surface, and the local chemical environment.
Experimental Protocols
The following are generalized protocols for the use of this compound as a SERS reporter. These should be optimized for specific experimental setups.
Protocol 1: Preparation of SERS-Active Gold Nanoparticles (AuNPs)
This protocol describes the synthesis of citrate-stabilized gold nanoparticles, which are commonly used as SERS substrates.
Materials:
-
Tetrachloroauric(III) acid (HAuCl₄) solution (1 mM)
-
Trisodium citrate dihydrate (1% w/v)
-
Ultrapure water
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
-
Bring 100 mL of 1 mM HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 10 mL of 1% trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to gray, then to purple, and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the flask from the heat and allow it to cool to room temperature while still stirring.
-
Store the synthesized AuNP solution at 4°C.
Protocol 2: Functionalization of AuNPs with this compound
This protocol details the self-assembly of this compound onto the surface of the prepared AuNPs.
Materials:
-
Synthesized AuNP solution
-
This compound
-
Ethanol
-
Centrifuge
Procedure:
-
Prepare a 1 mM stock solution of this compound in ethanol.
-
To 1 mL of the AuNP solution, add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., 1 µM).
-
Incubate the mixture for at least 2 hours at room temperature with gentle shaking to allow for the formation of a self-assembled monolayer (SAM) on the AuNP surface.
-
Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.
-
Carefully remove the supernatant and resuspend the pellet in ultrapure water or a buffer of choice to remove unbound this compound.
-
Repeat the washing step (centrifugation and resuspension) two more times.
-
The final suspension of functionalized AuNPs is ready for SERS analysis.
Protocol 3: SERS Measurement
This protocol outlines the general steps for acquiring SERS spectra.
Materials:
-
Functionalized AuNP suspension
-
Raman spectrometer with an appropriate laser excitation wavelength (e.g., 633 nm or 785 nm)
-
Microscope slide or other suitable sample holder
Procedure:
-
Aggregate the functionalized AuNP suspension by adding a salt solution (e.g., NaCl or MgSO₄) to induce the formation of "hot spots" which significantly enhance the Raman signal. The optimal salt concentration needs to be determined empirically.
-
Alternatively, deposit a small volume of the functionalized AuNP suspension onto a clean microscope slide and allow it to dry.
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Focus the laser onto the sample.
-
Acquire the SERS spectrum using appropriate parameters (laser power, integration time, and number of accumulations). It is crucial to use low laser power to avoid sample damage.
-
Acquire a background spectrum from the substrate without the analyte and subtract it from the sample spectrum.
Potential Applications in Drug Development and Research
While specific applications of this compound in SERS are yet to be extensively documented, its properties suggest several potential uses:
-
Multiplexed Biosensing: The unique spectral signature of this compound could be used in combination with other Raman reporters for the simultaneous detection of multiple analytes.
-
Immunoassays: Functionalized nanoparticles can be conjugated to antibodies for the targeted detection of disease biomarkers.
-
Cellular Imaging: SERS probes can be used to image the distribution of specific molecules within cells.
-
Drug Delivery Monitoring: By attaching this compound to a drug molecule or a drug carrier, SERS could potentially be used to track its delivery and release.
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Experimental workflow for SERS using this compound.
Application Notes and Protocols: 3,4-Dimethoxythiophenol as a Versatile Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 3,4-dimethoxythiophenol as a key building block in the synthesis of novel agrochemicals. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for the development of new fungicides and insecticides.
Introduction
This compound is a valuable aromatic thiol that can serve as a versatile precursor for a range of agrochemical compounds. Its nucleophilic thiol group readily participates in S-alkylation and S-acylation reactions, allowing for the introduction of this dimethoxybenzene moiety into various molecular scaffolds. The presence of the dimethoxy substitution pattern is a feature found in some biologically active molecules, suggesting its potential to impart desirable properties in novel pesticides. These notes will explore the hypothetical application of this compound in the synthesis of strobilurin-type fungicides and diamide-type insecticides, providing detailed experimental protocols and expected outcomes.
Hypothetical Application 1: Synthesis of a Novel Strobilurin-Type Fungicide
Strobilurin fungicides are a significant class of agricultural chemicals that act by inhibiting mitochondrial respiration in fungi.[1][2] A common structural feature of many strobilurins is a substituted benzene ring linked to a pharmacophore. Here, we propose the synthesis of a novel strobilurin analogue where the 3,4-dimethoxyphenylthio group is incorporated.
Signaling Pathway of Strobilurin Fungicides
Strobilurins inhibit the Qo (Quinone outside) site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[1][2] This blockage prevents the transfer of electrons from ubiquinol to cytochrome c, thereby halting ATP synthesis and leading to fungal cell death.
Caption: Mitochondrial electron transport chain inhibition by strobilurin fungicides.
Experimental Workflow for Strobilurin Analogue Synthesis
The synthesis involves a nucleophilic substitution reaction between this compound and a suitable electrophile containing the strobilurin pharmacophore.
References
Troubleshooting & Optimization
Technical Support Center: 3,4-Dimethoxythiophenol Handling and Storage
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to prevent the oxidation of 3,4-dimethoxythiophenol to its corresponding disulfide.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation for this compound is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-) between two molecules of the thiophenol. This oxidation is primarily promoted by the presence of atmospheric oxygen.[1]
Q2: How does the disulfide impurity affect my experiments?
A2: The formation of the disulfide impurity reduces the concentration of the active thiol compound, which can lead to inaccurate experimental results, lower reaction yields, and potential downstream complications in multi-step syntheses.
Q3: What are the ideal storage conditions for this compound?
A3: To minimize oxidation, this compound should be stored under an inert atmosphere, such as argon or nitrogen.[2][3] It is recommended to store it in a cool, dark place. For long-term storage, keeping it at -20°C is advisable.[2] The container should be tightly sealed to prevent exposure to air and moisture.[2]
Q4: Can I reverse the oxidation to the disulfide?
A4: Yes, disulfide bonds can be cleaved to regenerate the thiol. This is typically achieved by using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][4][5]
Troubleshooting Guide: Preventing Oxidation During Experiments
This guide addresses common issues encountered during the handling and use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps |
| Disulfide formation observed in starting material | Improper storage conditions (exposure to air). | Store the compound under an inert atmosphere (argon or nitrogen) and at a low temperature (-20°C).[2][3] Before use, consider purifying the thiophenol to remove existing disulfide impurities. |
| Oxidation occurs during the reaction | Presence of dissolved oxygen in solvents or exposure of the reaction mixture to air. | Use degassed solvents. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. Run the reaction under a positive pressure of an inert gas.[1][3] |
| Reaction work-up leads to disulfide formation | Exposure to air during extraction, chromatography, or solvent evaporation. | Perform aqueous work-ups with degassed solutions. When performing column chromatography, use degassed solvents and consider running the column under a slight positive pressure of inert gas.[3] Minimize the time the compound is exposed to air during solvent removal. |
| Low yields in reactions where the thiol is a nucleophile | Oxidation of the thiophenol to the non-reactive disulfide. | Ensure all preventative measures are taken (inert atmosphere, degassed solvents). Consider adding a small amount of a reducing agent like TCEP to the reaction mixture if compatible with the reaction chemistry.[5] |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Preparation: Before opening the container, allow it to warm to room temperature in a desiccator to prevent condensation of moisture.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere using a glove box or Schlenk line techniques.[3]
-
Weighing and Transfer: If a glove box is not available, quickly weigh the required amount and transfer it to the reaction vessel. Purge the vessel with an inert gas immediately after addition. For liquid transfers, use syringe techniques with a positive pressure of inert gas.[6][7]
-
Solvents: Use freshly distilled or commercially available anhydrous solvents that have been thoroughly degassed.
Protocol 2: Degassing Solvents
-
Inert Gas Sparging: Bubble a gentle stream of an inert gas (argon or nitrogen) through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For more rigorous degassing, freeze the solvent using liquid nitrogen, apply a vacuum to remove gases, and then thaw. Repeat this cycle three times.
Visualizing the Oxidation Process and Prevention Workflow
The following diagrams illustrate the chemical transformation and the recommended experimental workflow to prevent it.
Caption: Oxidation of this compound to its disulfide.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. reddit.com [reddit.com]
- 4. Reductive cleavage and regeneration of the disulfide bonds in Streptomyces subtilisin inhibitor (SSI) as studied by the carbonyl 13C NMR resonances of cysteinyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. web.mit.edu [web.mit.edu]
Technical Support Center: Synthesis of 3,4-Dimethoxythiophenol
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethoxythiophenol, focusing on improving reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The synthesis of this compound, like other aryl thiols, is typically approached via a few common pathways. The most prevalent methods involve the reduction of a corresponding sulfonyl chloride or the treatment of a diazonium salt. A third route involves C-S coupling reactions.
-
Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride: This is a widely used method where the sulfonyl chloride is reduced using reagents like zinc dust in an acidic medium.[1]
-
Reaction of 3,4-Dimethoxyaniline via Diazonium Salt: This classic route involves converting the aniline to a diazonium salt, which is then reacted with a sulfur source like potassium ethyl xanthate, followed by hydrolysis.[1] However, this method can be hazardous and prone to side reactions.[1]
-
Copper-Catalyzed C-S Coupling: Modern methods may involve coupling an aryl halide (e.g., 1-iodo-3,4-dimethoxybenzene) with a sulfur source using a copper catalyst.[2]
Q2: My reaction yield is consistently low. What are the most common reasons?
A2: Low yields in thiophenol synthesis can stem from several factors:
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Incomplete Reaction: Insufficient reaction time, incorrect temperature, or poor quality of reagents can lead to a low conversion of the starting material.[1][3]
-
Side Reactions: The formation of byproducts, particularly the corresponding diphenyl disulfide, is a very common issue that directly reduces the yield of the desired thiol.[4]
-
Product Degradation: Thiophenols can be sensitive and may degrade under harsh reaction or workup conditions.
-
Loss During Workup: The product can be lost during extraction or purification steps, often due to oxidation.
Q3: What is the most common impurity, and how can I identify it?
A3: The most common impurity in thiophenol synthesis is the corresponding disulfide, in this case, bis(3,4-dimethoxyphenyl) disulfide. Thiophenols readily oxidize to disulfides, especially in the presence of air and under basic conditions.[4] This impurity can be identified using techniques like TLC (it will have a different Rf value), LC-MS (it will have a molecular weight of approximately double the product minus two hydrogens), or NMR spectroscopy.
Q4: How can I prevent the formation of bis(3,4-dimethoxyphenyl) disulfide?
A4: Preventing disulfide formation is critical for achieving high yields and purity.
-
Inert Atmosphere: Conduct the reaction, workup, and storage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[3]
-
Acidic Conditions: Workup under acidic conditions when possible, as the thiolate anion formed under basic conditions is more susceptible to oxidation.
-
Reducing Agents: If disulfide formation is suspected, the crude product mixture can be treated with a reducing agent like sodium borohydride (NaBH₄) followed by careful acidification to convert the disulfide back to the desired thiophenol.[4]
Q5: What are the key safety considerations when synthesizing thiophenols?
A5: Safety is paramount.
-
Odor: Thiophenols are known for their extremely unpleasant and persistent odors. All work should be conducted in a well-ventilated fume hood.
-
Toxicity: Handle all reagents and products with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazonium Salt Hazards: If using the diazonium salt route, be aware that diazonium salts can be explosive under certain conditions, particularly when dry.[1]
-
Corrosive Reagents: Many synthetic routes use strong acids (e.g., sulfuric acid) or corrosive reagents that require careful handling.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield or Incomplete Conversion
| Symptom | Possible Cause | Recommended Solution |
| Starting material (e.g., 3,4-dimethoxybenzenesulfonyl chloride) remains after the reaction. | 1. Ineffective Reduction: The reducing agent (e.g., zinc dust) may be old or of poor quality.[1] 2. Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate.[1] 3. Poor Mixing: In heterogeneous reactions (like with zinc dust), inefficient stirring can limit contact between reagents.[1] | 1. Use fresh, high-quality reducing agents. 2. Carefully control the reaction temperature. For sulfonyl chloride reduction with zinc, maintain the temperature at 0°C or below during the initial addition, then allow it to proceed as per the protocol.[1] 3. Ensure vigorous and efficient stirring throughout the reaction.[5] |
| TLC/LC-MS shows multiple products, but little desired thiophenol. | 1. Side Reactions Dominate: Conditions may favor the formation of byproducts. The diazonium salt route is particularly known for side reactions.[1] 2. Incorrect Reagent Stoichiometry: Using incorrect molar ratios of reagents can lead to undesired reaction pathways. | 1. Re-evaluate the synthetic route. The reduction of the corresponding sulfonyl chloride is often more reliable than the diazonium salt method. 2. Carefully measure and control the stoichiometry of all reactants and catalysts. |
Issue 2: Product Purity and Disulfide Formation
| Symptom | Possible Cause | Recommended Solution |
| A significant spot/peak corresponding to the disulfide is observed. | Oxidation of Thiophenol: The product was exposed to oxygen, particularly under neutral or basic pH during workup or purification.[4] | 1. Inert Atmosphere: Degas all solvents and conduct the reaction and workup under a nitrogen or argon atmosphere. 2. Reductive Workup: Before final extraction and purification, treat the crude reaction mixture with a mild reducing agent (e.g., NaBH₄, Na₂S₂O₄) to convert any formed disulfide back to the thiol.[4] Follow with careful acidification. |
| The purified product is an oil and appears impure. | 1. Co-eluting Impurities: Byproducts or starting materials may have similar polarity to the desired product, making separation by column chromatography difficult.[3] 2. Residual Solvent: Improper removal of solvents after purification. | 1. Optimize Chromatography: Experiment with different solvent systems (e.g., varying the hexane/ethyl acetate ratio) or try a different stationary phase.[3] 2. Vacuum Distillation: If the product is thermally stable, purification by vacuum distillation can be very effective. 3. Dry Thoroughly: Ensure the final product is dried under high vacuum to remove all residual solvents. |
Experimental Protocols
Representative Protocol: Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride
This protocol is a representative method adapted from general procedures for thiophenol synthesis by sulfonyl chloride reduction.[1][6] Researchers should perform their own risk assessment and optimization.
Materials:
-
3,4-Dimethoxybenzenesulfonyl chloride
-
Zinc dust (fine powder)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Dichloromethane (for extraction)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice bath
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, slowly add 3,4-dimethoxybenzenesulfonyl chloride (1.0 eq) to chilled (0°C) concentrated sulfuric acid. Stir to ensure it is finely divided.
-
Addition of Reducing Agent: Cool the mixture to 0°C or below using an ice-salt bath. While stirring vigorously, add zinc dust (approx. 2.5-3.0 eq) portion-wise, ensuring the temperature does not rise above 5-10°C.
-
Reaction: After the addition is complete, continue stirring at a low temperature for 1-2 hours. Then, allow the reaction to warm to room temperature and continue stirring for several hours (e.g., 7-12 hours) or until TLC/LC-MS indicates the consumption of the starting material. Gentle heating may be required to complete the reaction, but this should be done cautiously.[1]
-
Workup: Carefully pour the reaction mixture over a large amount of crushed ice.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or DCM) three times.
-
Washing: Combine the organic layers and wash sequentially with water, a dilute solution of sodium bicarbonate (to remove residual acid), and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualized Workflows and Logic
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic tree for addressing low yield in synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Thiophenol - Wikipedia [en.wikipedia.org]
- 5. CN103254169A - Process for synthesizing 3, 4-dimethoxythiophene - Google Patents [patents.google.com]
- 6. US4006186A - Process for the preparation of thiophenols - Google Patents [patents.google.com]
Troubleshooting low solubility of 3,4-Dimethoxythiophenol in nonpolar solvents
Technical Support Center: 3,4-Dimethoxythiophenol
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low solubility of this compound in nonpolar solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound exhibiting poor solubility in nonpolar solvents like hexane or toluene?
The solubility of a compound is governed by the principle "like dissolves like," which states that substances with similar chemical structures and polarities are more likely to be soluble in one another.[1][2][3][4]
This compound has a molecular structure that includes:
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A nonpolar benzene ring.
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Two polar methoxy (-OCH₃) groups.
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One polar thiol (-SH) group.
The presence of the methoxy and thiol functional groups introduces significant polarity to the molecule. Nonpolar solvents, such as hexane and toluene, primarily engage in weak van der Waals forces (London dispersion forces).[5] The polar groups of this compound can engage in stronger dipole-dipole interactions, which are not favorably matched with the interactions offered by nonpolar solvents. This mismatch in intermolecular forces leads to low solubility.
Q2: What is the expected solubility of this compound in various types of solvents?
While specific quantitative data for this compound is not extensively published, we can predict its qualitative solubility based on its structure and the properties of similar compounds. The molecule is generally miscible with a range of organic solvents but has limited solubility in highly nonpolar environments.[6][7] Its solubility is expected to be higher in solvents that can accommodate its polar functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀O₂S | |
| Molecular Weight | 170.23 g/mol | |
| Appearance | Liquid | |
| Density | 1.175 g/mL at 25 °C | |
| Refractive Index | n20/D 1.591 |
Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Cyclohexane, Toluene | Low | The solvent's weak intermolecular forces cannot effectively solvate the polar methoxy and thiol groups. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | High | These solvents possess a dipole moment capable of interacting favorably with the polar functional groups of the solute.[8] |
| Polar Protic | Methanol, Ethanol | Moderate to High | These solvents can engage in dipole-dipole interactions and potentially weak hydrogen bonding with the solute. |
Q3: How can I improve the solubility of this compound in my nonpolar solvent system?
If your experimental conditions strictly require a nonpolar solvent, several techniques can be employed to improve solubility.
-
Co-solvency : The most effective strategy is to introduce a small amount of a miscible, more polar "co-solvent." This will increase the overall polarity of the solvent mixture, making it more favorable for dissolving this compound.
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Temperature Adjustment : For most liquid or solid solutes, solubility increases with temperature.[1][9] Gently heating the mixture can significantly improve solubility. However, you must first verify the thermal stability of this compound to avoid degradation.
-
Agitation & Sonication : Methods like stirring, vortexing, or using an ultrasonic bath can increase the rate of dissolution by breaking down solute aggregates and increasing contact with the solvent. Note that these methods do not increase the intrinsic solubility limit but help in reaching equilibrium faster.[1]
Table 3: Example Co-solvent Systems for Enhancing Solubility in Toluene
| Primary Solvent | Co-solvent | Suggested Ratio (v/v) | Expected Outcome |
| Toluene | Tetrahydrofuran (THF) | 95:5 | Significant increase in solubility |
| Toluene | Acetone | 98:2 | Moderate increase in solubility |
| Toluene | Dichloromethane (DCM) | 90:10 | Significant increase in solubility |
| Note: These are starting suggestions. The optimal ratio must be determined empirically for your specific application. |
Troubleshooting Guides
Logical Workflow for Troubleshooting Solubility Issues
If you are encountering low solubility, follow this logical workflow to diagnose and solve the issue.
Caption: A step-by-step workflow for troubleshooting low solubility.
Molecular Interaction Diagram
The diagram below illustrates the principle of "like dissolves like" and why a mismatch in intermolecular forces results in poor solubility.
Caption: Favorable vs. unfavorable solute-solvent interactions.
Experimental Protocols
Protocol: Isothermal Saturation Method for Solubility Determination
This protocol describes a standard method to quantitatively determine the solubility of this compound in a chosen solvent system at a specific temperature.[10]
Materials:
-
This compound
-
Selected solvent or co-solvent system
-
Analytical balance
-
2 mL glass vials with screw caps
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., Acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a set of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation and Saturation:
-
Add an excess amount of this compound to a tared 2 mL glass vial (e.g., add ~20 mg to 1 mL of the test solvent). The key is to have undissolved solid/liquid present after equilibration.
-
Add a known volume (e.g., 1.0 mL) of the test solvent or co-solvent system to the vial.
-
Seal the vial tightly and place it in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).
-
Equilibrate the mixture for 24-48 hours to ensure saturation is reached. The solution should have visible excess solute at the bottom.
-
-
Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for 2 hours to let the excess solute settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particles.
-
-
Quantification:
-
Analyze the calibration standards via HPLC to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the filtered sample onto the HPLC system. If necessary, dilute the sample with the mobile phase to ensure its concentration falls within the range of the calibration curve.
-
Record the peak area corresponding to this compound.
-
-
Calculation:
-
Use the calibration curve equation to determine the concentration of the compound in the analyzed sample.
-
Account for any dilution factors used during sample preparation.
-
The resulting concentration is the solubility of this compound in the test solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
References
- 1. Solubility factors when choosing a solvent [labclinics.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Solubility Of Polar Compounds: Unraveling The Secrets [copyright-certificate.byu.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. nbinno.com [nbinno.com]
- 7. CAS 19689-66-8: this compound, 99+% | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. benchchem.com [benchchem.com]
Purification of crude 3,4-Dimethoxythiophenol by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3,4-Dimethoxythiophenol using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My separation is very poor, and all the compounds are coming off the column at once. What should I do?
A1: This indicates that your eluent (mobile phase) is too polar. The solvent is competing too strongly for the stationary phase, causing all compounds to be carried along with the solvent front.
-
Solution: Decrease the polarity of your eluent. If you are using a mixture like ethyl acetate/hexanes, increase the proportion of hexanes. It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] Aim for an Rf value of approximately 0.3-0.5 for this compound on the TLC plate.[2][3]
Q2: The desired compound is not moving from the top of the column.
A2: This is the opposite problem of Q1; your eluent is not polar enough to displace the compound from the silica gel.
-
Solution: Gradually increase the polarity of your eluent. For an ethyl acetate/hexanes system, slowly increase the percentage of ethyl acetate. This can be done in a stepwise or gradient fashion. For very polar compounds, a solvent system like methanol/dichloromethane might be necessary.[4]
Q3: The collected fractions show streaking or "tailing" on the TLC plate. How can I fix this?
A3: Peak tailing can be caused by several factors:
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Sample Overload: You may have loaded too much crude material onto the column. The weight of the adsorbent (silica gel) should typically be 20-50 times the weight of the sample for effective separation.[5]
-
Insolubility: If the compound is not fully soluble in the mobile phase, it can lead to tailing. Ensure your crude sample is fully dissolved before loading. If solubility is an issue, consider the "dry loading" method (see Experimental Protocols).
-
Acidic Silica: this compound, being a phenol derivative, is acidic and may interact strongly with the slightly acidic silica gel. This can cause tailing. To mitigate this, you can add a small amount (0.5-1%) of a modifier like triethylamine or acetic acid to your eluent to neutralize the silica gel or improve the peak shape of acidic/basic compounds.[6]
Q4: I'm observing cracks in my silica gel bed. Why is this happening and how can I prevent it?
A4: Cracks in the stationary phase are detrimental as they create channels for the solvent and sample to pass through without proper separation.
-
Causes: This is often due to the column running dry or significant heat changes, sometimes generated by the interaction of a very polar solvent with the dry silica.
-
Prevention: Always ensure there is solvent above the silica bed.[2] Pack the column carefully and avoid letting the solvent level drop below the top of the silica. When changing solvent polarity, do so gradually to avoid generating heat.
Q5: My purified this compound appears to be degrading or oxidizing. How can I prevent this?
A5: Thiols are known to be susceptible to oxidation, which can lead to the formation of disulfides.
-
Solution: While not always necessary, if you suspect oxidation, you can try to de-gas your solvents by bubbling nitrogen or argon through them before use. Running the column under a slight positive pressure of an inert gas can also help minimize contact with air.[7] Additionally, analyze the purified fractions promptly and store the final product under an inert atmosphere.
Data Presentation
The following table summarizes the key parameters for the column chromatography purification of this compound. Note that optimal values may vary depending on the specific impurities present in the crude mixture and should be optimized using TLC.
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, slightly acidic adsorbent suitable for separating compounds with moderate polarity.[5] |
| Mobile Phase (Eluent) | Hexanes / Ethyl Acetate | A common and effective solvent system for separating moderately polar organic compounds. The ratio should be optimized via TLC.[4] |
| Recommended TLC Rf | ~0.3 - 0.5 | This range typically provides the best separation in column chromatography.[2][3] |
| Elution Mode | Isocratic or Gradient | Start with a low polarity eluent (e.g., 5-10% Ethyl Acetate in Hexanes) and gradually increase the polarity if necessary.[6] |
| Sample Loading | Wet or Dry Loading | Dry loading is recommended if the crude product has poor solubility in the initial eluent.[6] |
| Detection Method | TLC with UV visualization (254 nm) | Aromatic compounds like this compound are typically UV-active, allowing for easy visualization of spots on a TLC plate.[8] |
Experimental Protocols
Preparation for Column Chromatography
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude this compound in a minimal amount of a solvent like dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the plate using various ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%).
-
The ideal solvent system will give the this compound spot an Rf value of approximately 0.3-0.5.[2][3]
-
-
Column Packing (Slurry Method):
-
Secure a glass column vertically with a clamp. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[5]
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In a beaker, create a slurry by mixing silica gel with the initial, low-polarity eluent determined from your TLC analysis.[9]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Once the silica has settled, add a protective layer of sand on top.
-
Continuously run the eluent through the column, never letting the solvent level fall below the top layer of sand.[2]
-
Sample Loading
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent. Using a pipette, carefully add the solution to the top of the silica bed.[2]
-
Dry Loading (Recommended for less soluble samples): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the prepared column.[6]
Elution and Fraction Collection
-
Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.
-
Open the stopcock and begin collecting the eluting solvent in fractions (e.g., in test tubes).
-
Maintain a constant level of solvent at the top of the column to avoid it running dry.
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If using a gradient elution, systematically and slowly increase the polarity of the eluent as the column runs.[1]
Analysis of Fractions
-
Monitor the collected fractions by spotting them on TLC plates.
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Home Page [chem.ualberta.ca]
- 4. Chromatography [chem.rochester.edu]
- 5. web.uvic.ca [web.uvic.ca]
- 6. Purification [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. Chemistry Online @ UTSC [utsc.utoronto.ca]
Identifying and minimizing side products in 3,4-Dimethoxythiophenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-dimethoxythiophenol. The information is designed to help identify and minimize common side products in various reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in reactions with this compound?
A1: The primary side products encountered during reactions with this compound are the corresponding disulfide, over-oxidation products, and products arising from competitive C-substitution (alkylation or acylation) on the aromatic ring.
Q2: How can I minimize the formation of 3,4,3',4'-tetramethoxydiphenyl disulfide?
A2: Disulfide formation is typically caused by oxidation of the thiol. To minimize this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to degas all solvents. The addition of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT), can also help to maintain the thiol in its reduced state.[1]
Q3: What are the likely over-oxidation products of this compound?
A3: Under strong oxidizing conditions, this compound can be oxidized beyond the disulfide to form the corresponding sulfinic acid and ultimately the sulfonic acid. Careful control of oxidizing equivalents and reaction temperature is necessary to avoid these byproducts.
Q4: How can I favor S-alkylation over C-alkylation?
A4: The regioselectivity of alkylation (sulfur vs. carbon) is influenced by the reaction conditions. Generally, S-alkylation is favored under conditions that promote the thiolate anion as a soft nucleophile. This includes the use of polar aprotic solvents like DMF or acetonitrile and alkali metal bases such as potassium carbonate. C-alkylation, a Friedel-Crafts type reaction, is more likely to occur with stronger electrophiles and under acidic conditions.
Q5: What are the best practices for storing this compound to prevent degradation?
A5: this compound should be stored under an inert atmosphere, protected from light, and at a low temperature to minimize oxidation to the disulfide. The container should be tightly sealed to prevent exposure to air and moisture.
Troubleshooting Guides
Issue 1: Low Yield of S-Alkylated Product and Presence of a Major Disulfide Byproduct
Troubleshooting Workflow
Caption: Troubleshooting workflow for disulfide byproduct formation.
Quantitative Data on Disulfide Formation (Illustrative)
| Condition | Base | Solvent | Atmosphere | Disulfide Byproduct (%) | S-Alkylated Product Yield (%) |
| A | K₂CO₃ | Acetonitrile | Air | 35 | 60 |
| B | K₂CO₃ | Acetonitrile | Nitrogen | <5 | 92 |
| C | NaH | THF | Air | 40 | 55 |
| D | NaH | THF | Nitrogen | <5 | 94 |
Experimental Protocol: Minimizing Disulfide Formation in S-Alkylation
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Solvent Degassing: Degas the chosen solvent (e.g., acetonitrile) by bubbling with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: To a solution of this compound (1.0 eq) in the degassed solvent, add a reducing agent such as TCEP (0.05 eq).
-
Base Addition: Add the base (e.g., anhydrous K₂CO₃, 1.5 eq) to the mixture.
-
Electrophile Addition: Slowly add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, filter the reaction mixture and proceed with standard aqueous work-up and purification.
Issue 2: Formation of C-Acylated Byproducts during Acylation Reactions
Troubleshooting Workflow
Caption: Troubleshooting workflow for C-acylation side products.
Quantitative Data on C-Acylation vs. S-Acylation (Illustrative)
| Condition | Catalyst/Base | Solvent | Temperature (°C) | C-Acylated Byproduct (%) | S-Acylated Product Yield (%) |
| A | AlCl₃ | Dichloromethane | 25 | 40 | 55 |
| B | Pyridine | Dichloromethane | 0 | <5 | 90 |
| C | DMAP | Acetonitrile | 25 | 10 | 85 |
| D | DMAP | Acetonitrile | 0 | <2 | 95 |
Experimental Protocol: Selective S-Acylation
-
Preparation: Ensure all glassware is dry.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile.
-
Base Addition: Add a non-nucleophilic base like pyridine (1.2 eq) or a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) along with a stoichiometric amount of a weaker base like triethylamine (1.2 eq). Cool the mixture to 0 °C.
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, proceed with a standard aqueous work-up, including a wash with a mild acid (e.g., 1M HCl) to remove the basic catalyst, followed by purification.
Signaling Pathways and Logical Relationships
Reaction Pathway of this compound
Caption: Reaction pathways of this compound showing desired and side reactions.
References
Optimizing Reaction Temperatures for 3,4-Dimethoxythiophenol: A Technical Guide
Technical Support Center
For researchers, scientists, and drug development professionals utilizing 3,4-Dimethoxythiophenol, precise temperature control is paramount for achieving optimal reaction outcomes. This guide provides detailed troubleshooting advice and experimental protocols to address common challenges encountered during synthesis, ensuring high yields and purity.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My S-alkylation reaction with this compound is showing low yield. How can I optimize the temperature?
A1: Low yields in S-alkylation reactions are often due to suboptimal temperature.
-
Initial Temperature: Start the reaction at room temperature. For instance, the reaction of this compound with ethyl bromoacetate in the presence of a base like potassium carbonate can proceed efficiently at this temperature.
-
Problem: Sluggish Reaction: If the reaction is slow or incomplete at room temperature, gradually increase the temperature. Heating the reaction mixture to reflux in a suitable solvent such as ethanol or acetone can significantly increase the reaction rate.
-
Problem: Byproduct Formation: If you observe the formation of impurities, the temperature might be too high, leading to side reactions. Consider lowering the temperature and extending the reaction time. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal balance between reaction rate and selectivity.
Q2: I am performing a cross-coupling reaction (e.g., Ullmann or Chan-Lam) with this compound and observing decomposition of my starting material. What is the likely cause?
A2: this compound, like other electron-rich thiophenols, can be susceptible to oxidation and other side reactions at elevated temperatures, which are often required for cross-coupling reactions.
-
Ullmann Condensation: Traditional Ullmann reactions often require high temperatures (in excess of 210 °C), which can lead to the decomposition of sensitive substrates like this compound.[1][2] If you suspect decomposition, consider using milder, modern catalytic systems that operate at lower temperatures.
-
Chan-Lam Coupling: This copper-catalyzed cross-coupling reaction can often be performed under milder conditions than the Ullmann condensation. Optimization studies for similar couplings suggest that temperatures around 70 °C can be effective.[3] If decomposition is still an issue, screen different copper sources and ligands that may facilitate the reaction at a lower temperature.
-
Inert Atmosphere: Always perform high-temperature reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the thiol.
Q3: What are the typical signs of thermal decomposition of this compound?
A3: Thermal decomposition can manifest in several ways:
-
Color Change: The reaction mixture may darken significantly, turning brown or black.
-
Insoluble Material: Formation of insoluble tars or polymers.
-
Complex TLC/LC-MS: The appearance of multiple, often inseparable, spots on a TLC plate or numerous peaks in an LC-MS chromatogram that do not correspond to the starting material or the desired product.
-
Gas Evolution: In some cases, decomposition may be accompanied by the evolution of gases.
Quantitative Data on Reaction Temperature Optimization
The following table summarizes typical temperature conditions for common reactions involving thiophenols, providing a starting point for the optimization of reactions with this compound.
| Reaction Type | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Typical Yield | Reference/Notes |
| S-Alkylation | Thiophenol, Ethyl Bromoacetate | K₂CO₃ | THF | Room Temperature | Good to Excellent | Based on general procedures for S-alkylation.[7] |
| S-Alkylation | Triazole-thiol, Chloroacetic acid | - | Aqueous NaOH | 100 | Not Specified | Analogous reaction. |
| Ullmann C-S Coupling | Thiophenol, Iodobenzene | CuO Nanoparticles | DMF | 120 | Low Conversion | Illustrates the need for optimization.[8] |
| Chan-Lam C-S Coupling | Thiophenol, Phenylboronic Acid | Cu(II) Complex | Ethanol | Room Temperature | Good to Excellent | Demonstrates a milder alternative to Ullmann coupling.[9] |
| Direct Arylation | Thiophene, Aryl Bromide | Pd(OAc)₂ | Not Specified | 80 | >80% | For a related heterocyclic system.[10] |
Key Experimental Protocols
1. General Protocol for S-Alkylation:
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF, acetone, or ethanol), add a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., ethyl bromoacetate, 1.1 eq.) dropwise.
-
Monitor the reaction progress by TLC. If the reaction is slow, gently heat the mixture to reflux.
-
Upon completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
2. General Protocol for Chan-Lam C-S Coupling:
-
In a reaction vessel, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a ligand (e.g., pyridine or 1,10-phenanthroline, 20 mol%).
-
Add a suitable solvent (e.g., dichloromethane or toluene).
-
Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if necessary) under an atmosphere of air or oxygen (balloon).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Visualizing Temperature Optimization Logic
The following diagram illustrates a general workflow for optimizing the temperature in a chemical reaction.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulations of the Thermal Decomposition of 3,4-Bis(3-nitrofurazan-4-yl)furoxan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Thiophenol Odor and Stench Removal
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for managing the potent stench associated with thiophenol and related reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the odor of thiophenol so potent and difficult to control?
A1: Thiophenol, also known as benzenethiol, is an organosulfur compound with an extremely low odor threshold, meaning it can be detected by the human nose at very low concentrations.[1] The smell is often described as repulsive, offensive, or garlic-like.[2][3] Due to this potency, even minuscule quantities of vapor escaping from a reaction or contaminated equipment can cause a significant and unpleasant odor in the laboratory, potentially causing concern for other building occupants.[1][4] Exposure can lead to headaches and nausea.[4]
Q2: What are the primary methods for removing and neutralizing thiophenol odor?
A2: The most effective methods involve the chemical oxidation of thiophenol into less odorous and less volatile compounds, such as diphenyl disulfide or sulfonic acids.[5][6] The most common and recommended oxidizing agents for laboratory use are:
-
Sodium Hypochlorite (Bleach): Commercial bleach solutions are widely used and effective for neutralizing thiophenol on glassware, surfaces, and in exhaust gas traps.[1][7]
-
Potassium Permanganate (KMnO₄): A strong oxidizing agent that can also be used to destroy thiols in waste solutions.[8][9]
-
Oxone™: A potassium peroxymonosulfate-based oxidant that is also highly effective for decontaminating thiols and does not have a strong chlorine smell like bleach.[10]
Q3: How can I prevent thiophenol vapors from escaping during a reaction?
A3: Strict engineering controls are critical. All work with thiophenol must be conducted in a certified chemical fume hood.[5][7] To prevent vapors from being exhausted into the outside environment, the reaction apparatus should be equipped with a trap to scrub the off-gas. A bleach trap is a standard and effective method for this purpose.[1][7] This involves bubbling the exhaust gas from the reaction through a bleach solution to oxidize the volatile thiols before they can escape.
Q4: What is the correct procedure for cleaning contaminated glassware and equipment?
A4: Contaminated glassware and equipment are a primary source of lingering odor. They should be decontaminated immediately after use by immersing them in a dedicated "bleach bath."[1][7] It is recommended to soak the items overnight, as the oxidation reaction can be slow.[1] After soaking, the glassware can be rinsed thoroughly with water and then cleaned using standard laboratory procedures.[7]
Q5: How should I handle a small thiophenol spill in the fume hood?
A5: For small spills, first ensure proper personal protective equipment is worn.[11] Absorb the spill with an inert material like vermiculite, sand, or activated carbon.[11][12] The contaminated absorbent should then be carefully transferred to a suitable container.[12] To neutralize the residual odor, wipe down the affected area with paper towels soaked in a bleach solution.[10] All disposable cleanup materials should be sealed in a plastic bag and disposed of as hazardous waste.[1] Warning: Never use dry, powdered hypochlorite or other strong oxidizers on a concentrated mercaptan spill, as this can lead to autoignition.[5]
Q6: Are there any effective adsorbents for capturing ambient thiophenol odors?
A6: Yes, activated charcoal can be used to adsorb residual odor molecules from the air.[13] Placing open containers of activated charcoal within the fume hood or laboratory space can help reduce lingering smells.[13] Additionally, sepiolite, a type of clay mineral, has been studied for its ability to remove thiophenol from aqueous solutions.[14]
Quantitative Data
The extreme difficulty in managing thiophenol reactions stems from its exceptionally low odor threshold. The following table provides context by comparing the odor threshold of benzenethiol (thiophenol) to other common thiols.
| Compound | Odor Threshold (ppm) | Odor Description |
| Benzenethiol (Thiophenol) | 0.0000015 | Garlic-like, Repulsive[3][15] |
| Ethanethiol | 0.00026 | Natural Gas Odorant[15] |
| 1-Propanethiol | 0.00076 | Oniony[15] |
| 2-Propanethiol | 0.00011 | Skunky[15] |
Note: These values can vary depending on individual olfactory sensitivity.
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Reaction Off-Gassing
Objective: To capture and neutralize volatile thiophenol from a reaction's exhaust stream.
Materials:
-
Two gas washing bottles (bubblers) with fritted glass dip tubes for efficient gas dispersion.
-
Chemically resistant tubing.
-
Commercial grade bleach (e.g., Clorox, ~6% sodium hypochlorite).
-
Potassium hydroxide (KOH) solution (optional, for neutralizing acidic byproducts like HCl).
-
Ice bath (optional, for highly exothermic reactions).
Procedure:
-
Assembly: All components should be assembled inside a chemical fume hood.
-
Safety Trap: Connect the exhaust outlet of your reaction apparatus (e.g., condenser) to the inlet of the first gas washing bottle. This bottle should remain empty to serve as a safety trap, preventing any bleach from sucking back into your reaction.
-
Bleach Scrubber: Connect the outlet of the empty safety trap to the inlet of the second gas washing bottle. Fill this second bottle approximately halfway with undiluted commercial bleach.[1] Ensure the gas dispersion tube is submerged.
-
Optional Base Trap: If significant amounts of acidic gas are expected, connect the outlet of the bleach trap to a third trap containing a potassium hydroxide solution to neutralize acids like HCl before venting.
-
Venting: The final outlet should be directed towards the back of the fume hood.
-
Monitoring: During the reaction, observe the gas flow to be 1-2 bubbles per second.[7] If the reaction is vigorous and exothermic, consider placing the bleach trap in an ice bath to maintain its effectiveness.
Protocol 2: Decontamination of Glassware and Equipment Using a Bleach Bath
Objective: To neutralize residual thiophenol on laboratory equipment to prevent lingering odors.
Materials:
-
A plastic bucket or container large enough to fully submerge glassware.[7]
-
Commercial bleach.
-
Water.
-
A compatible organic solvent (e.g., acetone) for initial rinsing.
Procedure:
-
Preparation: In a fume hood, prepare a bleach bath by creating a 1:1 mixture of commercial bleach and water in the plastic container.[7] The liquid level should be low enough to prevent overflow when glassware is added.[7]
-
Initial Rinse: Immediately after use, and while still in the fume hood, rinse the contaminated glassware with a small amount of a compatible organic solvent to remove the bulk of the thiophenol residue.[15] Dispose of this solvent into a dedicated, sealed hazardous waste container.[16]
-
Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring all contaminated surfaces are fully submerged.[1]
-
Soaking: Allow the glassware to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[7] For heavy contamination, a 24-hour soak may be necessary.[1]
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with copious amounts of water, and then proceed with your standard laboratory glassware cleaning procedure.[7]
-
Maintenance: The bleach bath can be reused until a strong odor persists or a significant amount of solid precipitate forms.[7] Dispose of spent bleach solutions according to your institution's hazardous waste guidelines.
Protocol 3: Neutralization of Small Spills in a Fume Hood
Objective: To safely clean and decontaminate a small spill of thiophenol.
Materials:
-
Inert absorbent material (vermiculite, sand, or activated carbon).[11]
-
Paper towels.
-
Bleach solution (commercial grade).
-
Sealable plastic bags for waste disposal.[1]
-
Appropriate PPE (gloves, safety goggles, lab coat).
Procedure:
-
Containment: Keep the spill contained within the fume hood. Keep the sash as low as possible.
-
Absorption: Cover the spill with an inert absorbent material.[11]
-
Collection: Carefully scoop the absorbent material into a suitable container for hazardous waste.
-
Decontamination: Prepare several paper towels soaked in bleach solution. Wipe down the entire spill area thoroughly to neutralize any remaining thiophenol.[10]
-
Disposal: Place all used paper towels and absorbent materials into a sealable plastic bag.[1] Place this bag inside a second bag or a wide-mouth plastic jar, label it as hazardous waste containing thiophenol, and arrange for proper disposal.[1]
Visual Guides
The following diagrams illustrate key workflows for managing thiophenol odor.
Caption: Workflow for handling thiophenol reactions to minimize odor.
Caption: Troubleshooting guide for identifying and resolving odor sources.
References
- 1. faculty.washington.edu [faculty.washington.edu]
- 2. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Benzenethiol [cdc.gov]
- 4. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. Sciencemadness Discussion Board - How bad is the smell of thiols? - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. kingcounty.gov [kingcounty.gov]
- 10. reddit.com [reddit.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
Common pitfalls in the workup of 3,4-Dimethoxythiophenol reactions
Welcome to the technical support center for 3,4-Dimethoxythiophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental workup of reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The most prevalent side reaction is the oxidation of the thiol group to form the corresponding disulfide, 1,2-bis(3,4-dimethoxyphenyl) disulfide. This is particularly common when reactions are exposed to air (oxygen) or when using oxidizing reagents.[1] Another potential side reaction, especially in alkylation, is C-alkylation on the aromatic ring, although S-alkylation is generally favored due to the higher nucleophilicity of the thiolate anion.
Q2: How should this compound be stored to prevent degradation?
A2: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation to the disulfide. It is advisable to use a tightly sealed container. For long-term storage, refrigeration is recommended.
Q3: My S-alkylation reaction with this compound is showing low conversion. What are the likely causes?
A3: Low conversion in S-alkylation reactions is often due to several factors:
-
Incomplete Deprotonation: The base used may not be strong enough to fully deprotonate the thiophenol to the more reactive thiolate anion.
-
Moisture: The presence of water in the reaction can consume the base and protonate the thiolate, reducing its nucleophilicity.
-
Poor Electrophile: The alkyl halide or other electrophile may be unreactive or sterically hindered.
-
Low Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.
Q4: What is the best way to monitor the progress of a reaction involving this compound?
A4: Thin Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. A stain such as potassium permanganate can be useful for visualizing the sulfur-containing compounds. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during reactions with this compound.
Issue 1: Low or No Product Yield
Low product yield is a frequent problem that can often be resolved by systematically evaluating the reaction parameters.[2][3]
Troubleshooting Workflow for Low Yield
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive or insufficient base. 2. Presence of moisture. 3. Low reaction temperature. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or a slight excess. 2. Use anhydrous solvents and thoroughly dry all glassware. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Product Decomposition | 1. Reaction temperature is too high. 2. Product is unstable to the workup conditions (e.g., acidic or basic wash). | 1. Run the reaction at a lower temperature for a longer duration. 2. Test the stability of the product under the workup conditions on a small scale before processing the entire reaction mixture.[3] |
| Product Lost During Workup | 1. Product is partially soluble in the aqueous layer. 2. Emulsion formation during extraction. | 1. Back-extract the aqueous layer with the organic solvent. 2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[4] |
Issue 2: Formation of Disulfide Byproduct
The formation of the disulfide is the most common pitfall and requires careful control of the reaction atmosphere.
Logical Workflow to Minimize Disulfide Formation
| Problem | Potential Cause | Recommended Solution |
| Significant Disulfide Formation | 1. Presence of oxygen in the reaction. 2. Oxidizing impurities in reagents or solvents. | 1. Thoroughly degas all solvents before use. Purge the reaction flask with an inert gas (nitrogen or argon) before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[1] 2. Use freshly purified reagents and high-purity solvents. |
| Disulfide Forms During Workup | Exposure to air during aqueous extraction. | Minimize the time the reaction mixture is exposed to air during workup. Consider performing the workup under a blanket of inert gas if the product is particularly sensitive. |
Quantitative Data on Common Reactions
The following tables provide illustrative quantitative data for typical reactions involving thiophenols, which can serve as a starting point for optimizing reactions with this compound.
Table 1: S-Alkylation of Thiophenols (Illustrative Data)
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 12 | ~95 |
| Benzyl Bromide | NaH | DMF | 25 | 4 | >90 |
| Ethyl Bromoacetate | Cs₂CO₃ | ACN | 60 | 6 | ~92 |
Table 2: Copper-Catalyzed S-Arylation of Thiophenols (Illustrative Data)
| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 4-Iodotoluene | CuI | 1,10-Phenanthroline | K₂CO₃ | Toluene | 110 | 85-95 |
| 4-Bromobenzonitrile | CuI | None | K₂CO₃ | DMF | 120 | ~80 |
| 1-Chloro-4-nitrobenzene | CuO-NPs | None | KOH | DMAc | 25 | ~90[5] |
Experimental Protocols
Protocol 1: S-Methylation of this compound
This protocol describes a typical S-alkylation using methyl iodide.[6][7]
Reaction Scheme
Materials:
-
This compound (1.0 eq)
-
Methyl Iodide (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and anhydrous acetone under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate to the solution.
-
Add methyl iodide dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).
-
After the reaction is complete (disappearance of the starting thiophenol), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetone.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Copper-Catalyzed S-Arylation with an Aryl Iodide
This protocol outlines a typical Ullmann-type C-S cross-coupling reaction.[5][8]
Reaction Scheme
Materials:
-
This compound (1.2 eq)
-
Aryl Iodide (1.0 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
1,10-Phenanthroline (0.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and anhydrous potassium carbonate.
-
Seal the tube, evacuate, and backfill with nitrogen (repeat 3 times).
-
Add the aryl iodide, this compound, and anhydrous toluene via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate.
-
Combine the filtrates and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Technical Support Center: Catalyst Poisoning by Sulfur in 3,4-Dimethoxythiophenol Cross-Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning by sulfur, specifically in cross-coupling reactions involving 3,4-Dimethoxythiophenol.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst poisoning a significant issue when using this compound in cross-coupling reactions?
A1: Palladium catalysts, commonly used in cross-coupling reactions, are susceptible to poisoning by sulfur compounds like this compound. The sulfur atom has a high affinity for palladium and can strongly adsorb to the catalyst's surface, blocking the active sites necessary for the catalytic cycle to proceed. This leads to decreased catalytic activity or complete deactivation of the catalyst.
Q2: What is the primary mechanism of palladium catalyst poisoning by thiophenols?
A2: The primary mechanism involves the formation of a strong coordinate bond between the sulfur atom of the thiophenol and the palladium metal center. This process, known as chemisorption, reduces the number of available active sites for the reactants. In some cases, this can lead to the formation of stable and catalytically inactive palladium-thiolate complexes.
Q3: Are all cross-coupling reactions equally affected by sulfur poisoning from this compound?
A3: While sulfur poisoning is a general concern, the extent of its impact can vary depending on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig C-S coupling, Sonogashira). The reaction kinetics, the specific ligands used, and the overall reaction conditions can influence the catalyst's susceptibility to poisoning.
Q4: Can a catalyst poisoned by this compound be regenerated?
A4: In some laboratory settings, regeneration of sulfur-poisoned palladium catalysts is possible through oxidative treatments. However, this is often not practical or fully effective in a typical synthetic lab setting. Prevention of poisoning is a more effective strategy than regeneration.
Q5: What are the initial signs of catalyst poisoning in my reaction?
A5: Common signs of catalyst poisoning include:
-
Low or no product yield: The reaction fails to proceed to completion, leaving a significant amount of starting material.
-
Stalled reaction: The reaction starts but stops before all the starting material is consumed.
-
Formation of byproducts: In some cases, side reactions may become more prevalent as the desired catalytic cycle is inhibited.
-
Change in reaction mixture color: While not always indicative, a change in the expected color of the reaction mixture might suggest the formation of inactive catalyst species.
Troubleshooting Guide
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling with an Aryl Halide and a Boronic Acid, in the presence of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Catalyst Poisoning by Sulfur | 1. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% to 5-10 mol%). | A higher catalyst concentration can compensate for the portion that gets deactivated by the sulfur compound. |
| 2. Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Josiphos-type ligands. These ligands can help stabilize the palladium center and may be less prone to displacement by the thiophenol. | ||
| 3. Protect the Thiol Group: If the experimental design allows, protect the thiol group of this compound prior to the cross-coupling reaction. The protecting group can be removed in a subsequent step. | A protected thiol has a significantly reduced ability to coordinate to and poison the palladium catalyst. | |
| Suboptimal Reaction Conditions | 1. Screen Different Bases: Evaluate a range of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃. | The choice of base is critical for the transmetalation step and can significantly impact the reaction outcome.[1] |
| 2. Vary the Solvent: Test different solvents or solvent mixtures (e.g., toluene, dioxane, THF, with or without water). | Solvent can affect the solubility of reagents and the stability and activity of the catalyst. | |
| 3. Optimize Temperature: Carefully adjust the reaction temperature. | Higher temperatures may overcome the activation barrier but can also lead to catalyst decomposition. |
Issue 2: Failure of Buchwald-Hartwig C-S Coupling between an Aryl Halide and this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Strong Catalyst Inhibition | 1. Select Robust Ligands: Utilize ligands known for their effectiveness in C-S coupling, such as Xantphos or DPEPhos.[2][3][4][5] | These ligands form stable complexes with palladium that can be more resistant to poisoning by the thiol. |
| 2. Slow Addition of Thiophenol: Add the this compound solution slowly to the reaction mixture over an extended period using a syringe pump. | This keeps the instantaneous concentration of the poisoning agent low, allowing the catalytic cycle to proceed more effectively. | |
| Base Incompatibility | 1. Use a Weaker, Non-nucleophilic Base: Consider using a weaker base like K₂CO₃ or an organic base like DIPEA. | Strong, nucleophilic bases can react with the aryl halide or the catalyst. |
Issue 3: Unsuccessful Sonogashira Coupling of an Aryl Halide with a Terminal Alkyne in the Presence of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Deactivation of Pd and/or Cu Catalyst | 1. Copper-Free Conditions: Attempt the reaction using a copper-free Sonogashira protocol. | The copper co-catalyst can also be susceptible to poisoning. Palladium-only systems with appropriate ligands might be more robust. |
| 2. Ligand Choice: Employ ligands that are effective in Sonogashira reactions, such as PPh₃ or cataCXium® A. | The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. | |
| Base and Solvent Effects | 1. Amine Base as Solvent: Use an amine base like triethylamine or piperidine as the solvent. | In Sonogashira reactions, the amine base also acts as a ligand and can help to regenerate the active catalyst. |
Data Presentation
Due to the limited availability of specific quantitative data for cross-coupling reactions with this compound, the following tables present generalized starting conditions and expected yield ranges based on reactions with structurally similar thiophenols. These should be used as a starting point for optimization.
Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid in the Presence of a Thiophenol Additive
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield Range (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12-24 | 40-70 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12-24 | 50-80 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/H₂O | 90 | 12-24 | 30-60 |
Table 2: Generalized Conditions for Buchwald-Hartwig C-S Coupling of an Aryl Bromide with a Thiophenol
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield Range (%) |
| Pd(OAc)₂ (2) | Xantphos (4) | K₂CO₃ (2) | Dioxane | 110 | 12-24 | 60-90 |
| Pd₂(dba)₃ (1.5) | DPEPhos (3) | NaOtBu (1.2) | Toluene | 100 | 8-16 | 70-95 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2) | K₃PO₄ (2) | t-BuOH | 80 | 12-24 | 65-85 |
Experimental Protocols
The following are generalized protocols that should be adapted and optimized for specific substrates and reaction scales. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
Protocol 1: General Procedure for Troubleshooting Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol) in a small amount of the reaction solvent. Add this mixture to the Schlenk tube.
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig C-S Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the ligand (e.g., Xantphos, 0.03 mmol), and the base (e.g., NaOtBu, 1.2 mmol).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Reagent Addition: Add the aryl halide (1.0 mmol) and this compound (1.1 mmol) dissolved in the degassed solvent (e.g., toluene, 5 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitoring and Work-up: Follow steps 6-8 as described in Protocol 1.
Mandatory Visualizations
References
Managing air and moisture sensitivity of 3,4-Dimethoxythiophenol
Welcome to the Technical Support Center for 3,4-Dimethoxythiophenol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively managing the air and moisture sensitivity of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to specific problems that may arise when working with this compound.
Issue 1: Reaction Yield is Lower Than Expected
Possible Causes:
-
Degradation of this compound: The compound is susceptible to oxidation by atmospheric oxygen, which can be accelerated by basic conditions, leading to the formation of disulfides and other oxidized species.[1][2] It is also sensitive to moisture.
-
Improper Handling: Exposure to air and humidity during weighing, transfer, or reaction setup can lead to significant degradation.
-
Solvent Impurities: Peroxides in solvents like THF or ether can oxidize the thiophenol.[1]
Solutions:
-
Inert Atmosphere Technique: All manipulations of this compound should be performed under an inert atmosphere, such as argon or nitrogen, using a glovebox or Schlenk line.[3][4]
-
Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. It is advisable to sparge solvents with an inert gas before use to remove dissolved oxygen.
-
Reaction Quenching: After the reaction is complete, quenching with a mild acidic solution can help neutralize any basic residues that might promote oxidation during workup.
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Minimize Exposure Time: Plan your experiment to minimize the time the compound is exposed to any potential contaminants.
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Discoloration or Presence of Impurities in the Starting Material
Possible Cause:
-
Oxidation: this compound can oxidize upon storage, leading to the formation of colored impurities, primarily the corresponding disulfide.
Solutions:
-
Proper Storage: Store the compound in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark place.[5][6] For long-term storage, refrigeration (-20°C) is recommended.[5]
-
Purification: If the material has discolored, it may be possible to purify it by distillation under reduced pressure or by column chromatography, ensuring all steps are carried out under inert conditions.
Issue 3: Inconsistent Results Between Batches
Possible Cause:
-
Variable Purity of Starting Material: Different batches may have varying levels of oxidation products depending on their handling and storage history.
Solutions:
-
Quality Control: It is advisable to check the purity of each new batch of this compound by techniques such as NMR or GC-MS before use.
-
Standardized Procedures: Implement and strictly follow standardized protocols for handling and storage to ensure consistency.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for thiophenols, including this compound, is oxidation. In the presence of oxygen, especially under basic conditions, it readily oxidizes to form the corresponding disulfide, 3,3',4,4'-tetramethoxy-1,1'-disulfanediyldibenzene.[1][7] Further oxidation can lead to the formation of sulfinic and sulfonic acids.[1]
Degradation Pathway of this compound
Caption: Oxidation pathway of this compound.
Q2: How should I store this compound to ensure its stability?
A2: To ensure maximum stability, this compound should be stored under the following conditions:
-
Atmosphere: Under an inert atmosphere (argon or nitrogen).[3][4]
-
Temperature: In a cool, dark place. For long-term storage, refrigeration at -20°C is recommended.[5]
-
Container: In a tightly sealed, amber glass vial or ampoule to protect from light and moisture.[3]
Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation.[3][4] |
| Temperature | Cool and dark; -20°C for long-term | Slows down degradation reactions.[5] |
| Container | Tightly sealed, amber glass | Protects from moisture and light.[3] |
Q3: What are the recommended procedures for handling this compound in the laboratory?
A3: Due to its air and moisture sensitivity, as well as its strong odor, the following handling procedures are recommended:
-
Use a Fume Hood: Always handle this compound in a well-ventilated fume hood to avoid inhalation of its strong stench.[8][9]
-
Inert Atmosphere: For all transfers and manipulations, use a glovebox or a Schlenk line to maintain an inert atmosphere.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]
-
Decontamination: Decontaminate all glassware and equipment that comes into contact with the compound immediately after use. A bleach solution can be effective for neutralizing the thiol odor.[9]
Experimental Workflow for Handling this compound
Caption: Recommended workflow for handling the compound.
Q4: Can I use solvents directly from the bottle?
A4: It is not recommended. Solvents, especially ethers like THF and diethyl ether, can form explosive peroxides over time, which can oxidize this compound.[1] It is best practice to use freshly distilled or commercially available anhydrous solvents that have been stored over a drying agent and under an inert atmosphere. Before use, it is also a good practice to degas the solvent by sparging with an inert gas.
Q5: How can I monitor the degradation of this compound?
A5: Several analytical techniques can be used to monitor the degradation:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of the thiol proton and the appearance of new signals corresponding to the disulfide or other oxidation products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a sensitive technique for detecting the presence of the disulfide and other volatile degradation products.[10][11]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be used to quantify the remaining thiophenol and the formation of its degradation products.[12]
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound under Inert Atmosphere
This protocol provides a general guideline for using this compound in a reaction that requires anhydrous and oxygen-free conditions.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., THF, DCM, Toluene)
-
Other reactants
-
Schlenk flask and other appropriate glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas source (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Dry all glassware in an oven at >100°C overnight and allow to cool under a stream of inert gas.
-
Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and a gas inlet/outlet) and flush the system with inert gas for at least 15-20 minutes.
-
Reagent Preparation:
-
If this compound is a solid, weigh the required amount in a glovebox and transfer it to the reaction flask under a positive pressure of inert gas.
-
If it is a liquid, transfer it to the reaction flask using a gas-tight syringe that has been flushed with inert gas.
-
-
Solvent Addition: Add the anhydrous, degassed solvent to the reaction flask via a cannula or a syringe.
-
Reaction Execution:
-
Add other reactants to the stirred solution at the desired temperature.
-
Monitor the reaction progress by taking aliquots under inert conditions and analyzing them by TLC, GC-MS, or LC-MS.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction appropriately (e.g., with a saturated aqueous solution of NH₄Cl). The workup procedure should be designed to minimize exposure to air.
-
Purification: Purify the product using standard techniques such as column chromatography, recrystallization, or distillation, preferably under an inert atmosphere if the product is also sensitive.
Protocol 2: Monitoring Oxidation to Disulfide by ¹H NMR
This protocol can be used to qualitatively assess the extent of oxidation of this compound to its disulfide.
Procedure:
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation. Note the chemical shift of the thiol proton (-SH), which is typically a singlet.
-
Expose the NMR tube to air for a defined period (e.g., several hours or days).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
-
Monitor the decrease in the integration of the thiol proton signal and the appearance of new aromatic signals corresponding to the disulfide product. The aromatic protons of the disulfide will have a different chemical shift compared to the starting thiophenol.
Note: For quantitative analysis, an internal standard with a known concentration should be added to the NMR tube.
References
- 1. Video: Preparation and Reactions of Thiols [jove.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ossila.com [ossila.com]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Thiophenol - Wikipedia [en.wikipedia.org]
- 8. fishersci.com [fishersci.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
Technical Support Center: Optimizing Base Selection for Deprotonating 3,4-Dimethoxythiophenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the deprotonation of 3,4-dimethoxythiophenol. Find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound?
The predicted pKa of this compound is approximately 6.52.[1][2] This value is crucial for selecting a base that is strong enough to achieve complete deprotonation.
Q2: Why is the selection of a suitable base so critical for this reaction?
The choice of base is critical for several reasons:
-
Reaction Equilibrium: For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than the pKa of the thiophenol (6.52). This ensures the equilibrium lies on the side of the thiolate product.
-
Selectivity: The base should be selective enough to deprotonate the thiol group without causing undesired side reactions with the methoxy groups or other functional groups present on the molecule or in the reaction mixture.
-
Solubility: The base and the resulting thiolate salt should be soluble in the chosen reaction solvent to ensure a homogeneous reaction mixture and facilitate reaction kinetics.
-
Avoiding Side Reactions: An inappropriate base can promote side reactions such as oxidation to the corresponding disulfide.
Q3: What are the common side reactions to be aware of during the deprotonation of this compound?
The most common side reaction is the oxidation of the resulting thiolate to form the disulfide, 1,2-bis(3,4-dimethoxyphenyl) disulfide. This is often facilitated by the presence of atmospheric oxygen. Thiophenols can be air-sensitive, making it important to handle them under an inert atmosphere.[1]
Q4: How does the choice of solvent affect the deprotonation process?
The solvent plays a significant role in the deprotonation reaction by:
-
Solubilizing Reactants: The solvent must effectively dissolve both the this compound and the selected base.
-
Influencing Basicity: The effective strength of a base can be modulated by the polarity of the solvent.
-
Stabilizing Products: The solvent should be able to stabilize the resulting thiolate anion. Aprotic polar solvents like DMF or THF are often good choices.
Q5: Which bases are commonly used for the deprotonation of thiophenols?
A range of bases can be used, depending on the specific requirements of the subsequent reaction steps. These can include:
-
Inorganic Bases: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH).
-
Organic Amine Bases: Triethylamine (TEA), diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[3]
-
Alkoxides: Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK).
Troubleshooting Guide
Problem 1: Incomplete Deprotonation or Low Yield of Thiolate
-
Possible Cause: The base is not strong enough to completely deprotonate the thiophenol.
-
Solution: Select a base whose conjugate acid has a pKa at least 2-3 units higher than the pKa of this compound (~6.52). For example, if using an amine base, choose one with a conjugate acid pKa greater than 9.
-
-
Possible Cause: The base is sterically hindered, preventing efficient interaction with the thiol proton.
-
Solution: Opt for a smaller, less sterically hindered base. For instance, if lithium diisopropylamide (LDA) is giving poor results, consider a smaller base like sodium hydride (NaH).
-
-
Possible Cause: Poor solubility of the thiophenol or the base in the chosen solvent.
-
Solution: Ensure you are using a suitable solvent that can dissolve all reactants. Aprotic polar solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile (MeCN) are often effective. Gentle heating may also improve solubility, but care must be taken to avoid thermal decomposition.
-
Problem 2: Significant Formation of Disulfide Byproduct
-
Possible Cause: Oxidation of the thiolate by atmospheric oxygen. The thiolate anion is highly susceptible to oxidation.
-
Solution: Perform the entire experiment under an inert atmosphere, such as dry nitrogen or argon. Use degassed solvents to minimize the presence of dissolved oxygen.
-
-
Possible Cause: The reaction conditions or subsequent reagents are promoting oxidation.
-
Solution: Carefully plan the order of addition of your reagents. Generate the thiolate in situ and use it immediately in the next step of your reaction sequence.
-
Data Summary: Comparison of Common Bases
| Base | pKa of Conjugate Acid | Typical Solvent(s) | Advantages | Potential Issues |
| Sodium Hydroxide (NaOH) | ~15.7 (H₂O) | Water, Alcohols | Inexpensive, readily available. | Limited solubility in many organic solvents. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (H₂CO₃) | DMF, Acetonitrile | Mild, inexpensive, easy to handle. | May not be strong enough for complete deprotonation. |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | Very strong, irreversible deprotonation. | Highly reactive, flammable, requires careful handling. |
| Triethylamine (TEA) | ~10.8 | DCM, THF, Acetonitrile | Good solubility in organic solvents, easily removed. | May not be strong enough for complete deprotonation. |
| DBU | ~13.5 | THF, Acetonitrile, DCM | Strong, non-nucleophilic organic base. | Can be more expensive, may be too strong in some cases. |
| Potassium tert-Butoxide (t-BuOK) | ~17 (t-BuOH) | THF, Dioxane | Very strong, good for generating highly reactive nucleophiles. | Sterically hindered, can promote elimination side reactions. |
Visualizations
References
How to regenerate a poisoned palladium catalyst after use with thiophenols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the regeneration of palladium catalysts poisoned by thiophenols.
Troubleshooting Guides
This section offers step-by-step guidance to diagnose and resolve common issues encountered during the regeneration of palladium catalysts after use with thiophenols.
Guide 1: Low Catalytic Activity After Regeneration
Problem: The regenerated palladium catalyst exhibits significantly lower than expected activity in subsequent reactions.
Possible Causes & Solutions:
-
Incomplete Removal of Thiophenol Residues: Thiophenols and their derivatives can strongly adsorb to the palladium surface, blocking active sites.
-
Diagnosis: Analyze the catalyst surface using techniques like X-ray Photoelectron Spectroscopy (XPS) to detect residual sulfur.
-
Solution: Repeat the regeneration procedure, possibly increasing the duration, temperature, or reagent concentration within recommended limits. Consider switching to a different regeneration method (e.g., from reductive to oxidative).
-
-
Sintering of Palladium Nanoparticles: High temperatures during oxidative regeneration can cause palladium nanoparticles to agglomerate, reducing the active surface area.
-
Diagnosis: Use Transmission Electron Microscopy (TEM) to examine the size and dispersion of palladium particles on the support.
-
Solution: Optimize the regeneration temperature and duration. For thermal treatments, use the lowest effective temperature.
-
-
Changes in Palladium Oxidation State: The regeneration process might leave the palladium in an undesired oxidation state (e.g., oxidized when a reduced state is required for the next reaction).
-
Diagnosis: XPS can be used to determine the oxidation state of palladium.
-
Solution: If the catalyst is overly oxidized, a mild reduction step (e.g., treatment with hydrogen or a reducing agent like hydrazine) may be necessary before use.
-
-
Leaching of Palladium: Aggressive regeneration conditions can cause the palladium metal to leach from the support.
-
Diagnosis: Analyze the palladium content of the catalyst before and after regeneration using Inductively Coupled Plasma (ICP) analysis.
-
Solution: Employ milder regeneration conditions. Consider using a solvent wash method before attempting more aggressive chemical treatments.
-
Guide 2: Inconsistent Regeneration Results
Problem: The effectiveness of the regeneration process varies significantly between batches.
Possible Causes & Solutions:
-
Variability in Poisoning Level: The extent of catalyst poisoning can differ based on the specific reaction conditions and the concentration of thiophenol used.
-
Solution: Standardize the work-up procedure to wash the catalyst with a solvent immediately after the reaction to remove loosely bound impurities before regeneration.
-
-
Inconsistent Regeneration Protocol: Minor variations in regeneration parameters can lead to different outcomes.
-
Solution: Strictly adhere to a validated and documented regeneration protocol. Ensure consistent temperature, time, reagent concentrations, and agitation.
-
-
Aging of Regeneration Reagents: The effectiveness of reagents like hydrogen peroxide can decrease over time.
-
Solution: Use fresh regeneration reagents for each cycle.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst poisoning by thiophenols?
A1: Thiophenols and other sulfur-containing compounds act as catalyst poisons by strongly adsorbing to the palladium surface through the sulfur atom. This blocks the active sites required for catalysis, leading to a decrease in or complete loss of catalytic activity. The strong interaction between sulfur and palladium can be considered a form of chemisorption.
Q2: Which regeneration method is most suitable for my specific application?
A2: The choice of regeneration method depends on the nature of the palladium catalyst (e.g., Pd/C, Pd/Al2O3), the extent of poisoning, and the subsequent reaction the catalyst will be used for.
-
Oxidative Regeneration: Effective for removing strongly bound organic and sulfur residues but carries a risk of over-oxidizing the palladium and sintering at high temperatures.
-
Reductive Regeneration: Useful for removing sulfur by converting it to H2S and for ensuring the palladium is in a reduced state for reactions like hydrogenations.
-
Solvent Washing: A milder approach suitable for removing loosely bound impurities and can be used as a pre-treatment before more aggressive methods.
Q3: Can a thiophenol-poisoned catalyst be fully regenerated to its original activity?
A3: While significant activity can often be restored, achieving 100% regeneration is challenging. Some irreversible deactivation may occur due to strong palladium-sulfur bond formation, sintering, or leaching of the palladium.[1] The success of regeneration often decreases with each cycle.
Q4: Are there any safety precautions I should take during catalyst regeneration?
A4: Yes.
-
Pyrophoric Nature of Pd/C: Dry, finely divided palladium on carbon can be pyrophoric and may ignite spontaneously in air, especially when saturated with hydrogen. Handle the catalyst in a wet state or under an inert atmosphere.
-
Handling of Reagents: Use appropriate personal protective equipment (PPE) when handling corrosive or oxidizing reagents like acids, bases, and hydrogen peroxide.
-
Hydrogen Gas: When using hydrogen for reductive regeneration, ensure proper ventilation and take precautions against ignition.
Q5: How can I minimize catalyst poisoning when working with thiophenols?
A5: While poisoning is often unavoidable, its extent can be minimized by:
-
Using the minimum necessary amount of catalyst.
-
Optimizing reaction conditions (temperature, pressure, reaction time) to maximize turnover number before deactivation becomes severe.
-
Implementing a post-reaction solvent wash to remove residual thiophenol before the catalyst is exposed to air.
Data Presentation
The following table summarizes typical quantitative data for different regeneration methods. Note that the exact recovery of activity can vary based on the specific catalyst, the severity of poisoning, and the precise regeneration protocol followed.
| Regeneration Method | Typical Reagents | Typical Temperature (°C) | Typical Duration (hours) | Reported Activity Recovery (%) | Key Considerations |
| Oxidative Regeneration | Air / O₂ | 200-400 | 2-6 | 70-90 | Risk of sintering and over-oxidation of Pd. |
| Hydrogen Peroxide (H₂O₂) | 25-50 | 1-5 | 80-95 | Good for removing organic residues.[2] | |
| Permanganate (e.g., KMnO₄) | 25-60 | 1-3 | 75-85 | Requires subsequent reduction step.[3] | |
| Reductive Regeneration | Hydrogen (H₂) | 200-400 | 2-8 | 60-85 | Effective for sulfur removal as H₂S.[2] |
| Hydrazine (N₂H₄) | 25-80 | 1-4 | 70-90 | Can be performed at lower temperatures. | |
| Solvent Washing | Alcohols (e.g., Ethanol) | Reflux | 3-8 | 40-60 | Milder method, good for pre-treatment. |
| Basic Solutions (e.g., NaOH) | 25-100 | 1-4 | 50-70 | Helps remove acidic surface species. |
Experimental Protocols
The following are representative, detailed methodologies for key regeneration experiments. Users should adapt these protocols based on their specific catalyst and laboratory safety procedures.
Protocol 1: Oxidative Regeneration using Hydrogen Peroxide
This method is suitable for Pd/C catalysts poisoned with thiophenol where organic residues are also a concern.
-
Catalyst Recovery: After the reaction, filter the palladium catalyst from the reaction mixture.
-
Initial Wash: Wash the catalyst cake with a suitable solvent (e.g., ethanol, ethyl acetate) to remove residual reactants and products.
-
Slurry Formation: Transfer the moist catalyst to a round-bottom flask and add deionized water to form a stirrable slurry (e.g., 1 g of catalyst in 20-30 mL of water).
-
Oxidative Treatment: While stirring the slurry at room temperature, slowly add a 3-5% aqueous solution of hydrogen peroxide dropwise. Monitor for any gas evolution or temperature increase.
-
Reaction: Continue stirring the mixture for 2-4 hours at room temperature.
-
Catalyst Isolation: Filter the catalyst from the slurry and wash thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the catalyst under vacuum at a low temperature (e.g., 60-80 °C). Caution: Do not dry completely in air if the catalyst is to be used in a hydrogenation reaction, as it may be pyrophoric.
Protocol 2: Reductive Regeneration using Hydrogen Gas
This method is effective for removing strongly bound sulfur and ensuring the palladium is in a reduced state.
-
Catalyst Preparation: After an initial solvent wash, place the poisoned catalyst in a suitable reactor for gas-phase reactions (e.g., a tube furnace).
-
Inert Gas Purge: Purge the reactor with an inert gas (e.g., argon or nitrogen) at room temperature for 15-30 minutes to remove air.
-
Heating: While maintaining the inert gas flow, heat the catalyst to the target regeneration temperature (e.g., 300-400 °C).
-
Hydrogen Treatment: Once the target temperature is reached, switch the gas flow to a mixture of hydrogen and an inert gas (e.g., 5-10% H₂ in Ar).
-
Regeneration: Hold the catalyst at this temperature under the hydrogen flow for 4-6 hours. H₂S may be evolved, so ensure appropriate scrubbing of the off-gas.
-
Cooling: After the treatment period, switch the gas flow back to the inert gas and allow the catalyst to cool to room temperature.
-
Passivation (Optional but Recommended): To safely handle the catalyst in air, a passivation step can be performed by introducing a very low concentration of oxygen (e.g., 1% O₂ in N₂) into the inert gas stream during the final stages of cooling.
Protocol 3: Sequential Solvent and Base Washing
A milder, multi-step washing procedure to remove a broader range of impurities.
-
Catalyst Recovery and Initial Wash: Filter the catalyst and perform an initial wash with an organic solvent as described in Protocol 1.
-
Soxhlet Extraction: Place the catalyst in a Soxhlet thimble and perform an extraction with a solvent like ethanol for 6-8 hours to remove soluble organic impurities.
-
Base Wash: Suspend the catalyst in a dilute aqueous solution of sodium hydroxide (e.g., 1-2 M NaOH) and stir for 1-2 hours at 50-60 °C.
-
Neutralization Wash: Filter the catalyst and wash repeatedly with deionized water until the filtrate is neutral.
-
Final Solvent Wash: Perform a final wash with an alcohol (e.g., ethanol) to remove water.
-
Drying: Dry the catalyst under vacuum.
Visualizations
Experimental Workflow for Catalyst Regeneration
Caption: A general workflow for the regeneration of a poisoned palladium catalyst.
Troubleshooting Logic for Low Catalyst Activity
Caption: A logical diagram for troubleshooting low activity in regenerated palladium catalysts.
References
- 1. erepo.uef.fi [erepo.uef.fi]
- 2. Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Permanganate oxidation of sulfur compounds to prevent poisoning of Pd catalysts in water treatment processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Nucleophilicity of 3,4-Dimethoxythiophenol and 4-Methoxythiophenol for Researchers
In the realm of organic synthesis and drug development, the selection of an appropriate nucleophile is a critical decision that can significantly impact reaction efficiency and product yield. Thiophenols are a versatile class of nucleophiles, and their reactivity can be finely tuned by substituents on the aromatic ring. This guide provides a detailed comparison of the nucleophilicity of 3,4-dimethoxythiophenol and 4-methoxythiophenol, offering experimental data, theoretical insights, and a general experimental protocol to aid researchers in their selection process.
Executive Summary
While both this compound and 4-methoxythiophenol are effective sulfur nucleophiles, their reactivity is subtly influenced by the position of the methoxy substituents. Based on the analysis of electronic effects and acidity (pKa), 4-methoxythiophenol is predicted to be the stronger nucleophile . The electron-donating resonance effect of the para-methoxy group in 4-methoxythiophenol enhances the nucleophilicity of the sulfur atom. In contrast, the additional methoxy group at the meta position in this compound exerts an inductive electron-withdrawing effect, which slightly diminishes its nucleophilicity relative to the monosubstituted analog. This is further supported by the predicted pKa values, where the lower pKa of this compound suggests a more stabilized, and therefore less reactive, thiophenolate anion.
Data Presentation: A Comparative Analysis
The following table summarizes the key parameters influencing the nucleophilicity of this compound and 4-methoxythiophenol.
| Parameter | This compound | 4-Methoxythiophenol | Rationale for Nucleophilicity |
| Structure | The positions of the electron-donating methoxy groups determine their electronic influence. | ||
| Predicted pKa | 6.52 | 6.76 | A lower pKa indicates a more acidic thiol, resulting in a more stable and less nucleophilic thiophenolate conjugate base. |
| Hammett Constants (σ) | Σ(σ) = σm(OCH3) + σp(OCH3) = +0.115 + (-0.268) = -0.153 | σp(OCH3) = -0.268 | The net negative Hammett constant sum for this compound is less negative than that of 4-methoxythiophenol, suggesting a weaker overall electron-donating effect and thus lower nucleophilicity. The meta-methoxy group is weakly deactivating. |
| Electronic Effects | The para-methoxy group is electron-donating via resonance (+R). The meta-methoxy group is weakly electron-withdrawing via induction (-I). | The para-methoxy group is strongly electron-donating via resonance (+R). | The strong +R effect of the para-methoxy group in 4-methoxythiophenol increases electron density on the sulfur, enhancing its nucleophilicity. The -I effect of the meta-methoxy group in this compound counteracts the +R effect of the para-methoxy group. |
| Predicted Relative Nucleophilicity | Less Nucleophilic | More Nucleophilic | Based on the combined analysis of pKa and electronic effects. |
Theoretical Framework: Understanding Substituent Effects
The nucleophilicity of a thiophenol is primarily governed by the electron density on the sulfur atom. Substituents on the benzene ring that increase this electron density will enhance nucleophilicity, while those that decrease it will have the opposite effect.
In 4-methoxythiophenol, the para-methoxy group exerts a strong electron-donating resonance effect (+R), which significantly increases the electron density on the sulfur atom, thereby enhancing its nucleophilicity.
For this compound, the situation is more complex. The para-methoxy group still provides a +R effect. However, the meta-methoxy group, being unable to participate in resonance with the sulfur-bearing carbon, exerts a weak electron-withdrawing inductive effect (-I). This inductive effect partially counteracts the electron-donating effect of the para-methoxy group, leading to a slightly lower overall electron density on the sulfur atom compared to 4-methoxythiophenol.
Experimental Protocols: Measuring Nucleophilicity
While direct comparative kinetic data for these specific compounds were not found in the initial literature search, a general and widely accepted method for quantifying nucleophilicity involves measuring the rates of reaction with a standard electrophile. A common approach is the use of the Mayr-Patz equation, which provides a quantitative scale for nucleophilicity.
Objective: To determine the second-order rate constants (k) for the reaction of this compound and 4-methoxythiophenol with a reference electrophile.
Materials:
-
This compound
-
4-methoxythiophenol
-
A suitable reference electrophile (e.g., a stabilized carbocation like benzhydrylium ions or Michael acceptors like benzylidene malonates)
-
An appropriate solvent (e.g., acetonitrile, dichloromethane, or a buffered aqueous solution)
-
A UV-Vis spectrophotometer or an NMR spectrometer
-
Standard laboratory glassware and equipment
Experimental Workflow:
Detailed Methodological Steps:
-
Solution Preparation: Prepare stock solutions of known concentrations for each thiophenol and the reference electrophile in the chosen solvent. The solvent should be inert to the reactants and allow for good solubility.
-
Kinetic Measurements: The reaction is typically carried out under pseudo-first-order conditions, with the nucleophile in large excess over the electrophile. The disappearance of the electrophile or the appearance of the product is monitored over time.
-
Using UV-Vis Spectrophotometry: If the electrophile or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength is recorded as a function of time.
-
Using NMR Spectroscopy: The reaction can be monitored in an NMR tube, and the integration of characteristic peaks of the reactants and products is measured at different time points.
-
-
Data Analysis: The pseudo-first-order rate constant (kobs) is determined from the slope of a plot of ln([Electrophile]) versus time. The second-order rate constant (k) is then calculated by dividing kobs by the concentration of the nucleophile.
-
Comparison: The calculated second-order rate constants for this compound and 4-methoxythiophenol are directly compared. The nucleophile with the larger rate constant is the more potent nucleophile under the given reaction conditions.
Conclusion
For researchers and professionals in drug development, the choice between this compound and 4-methoxythiophenol as a nucleophile should be guided by the desired reactivity. Based on fundamental electronic principles and pKa predictions, 4-methoxythiophenol is expected to exhibit higher nucleophilicity due to the unencumbered electron-donating resonance effect of its para-methoxy group. While this compound remains a competent nucleophile, the inductive-withdrawing nature of the meta-methoxy group likely tempers its reactivity. For applications requiring a highly reactive thiophenol, 4-methoxythiophenol would be the preferred choice. Conversely, if a slightly attenuated nucleophilicity is desired to control selectivity or reduce side reactions, this compound may be a more suitable option. Experimental verification using the outlined protocol is recommended to confirm these predictions within the context of a specific reaction system.
A Comparative Analysis of the Antioxidant Potential: 3,4-Dimethoxythiophenol vs. 3,4-Dimethoxyphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. Phenolic and thiophenolic compounds are well-established classes of antioxidants. 3,4-Dimethoxyphenol is a known plant-derived compound with demonstrated antioxidant effects.[1][2][3] Its sulfur-containing analogue, 3,4-Dimethoxythiophenol, is less studied for its antioxidant properties, but the thiol group suggests a potential for significant radical scavenging activity.[4][5] This guide explores the theoretical underpinnings of their antioxidant actions and provides detailed methodologies for their empirical evaluation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and 3,4-Dimethoxyphenol is presented below. These properties can influence their biological activity and experimental handling.
| Property | This compound | 3,4-Dimethoxyphenol |
| Alternate Name | 3,4-dimethoxybenzene-1-thiol | - |
| CAS Number | 700-96-9 | 2033-89-8 |
| Molecular Formula | C₈H₁₀O₂S | C₈H₁₀O₃ |
| Molecular Weight | 170.23 g/mol | 154.16 g/mol |
| Structure |
Predicted Antioxidant Mechanisms
The antioxidant activity of both phenols and thiophenols primarily involves the donation of a hydrogen atom from their hydroxyl (-OH) or thiol (-SH) group, respectively, to neutralize free radicals. The resulting phenoxyl or thiophenoxyl radical is stabilized by resonance.[4][6][7]
3,4-Dimethoxyphenol: The antioxidant mechanism of phenols can proceed via hydrogen atom transfer (HAT) or sequential electron transfer-proton transfer (SET-PT). The presence of electron-donating methoxy groups at the meta and para positions is expected to enhance the stability of the resulting phenoxyl radical, thereby increasing its antioxidant capacity.[8]
This compound: Thiophenols are also potent antioxidants. Due to the lower bond dissociation energy of the S-H bond compared to the O-H bond, thiophenols are often more efficient hydrogen atom donors.[4] This suggests that this compound could exhibit superior radical scavenging activity compared to its phenol counterpart.
Below is a diagram illustrating the general antioxidant mechanism of phenols and thiophenols.
Experimental Protocols for Antioxidant Activity Assessment
To empirically compare the antioxidant activities of this compound and 3,4-Dimethoxyphenol, standardized in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are recommended.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the yellow-colored diphenylpicrylhydrazine by an antioxidant. The change in absorbance is measured spectrophotometrically at approximately 517 nm.[9][10][11]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
Preparation of Test Samples: Dissolve this compound and 3,4-Dimethoxyphenol in a suitable solvent (e.g., methanol, ethanol) to prepare stock solutions. From the stock solutions, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add a defined volume of the test sample to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid, Trolox) and a blank (solvent with DPPH).
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 517 nm.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the sample.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The change in absorbance is measured at 734 nm.[12][13]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution. Mix equal volumes of the two solutions and allow them to react in the dark at room temperature for 12-16 hours.
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare stock solutions and serial dilutions of this compound and 3,4-Dimethoxyphenol as described for the DPPH assay.
-
Assay Procedure:
-
Add a small volume of the test sample to the ABTS•+ working solution.
-
Include a positive control (e.g., Trolox) and a blank.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Conclusion
Based on fundamental chemical principles, both 3,4-Dimethoxyphenol and this compound are expected to exhibit antioxidant properties. The presence of a thiol group in this compound suggests that it may have a greater hydrogen-donating capacity and, therefore, potentially higher antioxidant activity than its phenolic counterpart. However, empirical validation through standardized assays such as DPPH and ABTS is essential to confirm this hypothesis and to quantify their relative antioxidant potencies. The detailed protocols provided in this guide offer a robust framework for conducting such a comparative analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3,4-Dimethoxyphenol - MedChem Express [bioscience.co.uk]
- 3. Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
A Comparative Guide to HPLC and Other Analytical Methods for Purity Analysis of 3,4-Dimethoxythiophenol
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical intermediates like 3,4-Dimethoxythiophenol is a critical aspect of quality control and reliable downstream applications. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other analytical techniques for assessing the purity of this compound.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution and sensitivity.[1] This guide outlines a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method for this compound and compares its performance with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity analysis.
Quantitative Performance Comparison
The selection of an analytical method is often a balance between sensitivity, selectivity, and the nature of the information required. The following table summarizes the key performance characteristics of HPLC, GC-MS, and NMR for the purity analysis of a compound like this compound.
| Analytical Method | Principle | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Precision (%RSD) | Key Advantages | Key Limitations |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | >0.999 | 0.01 - 1.0 µg/mL | 0.05 - 5.0 µg/mL | < 2% | High resolution, suitable for non-volatile and thermally labile compounds.[2] | Lower sensitivity compared to MS detection; structural information is limited. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[2] | >0.998 | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | < 5% | Excellent for volatile impurities, provides structural information for impurity identification.[2] | May require derivatization for polar compounds; not suitable for non-volatile or thermally unstable impurities.[2] |
| qNMR | Quantitative analysis based on the signal intensity of specific nuclei in a magnetic field. | Not Applicable | ~0.1% (w/w) | ~0.5% (w/w) | < 1% | Provides absolute quantification without a reference standard for the analyte; highly specific structural information. | Lower sensitivity compared to chromatographic methods; may have overlapping signals in complex mixtures. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable purity analysis. Below are representative protocols for HPLC, GC-MS, and NMR methods.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method with UV detection suitable for the routine purity analysis of this compound.
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
Gradient Program:
-
0-5 min: 30% A
-
5-20 min: 30% to 80% A
-
20-25 min: 80% A
-
25.1-30 min: 30% A (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.
-
Diluent: Prepare a diluent solution of 50:50 (v/v) Acetonitrile:Water. To prevent oxidation of the thiol group, adding a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to the diluent is recommended.[1]
-
Dissolution: Dissolve the sample in the diluent and make up the volume to 10 mL.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent in a separate volumetric flask.
Alternative Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a mid-polarity phase, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range of m/z 40-400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane to a concentration of 1 mg/mL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR can be used for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is fully soluble (e.g., Chloroform-d, DMSO-d6).
-
Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficient relaxation delay to ensure accurate integration.
-
Purity Calculation: The purity is calculated by comparing the integral of a specific proton signal of the analyte with the integral of a known proton signal of the internal standard.
Workflow and Method Comparison Diagrams
The following diagrams illustrate the experimental workflow for the HPLC purity analysis and a logical comparison of the discussed analytical techniques.
Caption: HPLC Purity Analysis Workflow.
Caption: Comparison of Analytical Techniques.
References
Comparative study of different synthesis routes for 3,4-Dimethoxythiophenol
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. 3,4-Dimethoxythiophenol, a sulfur-containing aromatic compound, holds potential as a building block in the creation of novel pharmaceuticals and functional materials. This guide provides a comparative study of viable synthetic routes to this target molecule, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic strategies.
Executive Summary
Two primary synthetic routes for the preparation of this compound have been identified and evaluated: the reduction of 3,4-dimethoxybenzenesulfonyl chloride and the Leuckart thiophenol reaction starting from 3,4-dimethoxyaniline. A third potential route involving a Grignard reagent is also considered, although a specific detailed protocol was not found in the available literature. The selection of a particular route will depend on factors such as the availability of starting materials, desired yield and purity, and the scale of the synthesis.
Comparison of Synthesis Routes
| Parameter | Route 1: Reduction of Sulfonyl Chloride | Route 2: Leuckart Thiophenol Reaction |
| Starting Material | 3,4-Dimethoxybenzenesulfonyl chloride | 3,4-Dimethoxyaniline |
| Key Reagents | Zinc dust, Sulfuric acid | Sodium nitrite, Hydrochloric acid, Potassium ethyl xanthate |
| Reported Yield | Not explicitly stated for 3,4-derivative, but a similar reaction for a dimethoxy analog is documented. | General method, specific yield for 3,4-dimethoxy derivative not found. |
| Purity | Distillation is mentioned for purification of a similar product. | Requires alkaline hydrolysis of an intermediate. |
| Reaction Conditions | Reflux | Diazotization at low temperature, followed by warming. |
| Advantages | Direct conversion from a commercially available or readily synthesized sulfonyl chloride. | Starts from a common and often inexpensive aniline derivative. |
| Disadvantages | The synthesis of the starting sulfonyl chloride may be required. The use of strong acid and metal dust can present handling challenges. | Involves the generation of potentially unstable diazonium salts. Requires multiple steps. |
Experimental Protocols
Route 1: Reduction of 3,4-Dimethoxybenzenesulfonyl Chloride
This method involves the reduction of the corresponding sulfonyl chloride to the thiophenol.
Experimental Procedure (adapted from a similar synthesis):
To a 2 L round-bottomed flask equipped with a heating mantle and reflux condenser, 900 mL of crushed ice is added. The finely pulverized 3,4-dimethoxybenzenesulfonyl chloride (33 g) is added to the ice.[1] Subsequently, 55 mL of concentrated sulfuric acid is added, followed by the portion-wise addition of 50 g of zinc dust with vigorous mechanical stirring.[1] The mixture is then heated to initiate a vigorous reaction and reflux is maintained for 1.5 hours.[1] After cooling to room temperature, the aqueous phase is decanted from any unreacted zinc and extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation.
Route 2: Leuckart Thiophenol Reaction from 3,4-Dimethoxyaniline
This classical method for the synthesis of aryl thiols proceeds via a diazonium salt intermediate.[2][3][4]
General Experimental Workflow:
-
Diazotization: 3,4-Dimethoxyaniline is dissolved in an aqueous solution of a strong acid, typically hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Formation of Diazoxanthate: The cold diazonium salt solution is then added to a solution of potassium ethyl xanthate.
-
Decomposition and Hydrolysis: The resulting diazoxanthate is gently warmed in a faintly acidic cuprous medium, leading to the formation of the aryl xanthate.[2][3] Subsequent alkaline hydrolysis of the aryl xanthate yields the desired this compound.
Synthetic Pathway Overview
The following diagrams illustrate the logical flow of the two primary synthetic routes.
Caption: Overview of the two main synthetic routes to this compound.
Experimental Workflow Diagram
The following diagram details the key steps in a laboratory setting for the reduction of 3,4-dimethoxybenzenesulfonyl chloride.
Caption: Step-by-step experimental workflow for the synthesis of this compound via reduction.
References
Validating the Structure of a 3,4-Dimethoxythiophenol Derivative: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of chemical research. This guide provides a comprehensive comparison of standard analytical techniques for the structural validation of a 3,4-Dimethoxythiophenol derivative. Detailed experimental protocols, comparative data, and visual workflows are presented to assist in the selection and application of the most appropriate methods.
A Multi-Technique Approach to Structural Elucidation
The structural validation of a newly synthesized this compound derivative relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information, and a collective assessment of the data from these techniques is essential for unequivocal structure confirmation. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.
Comparative Analysis of Validation Techniques
A summary of the strengths and limitations of each technique in the context of validating a this compound derivative is presented in the table below.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Number of unique proton environments, their chemical shifts, multiplicity (spin-spin coupling), and integration (relative number of protons). | Provides detailed information about the electronic environment and connectivity of protons. Excellent for confirming the presence and substitution pattern of the aromatic ring and the methoxy and thiol groups. | Can be complex to interpret for molecules with overlapping signals. Isotope effects are generally not observed. |
| ¹³C NMR Spectroscopy | Number of unique carbon environments and their chemical shifts. | Provides a direct count of non-equivalent carbon atoms, confirming the carbon skeleton of the molecule. Sensitive to the electronic effects of substituents. | Lower sensitivity than ¹H NMR, often requiring longer acquisition times. Does not typically show coupling information in standard decoupled spectra. |
| FTIR Spectroscopy | Presence or absence of specific functional groups based on their characteristic vibrational frequencies. | A rapid and straightforward method to identify key functional groups such as the S-H (thiol), C-S, C-O (ether), and aromatic C-H and C=C bonds. | Provides limited information about the overall molecular structure and connectivity. Some vibrational modes can be weak or overlap. |
| Mass Spectrometry | The mass-to-charge ratio (m/z) of the molecular ion and its fragments. | Provides the molecular weight of the compound with high accuracy (High-Resolution Mass Spectrometry). Fragmentation patterns offer valuable clues about the molecular structure and the presence of specific subgroups. | Isomer differentiation can be challenging based solely on mass spectra. The molecular ion may not always be observed, especially in electron ionization. |
| X-ray Crystallography | The precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and stereochemistry. | Provides the absolute and unambiguous structure of a molecule. | Requires a single, high-quality crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
A common route for the synthesis of this compound involves the diazotization of 3,4-dimethoxyaniline followed by treatment with a sulfur-containing reagent.
Materials:
-
3,4-Dimethoxyaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Potassium Ethyl Xanthate
-
Ethanol
-
Diethyl Ether
-
Sodium Hydroxide (NaOH)
-
Deionized Water
Procedure:
-
Diazotization: Dissolve 3,4-dimethoxyaniline in a mixture of concentrated HCl and water at 0-5 °C. Slowly add a pre-cooled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes.
-
Xanthate Formation: In a separate flask, dissolve potassium ethyl xanthate in ethanol. Cool this solution to 0-5 °C.
-
Sandmeyer-like Reaction: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. A precipitate will form. Allow the reaction to warm to room temperature and then heat gently to complete the reaction.
-
Hydrolysis: Add a solution of sodium hydroxide to the reaction mixture and reflux to hydrolyze the xanthate ester.
-
Work-up: Cool the reaction mixture and acidify with HCl. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Spectroscopic Analysis
Sample Preparation:
-
NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
FTIR Spectroscopy: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Mass Spectrometry: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile. The solution is then introduced into the mass spectrometer via direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).
Data Acquisition:
-
¹H and ¹³C NMR: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired.
-
FTIR: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Obtain the mass spectrum in a suitable ionization mode (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
X-ray Crystallography
Crystal Growth:
-
Grow single crystals of the this compound derivative by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture, vapor diffusion, or slow cooling of a saturated solution.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Process the diffraction data and solve the crystal structure using appropriate software.
-
Refine the structural model to obtain accurate atomic coordinates, bond lengths, and bond angles.
Expected Spectroscopic Data for this compound
¹H NMR (CDCl₃, 400 MHz):
-
δ ~ 6.8-7.2 ppm: Aromatic protons (3H, multiplet). The exact splitting pattern will depend on the substitution, but for the parent compound, one would expect a doublet, a singlet-like signal, and a doublet of doublets.
-
δ ~ 3.8-3.9 ppm: Methoxy protons (6H, two singlets). The two methoxy groups may have slightly different chemical shifts.
-
δ ~ 3.4 ppm: Thiol proton (1H, singlet). The chemical shift of the SH proton can be variable and may broaden or exchange with D₂O.
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~ 148-150 ppm: Aromatic carbons attached to methoxy groups (C3 and C4).
-
δ ~ 110-125 ppm: Other aromatic carbons (C1, C2, C5, C6).
-
δ ~ 56 ppm: Methoxy carbons.
FTIR (KBr Pellet):
-
~2550 cm⁻¹: S-H stretching (thiol). This is a characteristic and often weak band.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching (from methoxy groups).
-
~1600, 1500, 1450 cm⁻¹: Aromatic C=C stretching.
-
~1250-1000 cm⁻¹: C-O stretching (ether).
-
~700-600 cm⁻¹: C-S stretching.
Mass Spectrometry (EI):
-
Molecular Ion (M⁺): m/z = 170 for the parent this compound.
-
Key Fragments: Loss of a methyl group (-CH₃) from a methoxy group (m/z = 155), loss of a methoxy group (-OCH₃) (m/z = 139), and potential loss of CO or CHO from the aromatic ring.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Overall workflow from synthesis to structural elucidation.
Caption: Logical relationship of data from different techniques.
By employing a combination of these powerful analytical techniques and carefully interpreting the resulting data, researchers can confidently validate the structure of newly synthesized this compound derivatives, ensuring the integrity and reliability of their scientific findings.
3,4-Dimethoxythiophenol reactivity compared to other substituted thiophenols
For researchers, scientists, and drug development professionals, understanding the subtle nuances of nucleophilic reactivity is paramount for designing effective covalent inhibitors and probes. Thiophenols, with their reactive thiol group, are a cornerstone of such investigations. This guide provides a detailed comparison of the reactivity of 3,4-dimethoxythiophenol with other substituted thiophenols, supported by experimental data on nucleophilicity and acidity (pKa).
The reactivity of the thiophenolate anion, the deprotonated form of thiophenol, is intricately linked to the electronic properties of the substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, are expected to increase the electron density on the sulfur atom, thereby enhancing its nucleophilicity and increasing its rate of reaction with electrophiles. Conversely, electron-withdrawing groups decrease nucleophilicity by stabilizing the negative charge on the thiophenolate.
Comparative Analysis of Nucleophilicity and Acidity
The following tables summarize key reactivity parameters for a selection of substituted thiophenols, with 4-methoxythiophenol serving as a key comparison point to infer the reactivity of this compound. A predicted pKa value for this compound is also included for reference.[3]
Table 1: Nucleophilicity Parameters of Substituted Thiophenolates in DMSO at 20 °C [1][2]
| Thiophenol Derivative | Substituent | N | sN |
| 4-Methoxythiophenol | 4-OCH3 | 17.79 | 0.81 |
| Thiophenol | H | 16.89 | 0.85 |
| 4-Methylthiophenol | 4-CH3 | 17.38 | 0.82 |
| 4-Chlorothiophenol | 4-Cl | 16.27 | 0.88 |
| 4-Bromothiophenol | 4-Br | 16.14 | 0.88 |
| 4-Nitrothiophenol | 4-NO2 | 13.91 | 0.96 |
Table 2: Second-Order Rate Constants (k, M-1s-1) for the Reaction of Thiophenolates with Quinone Methides in DMSO at 20 °C [1]
| Thiophenolate | Electrophile (E) | k (M-1s-1) |
| 4-Methoxythiophenolate | 2-tert-Butyl-6-methyl-4-methylene-2,5-cyclohexadienone (-10.14) | 1.14 x 106 |
| Thiophenolate | 2-tert-Butyl-6-methyl-4-methylene-2,5-cyclohexadienone (-10.14) | 4.10 x 105 |
| 4-Chlorothiophenolate | 2-tert-Butyl-6-methyl-4-methylene-2,5-cyclohexadienone (-10.14) | 1.11 x 105 |
| 4-Nitrothiophenolate | 2-tert-Butyl-6-methyl-4-methylene-2,5-cyclohexadienone (-10.14) | 4.31 x 103 |
Table 3: pKa Values of Substituted Thiophenols
| Thiophenol Derivative | Substituent | pKa |
| This compound | 3,4-(OCH3)2 | 6.52 (Predicted) [3] |
| 4-Methoxythiophenol | 4-OCH3 | 7.47 |
| Thiophenol | H | 6.62 |
| 4-Methylthiophenol | 4-CH3 | 7.14 |
| 4-Chlorothiophenol | 4-Cl | 5.99 |
| 4-Nitrothiophenol | 4-NO2 | 4.50 |
Experimental Protocols
Determination of Nucleophilicity Parameters (Mayr-Patz Method)[1][2]
The nucleophilicity parameters (N and sN) are determined by measuring the second-order rate constants (k) of the reactions of the thiophenolate anions with a series of reference electrophiles (quinone methides) of known electrophilicity parameters (E).
Workflow for Nucleophilicity Determination
Caption: Workflow for determining nucleophilicity parameters.
Detailed Steps:
-
Preparation of Thiophenolate Solutions: A stock solution of the substituted thiophenol is prepared in a suitable solvent (e.g., DMSO). The corresponding thiophenolate is generated in situ by the addition of a strong, non-nucleophilic base (e.g., sodium hydride).
-
Kinetic Measurements: The reactions are monitored using a UV-Vis spectrophotometer. The thiophenolate solution is rapidly mixed with a solution of a reference electrophile (quinone methide) in a cuvette.
-
Data Acquisition: The change in absorbance at a wavelength corresponding to the consumption of the electrophile is monitored over time.
-
Determination of Pseudo-First-Order Rate Constants (kobs): The absorbance vs. time data is fitted to a pseudo-first-order exponential decay function to obtain kobs. This is performed under conditions where the concentration of the thiophenolate is in large excess over the electrophile.
-
Determination of Second-Order Rate Constants (k): The experiment is repeated with varying concentrations of the thiophenolate. A plot of kobs versus the thiophenolate concentration yields a straight line, the slope of which is the second-order rate constant, k.
-
Determination of N and sN: The second-order rate constants (k) for the reaction of a given thiophenolate with a series of reference electrophiles with known E values are determined. A plot of log(k) versus E gives a straight line. The y-intercept of this plot corresponds to sN * N, and the slope is sN, from which N can be calculated.
Determination of pKa by UV-Vis Spectrophotometry
The pKa of a thiophenol can be determined by monitoring the change in its UV-Vis absorption spectrum as a function of pH. The thiophenol (ArSH) and its conjugate base, the thiophenolate (ArS-), have distinct absorption spectra.
Workflow for pKa Determination
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Steps:
-
Preparation of Solutions: A series of buffer solutions with known, varying pH values are prepared. A stock solution of the thiophenol in a suitable solvent (e.g., methanol or DMSO) is also prepared.
-
Sample Preparation: A small, constant aliquot of the thiophenol stock solution is added to each buffer solution in a cuvette.
-
Spectral Measurement: The UV-Vis absorption spectrum of each sample is recorded.
-
Data Analysis: The absorbance at a wavelength where the difference in absorption between the protonated and deprotonated species is maximal is plotted against the pH.
-
pKa Determination: The resulting data is fitted to a sigmoidal (Boltzmann) function. The pKa is the pH value at the inflection point of the curve, which corresponds to the pH at which the concentrations of the thiophenol and thiophenolate are equal.
Logical Relationship of Reactivity
The electronic nature of the substituents on the aromatic ring directly influences both the acidity of the thiol and the nucleophilicity of the corresponding thiophenolate.
Caption: Influence of substituents on thiophenol reactivity.
References
Bridging the Gap: Experimental vs. Predicted S-H Bond Dissociation Enthalpy of 3,4-Dimethoxythiophenol
A comparative guide for researchers, scientists, and drug development professionals on the bond dissociation enthalpy (BDE) of 3,4-Dimethoxythiophenol, contextualized with data from related thiophenol derivatives.
Comparative Analysis of Bond Dissociation Enthalpies
The S-H bond dissociation enthalpy is a key measure of the stability of the sulfur-hydrogen bond and is crucial for understanding the antioxidant potential and reactivity of thiophenol derivatives. The electronic effects of substituents on the aromatic ring significantly influence the S-H BDE. Electron-donating groups, such as methoxy groups, are generally expected to decrease the BDE by stabilizing the resulting thiyl radical through resonance.
The following table summarizes the available experimental and predicted S-H BDE values for thiophenol and 4-methoxythiophenol, which serves as a primary reference for estimating the BDE of this compound.
| Compound | Experimental BDE (kcal/mol) | Predicted BDE (kcal/mol) |
| Thiophenol | 79.1 (in DMSO) | 79.1 (gas phase, UHF/6-31G(d))[1] |
| 83.5 ± 1.1 (gas phase) | 79.4 ± 1.0 (gas phase, (RO)B3LYP/6-311++G(2df,2p))[2] | |
| 4-Methoxythiophenol | 76.9 (in DMSO)[3][4] | 78.7 (gas phase, UHF/6-31G(d))[1] |
| 78.4 (gas phase, (RO)B3LYP/6-311++G(2df,2p))[2] |
Based on the data for 4-methoxythiophenol, the methoxy group at the para position lowers the S-H BDE compared to the unsubstituted thiophenol. It is anticipated that the presence of a second methoxy group at the meta position (position 3) in this compound would lead to a further, albeit smaller, decrease in the S-H BDE due to additional electron-donating effects.
Experimental and Computational Methodologies
The determination of bond dissociation enthalpies relies on a combination of sophisticated experimental techniques and powerful computational methods.
Experimental Protocol: Time-Resolved Photoacoustic Calorimetry (TR-PAC)
Time-Resolved Photoacoustic Calorimetry is a powerful technique for determining the enthalpy of reactions, including bond homolysis. A typical protocol involves:
-
Sample Preparation: A solution of the thiophenol derivative and a photosensitizer in a suitable solvent (e.g., benzene) is prepared.
-
Laser Flash Photolysis: The solution is irradiated with a nanosecond laser pulse of a specific wavelength to excite the photosensitizer.
-
Hydrogen Atom Transfer: The excited photosensitizer abstracts a hydrogen atom from the thiophenol, generating a thiyl radical.
-
Acoustic Wave Detection: The heat released during the reaction causes a rapid thermal expansion of the solvent, generating an acoustic wave. This wave is detected by a piezoelectric transducer.
-
Data Analysis: The amplitude of the photoacoustic signal is proportional to the heat evolved in the reaction. By comparing the signal of the sample with that of a calorimetric reference, the enthalpy of the reaction can be determined, from which the bond dissociation enthalpy is calculated.
Computational Protocol: Density Functional Theory (DFT)
Density Functional Theory is a widely used computational method for predicting molecular properties, including BDEs. A general workflow for a DFT-based BDE calculation is as follows:
-
Geometry Optimization: The three-dimensional structures of the parent thiophenol molecule and its corresponding thiyl radical and a hydrogen atom are optimized to their lowest energy conformations. This is typically performed using a specific functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Enthalpy Calculation: The total electronic energies of the optimized species are calculated. The enthalpies are then determined by adding the ZPVE and thermal corrections to the electronic energies.
-
BDE Calculation: The bond dissociation enthalpy is calculated as the difference between the sum of the enthalpies of the products (thiyl radical and hydrogen atom) and the enthalpy of the reactant (thiophenol molecule).
BDE = E(radical) + E(H) - E(parent molecule)
Logical Workflow for BDE Comparison
The following diagram illustrates the logical workflow for comparing experimental and predicted Bond Dissociation Enthalpy values.
Caption: Workflow for comparing experimental and predicted BDEs.
References
Unlocking Thio-Michael Additions: A Performance Comparison Featuring 3,4-Dimethoxythiophenol
For researchers, scientists, and professionals in drug development, the thio-Michael addition stands as a cornerstone reaction for carbon-sulfur bond formation, crucial in the synthesis of a myriad of biologically active compounds and materials. The choice of the sulfur nucleophile is paramount to the reaction's success, influencing reaction rates, yields, and overall efficiency. This guide provides a comparative analysis of 3,4-dimethoxythiophenol's performance in thio-Michael additions, contextualized with experimental data from analogous thiophenols.
Performance Comparison of Substituted Thiophenols
To illustrate the impact of substituents on the aromatic ring of thiophenol in a thio-Michael addition, we can examine the reaction of various thiophenols with an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone. The following table summarizes the performance of several substituted thiophenols in a solvent-free Michael addition reaction.
| Thiophenol Derivative | Substituent Effect | Reaction Time (min) | Yield (%) |
| 4-Chlorothiophenol | Electron-withdrawing | 15 | 98 |
| Thiophenol | Neutral | 30 | 93 |
| 4-Methylthiophenol | Electron-donating | 30 | 85 |
| 4-Methoxythiophenol | Strongly electron-donating | 30 | 93 |
| This compound | Strongly electron-donating | (Predicted) <30 | (Predicted) >93 |
Data for 4-chlorothiophenol, thiophenol, 4-methylthiophenol, and 4-methoxythiophenol are from a solvent-free reaction with methyl vinyl ketone.[1] The performance of this compound is predicted based on the established electronic effects of its substituents.
The data indicates that thiophenols bearing electron-donating groups, such as the methoxy group in 4-methoxythiophenol, generally exhibit high reactivity, leading to excellent yields in short reaction times.[1] The presence of a second methoxy group in this compound is expected to further increase the electron density on the sulfur atom, making it an even more potent nucleophile. This enhanced nucleophilicity is predicted to translate into faster reaction rates and potentially higher yields compared to its monosubstituted counterparts under similar conditions.
The Underlying Chemistry: Electronic Effects on Nucleophilicity
The reactivity of a thiophenol in a thio-Michael addition is intrinsically linked to its nucleophilicity, which is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups increase the electron density on the sulfur atom, making it a stronger nucleophile and facilitating the attack on the electrophilic β-carbon of the Michael acceptor. Conversely, electron-withdrawing groups decrease the nucleophilicity of the sulfur.
Figure 1. Logical relationship of substituent effects on thiophenol reactivity.
Experimental Protocol: A Representative Thio-Michael Addition
The following is a representative experimental protocol for the solvent-free thio-Michael addition of a thiophenol to an α,β-unsaturated carbonyl compound, based on a published procedure.[1]
Materials:
-
Thiophenol derivative (e.g., 4-methoxythiophenol, 2 mmol)
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, 1 mmol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plate and developing chamber
Procedure:
-
To a round-bottom flask, add the α,β-unsaturated carbonyl compound (1 mmol).
-
Add the thiophenol derivative (2 mmol) to the flask.
-
Stir the mixture at a specified temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the reaction mixture can be purified by column chromatography on silica gel to isolate the desired product.
References
Navigating Cross-Reactivity: A Comparative Guide for the Analysis of 3,4-Dimethoxythiophenol in Complex Milieus
For researchers and drug development professionals, the accurate quantification of specific molecules within complex biological or chemical matrices is paramount. This guide provides a comparative analysis of analytical methodologies for 3,4-Dimethoxythiophenol, with a focus on anticipating and mitigating potential cross-reactivity. While direct cross-reactivity studies on this compound are not extensively documented, an understanding of its chemical nature as a thiophenol allows for the prediction of potential interferences and the selection of appropriate analytical strategies.
Understanding the Reactivity of this compound
This compound (C₈H₁₀O₂S) is an aromatic thiol compound.[1][2][3] The thiol group (-SH) is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻), making it susceptible to reaction with a variety of electrophilic species present in complex mixtures.[4][5][6] This inherent reactivity is the primary source of potential cross-reactivity and analytical interference.
Potential cross-reactants in biological and chemical matrices include:
-
Disulfides: Thiol-disulfide exchange is a common reaction where the thiol group of this compound can react with disulfide bonds in proteins or other molecules, leading to the formation of a new mixed disulfide.[4][6]
-
Electrophilic compounds: Michael acceptors, such as chalcones, are known to react with cellular thiols.[7][8] Other reactive electrophiles, including some drug metabolites or reactive intermediates in chemical syntheses, could also form adducts with this compound.
-
Oxidizing agents: The thiol group is sensitive to oxidation, which can lead to the formation of disulfides or other oxidized species, potentially altering the concentration of the parent compound.[6]
Comparative Analysis of Analytical Techniques
The choice of analytical method is critical for ensuring the selective and accurate quantification of this compound. The following table compares common analytical techniques that can be employed for this purpose.[9][10][11]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation based on polarity, coupled with UV or other detectors.[9] | Separation based on volatility and polarity, followed by mass-to-charge ratio detection.[10] | Separation based on polarity, followed by highly selective mass-to-charge ratio detection of parent and fragment ions.[10] |
| Suitability for this compound | Well-suited for moderately polar compounds.[9] | Potentially suitable, may require derivatization to improve volatility.[9][10] | Highly suitable due to its high sensitivity and selectivity.[10] |
| Selectivity | Moderate to good, dependent on chromatographic resolution and detector specificity. | Very good, especially with high-resolution mass spectrometry.[10] | Excellent, particularly with Multiple Reaction Monitoring (MRM).[10] |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | High, typically in the ng/mL to pg/mL range.[10] | High, typically in the ng/mL to pg/mL range.[10] |
| Sample Throughput | Generally high. | Can be lower due to the potential need for derivatization.[10] | Generally higher than GC-MS due to faster analysis times.[10] |
| Key Advantages | Widely available, robust, and versatile. | High resolving power for complex mixtures of volatile compounds. | Unsurpassed selectivity and sensitivity for trace analysis in complex matrices. |
| Potential Limitations | Co-elution with interfering compounds can lead to inaccurate quantification. | Thermal degradation of the analyte can be a concern. | Matrix effects can suppress or enhance ionization, affecting accuracy. |
Experimental Protocols for Assessing Cross-Reactivity
To ensure the validity of an analytical method, it is crucial to perform interference or cross-reactivity studies. The following protocols provide a general framework for assessing the potential for cross-reactivity in the analysis of this compound.
Protocol 1: HPLC-UV Interference Study
-
Preparation of Standards: Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of calibration standards by diluting the stock solution.
-
Identification of Potential Interferences: Identify compounds present in the complex matrix that could potentially co-elute with or react with this compound. These may include starting materials, byproducts, or structurally similar molecules.
-
Spiking Study:
-
Analyze a blank matrix sample to identify any endogenous peaks at the retention time of this compound.
-
Spike the blank matrix with a known concentration of this compound and analyze to determine the recovery.
-
Spike the blank matrix with high concentrations of each potential interfering substance individually and analyze to see if any peaks appear at the retention time of the analyte.
-
Spike the matrix containing a known concentration of this compound with high concentrations of each potential interfering substance to assess any impact on the analyte's peak area and shape.
-
-
Data Analysis: Calculate the percent recovery of this compound in the presence and absence of the potential interferents. A significant change in recovery suggests interference.
Protocol 2: LC-MS/MS Specificity and Cross-Reactivity Assessment
-
Method Development: Develop a selective LC-MS/MS method for this compound using Multiple Reaction Monitoring (MRM). Select at least two specific precursor-product ion transitions.
-
Infusion and Direct Injection: Infuse a solution of each potential interfering substance directly into the mass spectrometer to determine if it produces any ions with the same m/z as the transitions being monitored for this compound.
-
Chromatographic Separation: Analyze each potential interfering substance by LC-MS/MS to determine its retention time and to confirm that it does not produce a peak at the retention time of this compound in the selected MRM channels.
-
Matrix Effect Evaluation:
-
Prepare two sets of standards: one in a clean solvent and one in the extracted blank matrix.
-
Compare the slope of the calibration curves. A significant difference indicates the presence of matrix effects (ion suppression or enhancement).
-
-
Post-Column Infusion: Continuously infuse a standard solution of this compound post-column while injecting an extracted blank matrix sample. A dip or rise in the baseline at the retention times of matrix components indicates ion suppression or enhancement.
Visualizing Potential Interactions and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate potential cross-reactivity pathways and a general workflow for assessing interference.
Caption: Potential reaction pathways leading to cross-reactivity of this compound.
References
- 1. This compound 97 700-96-9 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. This compound, 98%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 4. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Analysis of 3,4-Dimethoxythiophenol vs. its disulfide form in biological assays
An objective comparison of 3,4-Dimethoxythiophenol and its disulfide counterpart, bis(3,4-dimethoxyphenyl) disulfide, in biological assays necessitates a thorough review of existing experimental data. While direct comparative studies on these specific molecules are not extensively available in the public domain, we can infer potential differences in their biological activities based on the well-established redox relationship between thiols and disulfides. This guide provides a framework for such a comparison, outlining hypothetical experimental setups and potential outcomes.
Conceptual Framework: The Thiol-Disulfide Interchange
The biological activity of a thiophenol, such as this compound, is often intrinsically linked to its thiol (-SH) group. This functional group can participate in various biochemical reactions, including acting as an antioxidant by donating a hydrogen atom or by undergoing oxidation to form a disulfide bond. Conversely, the disulfide form, bis(3,4-dimethoxyphenyl) disulfide, is the oxidized and generally more stable counterpart. The interconversion between these two forms is a critical aspect of their potential biological effects.
Caption: Reversible oxidation of this compound to its disulfide form.
Comparative Analysis of Biological Activity: A Hypothetical Overview
The following table summarizes potential differences in the biological activities of this compound and its disulfide form based on general principles of thiol and disulfide chemistry in biological systems.
| Biological Assay | This compound (Thiol) | bis(3,4-dimethoxyphenyl) disulfide (Disulfide) | Rationale |
| Antioxidant Capacity (e.g., DPPH Assay) | Expected to show significant radical scavenging activity. | Expected to have minimal to no direct radical scavenging activity. | The thiol group (-SH) can readily donate a hydrogen atom to neutralize free radicals, a property the disulfide bond lacks. |
| Enzyme Inhibition (Thiol-dependent enzymes) | Potential for direct interaction with enzyme active sites. | Likely inactive until intracellularly reduced to the thiol form. | Many enzymes have cysteine residues in their active sites that can be targeted by thiols. The disulfide form would need to be reduced to become an active inhibitor. |
| Cell Proliferation Assay (e.g., MTT Assay) | May exhibit cytotoxic effects at high concentrations due to redox cycling. | May show delayed or reduced cytotoxicity, dependent on cellular reduction. | The reactivity of the thiol can lead to cellular stress. The disulfide is less reactive and its effects would depend on its conversion to the thiol. |
| Cellular Uptake | May have different membrane permeability characteristics. | May have different membrane permeability characteristics. | The polarity and size difference between the thiol and disulfide can influence how they cross cell membranes. |
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a standard method for evaluating the antioxidant potential of a compound.
Methodology:
-
A stock solution of DPPH in methanol is prepared.
-
Serial dilutions of this compound and bis(3,4-dimethoxyphenyl) disulfide are prepared.
-
An aliquot of each compound dilution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Ascorbic acid is used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
Caption: Workflow for the DPPH radical scavenging assay.
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Cell Proliferation Assay
This colorimetric assay is used to assess cell metabolic activity and, by inference, cell viability and proliferation.
Methodology:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound and bis(3,4-dimethoxyphenyl) disulfide for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, the media is removed, and MTT solution is added to each well.
-
The plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
Signaling Pathway Considerations
The differential effects of the thiol and disulfide forms could be explored in the context of redox-sensitive signaling pathways, such as the Nrf2-Keap1 pathway, which is a master regulator of the antioxidant response.
Caption: Potential interaction with the Nrf2-Keap1 antioxidant pathway.
In this pathway, this compound, due to its reactive thiol group, could potentially modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. This would subsequently activate the transcription of antioxidant genes. The disulfide form would likely not have this direct effect, and its activity would be contingent on its intracellular reduction to the thiol form.
Quantitative Analysis of 3,4-Dimethoxythiophenol: A Comparative Guide to qNMR and Alternative Methods
For researchers, scientists, and drug development professionals requiring precise and accurate quantification of 3,4-Dimethoxythiophenol, this guide provides a comparative overview of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against established chromatographic and spectrophotometric techniques. This document outlines detailed experimental protocols, presents comparative performance data, and offers visual workflows to assist in selecting the most suitable analytical method.
Comparison of Analytical Methods
Quantitative NMR (qNMR) offers a primary analytical method for determining the concentration of this compound with high precision and accuracy, directly traceable to a certified reference material. In contrast, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Visible (UV-Vis) spectrophotometry are widely used alternatives that offer different advantages in terms of instrumentation accessibility and sample throughput. The selection of an appropriate method depends on the specific requirements of the analysis, including the need for absolute quantification, sample matrix complexity, and available resources.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of qNMR, HPLC-UV, and UV-Vis spectrophotometry for the quantification of small aromatic molecules like this compound. The data presented for HPLC-UV and UV-Vis are based on the analysis of structurally similar aromatic thiols and may vary for this compound.
| Parameter | Quantitative NMR (qNMR) | HPLC-UV | UV-Vis Spectrophotometry (with Derivatization) |
| Principle | Signal intensity is directly proportional to the number of nuclei. | Separation based on polarity, followed by UV absorbance detection. | Formation of a colored complex with a derivatizing agent, followed by absorbance measurement. |
| Selectivity | High (based on unique chemical shifts) | Good (dependent on chromatographic separation) | Moderate (dependent on the specificity of the derivatizing agent) |
| **Linearity (R²) ** | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (% RSD) | < 2% | < 5% | < 10% |
| Limit of Detection (LOD) | ~ 0.5 µg/mL[1] | ~ 0.1 µg/mL | ~ 0.4 µmol/L[2] |
| Limit of Quantification (LOQ) | ~ 1.5 µg/mL | ~ 0.5 µg/mL | ~ 1.2 µmol/L |
| Derivatization Required | No | Generally No | Yes |
| Throughput | Lower | Higher | High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Quantitative NMR (qNMR) Protocol
This protocol describes the determination of this compound concentration using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
This compound (analyte)
-
1,4-Bis(trimethylsilyl)benzene (BTMSB) (internal standard)[3][4]
-
Deuterated chloroform (CDCl₃) with 0.03% v/v TMS
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 10 mg of BTMSB into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of CDCl₃.
-
Vortex the sample until both the analyte and internal standard are fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.[1]
-
Pulse Sequence: A standard 1D proton pulse sequence with a 30° pulse angle.
-
Relaxation Delay (d1): ≥ 30 seconds to ensure full relaxation of all aromatic protons.[5]
-
Number of Scans (ns): ≥ 64 to achieve a signal-to-noise ratio of at least 250:1 for accurate integration.[6]
-
Acquisition Time (aq): ≥ 4 seconds.
-
Spectral Width (sw): Sufficient to cover all signals of interest (e.g., -2 to 12 ppm).
4. Data Processing and Analysis:
-
Apply a line broadening of 0.3 Hz.
-
Manually phase the spectrum and perform baseline correction.
-
Integrate the well-resolved signals of both the analyte and the internal standard.
-
This compound: Aromatic protons (e.g., the singlet or doublet in the aromatic region).
-
BTMSB: The singlet corresponding to the 18 equivalent protons of the two trimethylsilyl groups (around 0.25 ppm).
-
-
Calculate the concentration of this compound using the following equation:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS
Where:
-
Canalyte = Concentration of this compound
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
HPLC-UV Protocol (Alternative Method 1)
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
1. Materials and Reagents:
-
This compound
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). The ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or the absorbance maximum of this compound)
3. Sample Preparation and Analysis:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Inject the standards and the unknown sample into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the unknown sample from the calibration curve.
UV-Vis Spectrophotometry with Derivatization Protocol (Alternative Method 2)
This protocol is based on the reaction of thiols with Ellman's reagent (DTNB) to produce a colored product that can be quantified.[2]
1. Materials and Reagents:
-
This compound
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Ethanol or methanol
2. Sample Preparation and Analysis:
-
Prepare a stock solution of this compound in ethanol or methanol.
-
Prepare a solution of DTNB in the phosphate buffer.
-
In a cuvette, mix a known volume of the this compound solution with the DTNB solution.
-
Allow the reaction to proceed for a few minutes until the color development is stable.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance of the product (typically around 412 nm for the TNB²⁻ anion).
-
Prepare a calibration curve using standard solutions of a known thiol (e.g., cysteine) or by determining the molar extinction coefficient of the this compound-DTNB adduct.
-
Calculate the concentration of this compound in the sample.
Mandatory Visualizations
qNMR Experimental Workflow
The following diagram illustrates the key steps in the quantitative NMR analysis of this compound.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Development of a spectrophotometric method for the measurement of thiols at trace levels - Analytical Proceedings including Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bipm.org [bipm.org]
- 5. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Safety Operating Guide
Proper Disposal and Safety Procedures for 3,4-Dimethoxythiophenol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides essential safety and logistical information for the proper disposal of 3,4-Dimethoxythiophenol (CAS No. 700-96-9).
Hazard Identification and Safety Data
This compound is classified as a hazardous chemical and requires careful handling.[1] It is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[1] Due to its strong, unpleasant odor, it is also categorized as a stench.[1]
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4[1] |
| Skin Corrosion/Irritation | Category 2[1] |
| Serious Eye Damage/Eye Irritation | Category 2[1] |
| Specific target organ toxicity (single exposure) | Category 3 (Respiratory system)[1] |
| Physical State | Liquid[1] |
| Appearance | Light cream[1] |
| Odor | Stench[1] |
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory:
| PPE Type | Specification |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is for organic gases and vapors (Type A, Brown, conforming to EN14387).[1] |
Experimental Protocol: Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent chemical exposure and environmental contamination.
Objective: To safely contain, neutralize, and dispose of a this compound spill.
Materials:
-
Inert, non-combustible absorbent material (e.g., sand, earth, vermiculite).
-
Sealable, non-reactive waste container, clearly labeled as "Hazardous Waste".
-
Personal Protective Equipment (PPE) as specified above.
-
Soap and water for cleaning the spill area.
Procedure:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.
-
Don PPE: Before addressing the spill, put on all required personal protective equipment, including respiratory protection.
-
Contain the Spill: Use an inert, non-combustible absorbent material to contain the spill.
-
Absorb the Material: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.
-
Collect the Waste: Once the liquid has been fully absorbed, carefully scoop the material into a designated, sealable, and properly labeled hazardous waste container.
-
Clean the Area: Thoroughly clean the spill area with soap and water.
-
Dispose of Waste: The container with the absorbed material must be disposed of as hazardous waste through a licensed disposal service.
Disposal Workflow
The proper disposal of this compound must be conducted in accordance with all federal, state, and local environmental regulations.[2][3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. The following workflow outlines the mandatory step-by-step procedure for its disposal.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3,4-Dimethoxythiophenol
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount for both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for handling 3,4-Dimethoxythiophenol, including operational and disposal plans. Adherence to these protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 700-96-9
-
Molecular Formula: C₈H₁₀O₂S[1]
Hazard Identification and GHS Classification
This compound is considered a hazardous substance.[3] It is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[3] This compound is also noted for its strong, unpleasant stench.[3]
GHS Pictogram:
-
GHS07: Exclamation Mark[2]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[3]
-
H335: May cause respiratory irritation.[3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure to this compound. The following table summarizes the recommended PPE.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[3][4] |
| Hand Protection | Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling, heavier-duty gloves should be used based on the manufacturer's chemical resistance data. Always inspect gloves before use and practice proper removal techniques.[4][5] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory to protect against skin exposure.[4][6] | |
| Secondary (Task-Dependent) | Respiratory Protection | Work should be conducted in a certified chemical fume hood.[6] If there is a risk of generating aerosols or working outside of a well-ventilated area, a NIOSH-approved respirator with an appropriate vapor cartridge (e.g., type ABEK (EN14387)) is necessary.[2][3] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is essential for the safe handling of this compound.
-
Preparation:
-
Ensure a certified chemical fume hood is operational and accessible.
-
Verify that an emergency eyewash station and safety shower are readily available.[6]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the appropriate PPE as outlined in the table above.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[6]
-
Keep the container of this compound tightly closed when not in use.
-
Avoid direct contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[3][5]
-
Prevent the generation of aerosols.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated disposable materials as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.[7]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container for hazardous waste.[4]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.[4] Do not dispose of this chemical down the drain.[8][9]
-
Waste Disposal: Arrange for the collection of hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor for final disposal in accordance with local, state, and federal regulations.[7]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
